4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Description
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-3-12(15-9-10-16-12)4-2-11(1)13-5-7-14-8-6-13/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGLFTXYDPTSQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N3CCOCC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704894 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127562-53-2 | |
| Record name | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
CAS Number: 127562-53-2
This technical guide provides a comprehensive overview of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, a molecule of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on its structural motifs.
Introduction
This compound is a heterocyclic compound featuring a morpholine ring attached to a spirocyclic ketal. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] It is found in numerous approved drugs and is explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[3][4] The 1,4-dioxaspiro[4.5]decane scaffold provides a rigid, three-dimensional structure that can be advantageous for specific receptor binding and exploring novel chemical space in drug design.
This guide will focus on the synthesis of this compound via reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one and explore its potential as a building block in the development of new therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties for the starting material and the target compound are presented below. Please note that while the data for the starting material is well-documented, some properties for this compound are estimated based on its structure and data from analogous compounds.
| Property | 1,4-Dioxaspiro[4.5]decan-8-one | This compound |
| CAS Number | 4746-97-8 | 127562-53-2[5][6] |
| Molecular Formula | C₈H₁₂O₃ | C₁₂H₂₁NO₃[5] |
| Molecular Weight | 156.18 g/mol | 227.30 g/mol |
| Appearance | White to beige crystalline powder | Estimated: Colorless to pale yellow oil or solid |
| Melting Point | 70-73 °C[7] | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in chloroform & methanol[7] | Estimated: Soluble in common organic solvents |
| Purity (Typical) | ≥98% | ≥99%[5] |
Synthesis and Experimental Protocols
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with morpholine.[8][9] This one-pot reaction involves the formation of an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.
Proposed Synthetic Pathway: Reductive Amination
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is an adapted general procedure for the reductive amination of cyclic ketones with secondary amines.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired yield and purity.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Potential Biological Significance and Applications
While specific biological data for this compound is not extensively available in the public domain, the structural components of the molecule suggest several areas of potential therapeutic interest.
The morpholine ring is a privileged scaffold in medicinal chemistry, contributing to improved pharmacokinetic profiles and exhibiting a wide range of biological activities.[1][2] Morpholine derivatives have been investigated as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4][10]
The spirocyclic core of the molecule introduces a rigid, three-dimensional structure. Such scaffolds are of significant interest in drug design as they can lead to improved binding affinity and selectivity for biological targets by presenting substituents in a well-defined spatial orientation.
Given these features, this compound could serve as a valuable building block for the synthesis of novel compounds with potential applications in various therapeutic areas.
Logical Relationship in Drug Discovery
Caption: Potential role in a drug discovery pipeline.
Conclusion
This compound (CAS: 127562-53-2) is a compound with significant potential for application in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. The combination of the pharmacologically important morpholine moiety and the structurally rigid spirocyclic core makes this molecule an attractive starting point for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. yangxulaobao.lookchem.com [yangxulaobao.lookchem.com]
- 6. 4-(1,4-диоксаспиро[4.5]декан-8-ил)морфолин CAS#: 127562-53-2 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
- 10. Pharmacological activity of morpholino compound - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine molecular weight
An In-depth Technical Guide on the Molecular Weight of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed breakdown of the molecular weight of the chemical compound this compound. The information is presented to be a useful reference for research and development purposes.
Compound Identification
-
Systematic Name: this compound
-
Molecular Formula: C₁₂H₂₁NO₃
The molecular formula was determined by identifying the structure of the molecule, which consists of a morpholine ring attached to a 1,4-dioxaspiro[4.5]decane system. The saturated spirocyclic system, combined with the morpholine moiety, leads to a total of 12 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are based on the standard atomic weights of the elements.
Atomic Weight of Constituent Elements
The following table summarizes the standard atomic weights for the elements present in this compound.
| Element | Symbol | Atomic Number | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 6 | 12.011[1] |
| Hydrogen | H | 1 | 1.008[2][3][4] |
| Nitrogen | N | 7 | 14.007[5][6][7] |
| Oxygen | O | 8 | 15.999[8][9][10] |
Tabulated Molecular Weight Data
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
| Element | Symbol | Number of Atoms | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 21 | 1.008 | 21.168 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Total | 227.304 |
The calculated molecular weight of this compound is 227.304 g/mol .
Visualization of Molecular Weight Calculation
The following diagram illustrates the logical relationship between the constituent elements and the final calculated molecular weight.
References
- 1. m.youtube.com [m.youtube.com]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Nitrogen - Wikipedia [en.wikipedia.org]
- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
A Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the chemical properties and synthetic methodologies related to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine. Due to the limited availability of public data for this specific compound, this guide focuses on its fundamental identifiers and a detailed, protocol-driven approach to its synthesis from a readily available precursor. Currently, there is no publicly available information regarding the biological activity or associated signaling pathways for this molecule.
Core Chemical Properties
This compound is a saturated heterocyclic compound featuring a morpholine ring attached to the 8-position of a 1,4-dioxaspiro[4.5]decane system. Its core identifiers are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 127562-53-2 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | C1(N2CCOCC2)CCC3(OCCO3)CC1 | [3] |
| Synonym(s) | 4-Morpholino-3-cyclohexene-1-one Ethylene Ketal |[1] |
Synthesis via Reductive Amination
The most direct and efficient method for synthesizing this compound is through the reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one.[4] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the target amine.[4]
2.1. Precursor Chemical Properties
The starting material, 1,4-Dioxaspiro[4.5]decan-8-one, is a commercially available and widely used synthetic intermediate.[5][6]
Table 2: Physicochemical Properties of 1,4-Dioxaspiro[4.5]decan-8-one
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4746-97-8 | [5][7] |
| Molecular Formula | C₈H₁₂O₃ | [5][7] |
| Molecular Weight | 156.18 g/mol | [7] |
| Appearance | White to light yellow powder/lump | [8] |
| Melting Point | 70-73 °C | [5] |
| Solubility | Soluble in chloroform & methanol | [5] |
| Storage | 4°C, stored under inert atmosphere (e.g., nitrogen) |[7] |
2.2. Experimental Protocol: Reductive Amination
This protocol is adapted from established general procedures for the reductive amination of cyclic ketones.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq)
-
Morpholine (1.1-1.5 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Dichloromethane (DCM, anhydrous) or Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10 mL/mmol), add morpholine (1.1-1.5 eq).[4]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.[4]
-
Cool the reaction mixture to 0 °C using an ice bath.[4]
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) to the cooled mixture in portions. Monitor for any gas evolution.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer three times with DCM.
-
Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography if necessary.
Biological Activity and Signaling
As of the date of this document, no peer-reviewed studies or public data detailing the biological activity, mechanism of action, or associated signaling pathways for this compound have been identified. The compound serves as a potential building block in medicinal chemistry, but its specific biological targets and effects remain uncharacterized in the public domain.[9] Researchers are encouraged to perform primary screening and dose-response assays to determine its biological profile.
References
- 1. scbt.com [scbt.com]
- 3. 4-(1,4-Dioxaspiro[4.5]dec-8-yl)morpholine [lgcstandards.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | 4746-97-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. CAS 4746-97-8: 1,4-Dioxaspiro[4.5]decan-8-one | CymitQuimica [cymitquimica.com]
- 9. US7834021B2 - 3-aminopyrrolidine derivatives as modulators of chemokine receptors - Google Patents [patents.google.com]
In-Depth Technical Guide on the Structure Elucidation of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of the novel heterocyclic compound, 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine. Due to the prevalence of the morpholine moiety in a wide range of biologically active compounds, this molecule represents a scaffold of significant interest for further investigation in drug discovery and development. This document details a proposed synthetic route, predicted spectroscopic data for structural confirmation, and a discussion of the potential biological relevance of this compound class.
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Its presence can improve aqueous solubility, metabolic stability, and receptor binding affinity. Spirocyclic systems, such as the 1,4-dioxaspiro[4.5]decane core, introduce conformational rigidity and three-dimensionality, which can lead to increased target selectivity and potency. The combination of these two pharmacophorically important motifs in this compound suggests its potential as a valuable building block for the synthesis of novel therapeutic agents. This guide outlines the proposed synthesis and a thorough, albeit predictive, structural analysis of this compound.
Proposed Synthesis
The most direct and efficient proposed synthesis of this compound is through the reductive amination of the commercially available starting material, 1,4-Dioxaspiro[4.5]decan-8-one, with morpholine. This one-pot reaction proceeds via the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine.
Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is based on established general procedures for the reductive amination of cyclic ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Column chromatography apparatus (silica gel)
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (10 mL/mmol) is added morpholine (1.2 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 12-24 hours).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure this compound.
Structure Elucidation
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 3.95 | s | 4H | -O-CH₂-CH₂-O- (dioxolane ring) |
| 3.70 | t, J=4.8 Hz | 4H | -O-CH₂-CH₂-N- (morpholine ring) |
| 2.55 | t, J=4.8 Hz | 4H | -O-CH₂-CH₂-N- (morpholine ring) |
| 2.40 | m | 1H | -CH-N- (cyclohexane ring, C8) |
| 1.80 - 1.95 | m | 4H | Cyclohexane ring protons adjacent to C8 |
| 1.50 - 1.65 | m | 4H | Remaining cyclohexane ring protons |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 108.5 | Spiro carbon (C4) |
| 67.0 | -O-CH₂-CH₂-N- (morpholine ring) |
| 64.2 | -O-CH₂-CH₂-O- (dioxolane ring) |
| 60.5 | -CH-N- (cyclohexane ring, C8) |
| 50.0 | -O-CH₂-CH₂-N- (morpholine ring) |
| 32.0 | Cyclohexane carbons adjacent to C8 |
| 28.5 | Remaining cyclohexane carbons |
Table 3: Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 - 2800 | Strong | C-H stretching (aliphatic) |
| 1280 - 1250 | Strong | C-N stretching (tertiary amine) |
| 1120 - 1080 | Strong | C-O-C stretching (ether, morpholine & dioxolane) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 227 | Moderate | [M]⁺ (Molecular ion) |
| 142 | High | [M - C₄H₈NO]⁺ (Loss of morpholine radical) |
| 86 | High | [C₄H₈NO]⁺ (Morpholine fragment) |
| 99 | Moderate | Fragment from the 1,4-dioxaspiro[4.5]decane moiety |
Potential Biological Relevance and Signaling Pathways
While the specific biological activity of this compound has not been reported, the morpholine scaffold is a key feature in numerous approved and experimental drugs with a wide range of therapeutic applications. Morpholine-containing compounds have been identified as inhibitors of various enzymes and modulators of several receptors.
Two signaling pathways of particular interest in the context of morpholine-containing drug candidates are the PI3K/Akt/mTOR pathway and the Sigma-1 receptor pathway .
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in cancer and other diseases. Several inhibitors of PI3K and mTOR contain a morpholine ring, which often plays a crucial role in binding to the kinase domain.
-
Sigma-1 Receptor: This is a unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates a variety of cellular functions, including calcium signaling, ion channel activity, and cell survival. A number of high-affinity sigma-1 receptor ligands incorporate a morpholine moiety.
Given the structural features of this compound, it is plausible that this compound or its derivatives could interact with one of these or other important biological targets.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for compounds containing the morpholine scaffold.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural characterization of this compound. The proposed reductive amination protocol offers a straightforward and efficient route to this novel compound. The tabulated predicted spectroscopic data will be instrumental in confirming the structure of the synthesized molecule. Given the established importance of the morpholine and spirocyclic scaffolds in medicinal chemistry, this compound represents a promising starting point for the development of new therapeutic agents. Further studies are warranted to explore its biological activities and potential interactions with key signaling pathways, such as the PI3K/Akt/mTOR and Sigma-1 receptor pathways.
In-Depth Technical Guide: Physicochemical Properties of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the morpholine derivative, 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic route and details established experimental protocols for the determination of its key physicochemical characteristics. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this molecule in drug discovery and development.
Compound Identification
IUPAC Name: this compound
CAS Number: 127562-53-2[1][2][3]
Molecular Formula: C₁₂H₂₁NO₃[1][2]
Molecular Weight: 227.30 g/mol [1]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
| Property | Value | Method of Determination |
| Molecular Formula | C₁₂H₂₁NO₃ | Mass Spectrometry, Elemental Analysis |
| Molecular Weight | 227.30 g/mol | Calculated from Molecular Formula |
| Appearance | To be determined | Visual Inspection |
| Melting Point | To be determined | Capillary Method, Differential Scanning Calorimetry (DSC) |
| Boiling Point | To be determined | Distillation, Thiele Tube Method |
| pKa | To be determined | Potentiometric Titration, UV-Vis Spectrophotometry |
| Aqueous Solubility | To be determined | Shake-Flask Method, Nephelometry |
| LogP (Octanol/Water) | To be determined | Shake-Flask Method, HPLC |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is through the reductive amination of the commercially available starting material, 1,4-dioxaspiro[4.5]decan-8-one, with morpholine.
Caption: Proposed synthesis of the target compound via reductive amination.
Experimental Protocol: Reductive Amination
This protocol is a general procedure and may require optimization for this specific reaction.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous dichloromethane, add morpholine (1.1-1.5 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Experimental Protocols for Physicochemical Characterization
The following sections detail standard methodologies for determining the key physicochemical properties of a novel compound.
Melting Point Determination (Capillary Method)
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For pure crystalline compounds, this occurs over a narrow temperature range.
Procedure:
-
Ensure the sample is dry and finely powdered.[4]
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]
-
Place the capillary tube into a calibrated melting point apparatus.[4]
-
Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[4]
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[5]
Boiling Point Determination (Thiele Tube Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Procedure:
-
Fill a small test tube with the liquid sample to a depth of about 1-2 cm.
-
Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6]
-
Heat the side arm of the Thiele tube gently.[6]
-
Observe the capillary tube. When a continuous stream of bubbles emerges from the open end, stop heating.[6]
-
As the apparatus cools, the bubbling will slow and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6]
pKa Determination (Potentiometric Titration)
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound is 50% ionized. Potentiometric titration measures the change in pH of a solution upon the addition of a titrant.
Procedure:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]
-
Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.[7]
-
If the compound is a base, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). If it is an acid, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).[7]
-
Record the pH after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8]
Aqueous Solubility Determination (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in an aqueous medium.
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[9]
-
After equilibration, allow the undissolved solid to settle.
-
Filter or centrifuge the solution to remove any undissolved particles.[10]
-
Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[9]
LogP Determination (Shake-Flask Method)
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases (typically n-octanol and water) at equilibrium. LogP is the logarithm of this ratio.
Procedure:
-
Prepare a solution of the compound in either n-octanol or water (pre-saturate each solvent with the other).
-
Add a known volume of this solution to a separatory funnel containing a known volume of the other immiscible solvent.
-
Shake the funnel for a set period to allow for partitioning between the two phases.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]
General Workflow for Novel Compound Characterization
In the absence of known biological targets or signaling pathways for this compound, a general workflow for its initial characterization is proposed.
Caption: General workflow for the characterization of a novel chemical compound.
This workflow outlines the logical progression from synthesis and purification to structural confirmation, followed by the determination of key physicochemical properties, and finally, initial biological screening to identify potential therapeutic applications.
References
- 1. 127562-53-2 | this compound - Capot Chemical [capotchem.com]
- 2. scbt.com [scbt.com]
- 3. chamflyer.lookchem.com [chamflyer.lookchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. acdlabs.com [acdlabs.com]
An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Properties
The compound of interest is unambiguously identified by its IUPAC name: This compound . It belongs to a class of heterocyclic compounds featuring a spirocyclic core, which imparts a rigid three-dimensional structure, a desirable characteristic in modern drug design for enhancing target specificity and binding affinity.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 127562-53-2 | - |
| Molecular Formula | C₁₂H₂₁NO₃ | - |
| Molecular Weight | 227.3 g/mol | - |
| Structure | ![]() | - |
Note: The properties listed are for the saturated decane ring structure.
Synthesis Protocol
The synthesis of this compound can be effectively achieved through reductive amination of the readily available starting material, 1,4-Dioxaspiro[4.5]decan-8-one. This one-pot reaction is a cornerstone of amine synthesis and is widely employed for its efficiency.
Experimental Protocol: Reductive Amination
This protocol is adapted from established general procedures for the reductive amination of cyclic ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous DCM or DCE, add morpholine (1.0-1.2 equivalents).
-
If desired, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.5-2.0 equivalents), in portions. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Diagram 1: Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Biological Activity and Potential Applications
While extensive research exists on the broad pharmacological activities of morpholine-containing compounds, specific biological data for this compound is not currently available in the public domain. The morpholine moiety is a privileged scaffold in medicinal chemistry, known to be present in a wide array of clinically used drugs and investigational agents.[1][2]
Derivatives of morpholine have been reported to exhibit a diverse range of biological activities, including but not limited to:
-
Anticancer: Morpholine-containing compounds have been investigated as inhibitors of various kinases and other enzymes involved in cancer cell proliferation.[3]
-
Anti-inflammatory: Certain morpholine derivatives have shown potential as anti-inflammatory agents.
-
Antimicrobial: The morpholine ring is a structural component of some antibacterial and antifungal agents.[3]
-
Central Nervous System (CNS) Activity: The physicochemical properties of the morpholine ring can be advantageous for CNS drug design.
The spirocyclic core of this compound introduces conformational rigidity, which can lead to higher selectivity for biological targets compared to more flexible analogues. Spirocyclic scaffolds are of significant interest in drug discovery for their ability to present substituents in well-defined spatial orientations, potentially leading to improved binding affinity and pharmacokinetic properties.
Given the lack of specific data, the biological activity of this compound remains an area for future investigation. Researchers may consider screening this compound in assays related to the known activities of other morpholine and spirocyclic derivatives.
Diagram 2: Potential Areas of Biological Investigation
Caption: Potential therapeutic areas for this compound based on its structural motifs.
Quantitative Data
As of the date of this guide, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound. The generation of such data through in vitro and in vivo screening is a necessary next step to elucidate the pharmacological profile of this compound.
Conclusion
This compound is a readily synthesizable compound featuring a desirable spirocyclic morpholine scaffold. While its specific biological activities are yet to be determined, its structural components suggest potential for a range of pharmacological applications. This technical guide provides a foundational understanding of its chemistry and a rationale for its further investigation in drug discovery programs. Future research should focus on its biological screening to uncover its therapeutic potential.
References
An In-depth Technical Guide to the Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine and its Precursor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, a valuable building block in medicinal chemistry. The synthesis of its key precursor, 1,4-dioxaspiro[4.5]decan-8-one, is also detailed, with quantitative data and experimental protocols to facilitate reproducible research and development.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The primary and most crucial precursor for the target molecule is 1,4-dioxaspiro[4..5]decan-8-one. This spirocyclic ketone can be synthesized through several methods, with the most common and efficient routes starting from either 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane or 1,4-cyclohexanedione.
Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane
A highly effective method for synthesizing 1,4-dioxaspiro[4.5]decan-8-one is the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. This process can be catalyzed by various acids, with acetic acid and weakly acidic cation exchange resins being prominent choices.[1][2]
Experimental Protocol: Acetic Acid Catalyzed Deketalization [1]
-
Reaction Setup: A solution of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane is prepared in a mixture of acetic acid and water.
-
Reaction Conditions: The mixture is heated to a specific temperature (e.g., 65°C) and stirred for a designated period.[1]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Quantitative Data for Deketalization Methods
| Starting Material | Catalyst/Method | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Acetic Acid/Water (5:1) | 11 min | 65 | 80 | [1] |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic acrylic cation exchange resin | 1.6 h | 70 | 65 | [2] |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic acrylic cation exchange resin | 1.0 h | 80 | 63 | [2] |
| 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane | Weakly acidic acrylic cation exchange resin | 2 h | 60 | 61 | [2] |
Ketalization of 1,4-Cyclohexanedione
An alternative and widely used approach is the direct ketalization of 1,4-cyclohexanedione with ethylene glycol. This reaction is typically acid-catalyzed and requires the removal of water to drive the equilibrium towards product formation.
Experimental Protocol: Acid-Catalyzed Ketalization of 1,4-Cyclohexanedione
-
Reaction Setup: 1,4-cyclohexanedione and ethylene glycol are dissolved in a suitable solvent (e.g., toluene) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). A Dean-Stark apparatus is used to remove water azeotropically.
-
Reaction Conditions: The mixture is heated to reflux until the theoretical amount of water is collected.
-
Work-up and Purification: The reaction mixture is cooled and washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. The resulting crude product can be purified by recrystallization or chromatography.
Logical Workflow for 1,4-Dioxaspiro[4.5]decan-8-one Synthesis
Caption: Synthetic routes to 1,4-dioxaspiro[4.5]decan-8-one.
Synthesis of this compound
The target molecule is synthesized via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. This is a robust and widely used one-pot reaction for forming carbon-nitrogen bonds.
Reductive Amination
Reductive amination involves the initial reaction of the ketone with morpholine to form an enamine or iminium ion intermediate, which is then reduced in situ to the desired amine product. The choice of reducing agent is critical to prevent the reduction of the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this transformation due to their selectivity for the protonated imine/enamine intermediate.[3]
Experimental Protocol: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one with Morpholine [3]
-
Reaction Setup: To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or methanol, add morpholine (1.0-1.2 eq). The mixture is stirred at room temperature for a period to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: The reaction mixture is then cooled (e.g., to 0°C), and the reducing agent, such as sodium triacetoxyborohydride (1.5-2.0 eq), is added portion-wise.
-
Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC). The reaction is then quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Quantitative Data for Reductive Amination
While specific yield data for the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine is not extensively reported in the literature, typical yields for reductive aminations of cyclic ketones are generally in the range of 60-90%, contingent on the specific substrate and reaction conditions employed.[3]
Experimental Workflow for the Synthesis of this compound
References
1,4-Dioxaspiro[4.5]decan-8-one: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dioxaspiro[4.5]decan-8-one, also known as 1,4-cyclohexanedione monoethylene ketal, is a versatile bifunctional synthetic intermediate of significant interest in medicinal chemistry and materials science.[1] Its spirocyclic structure, which incorporates a protected ketone functionality, allows for selective chemical transformations at the unprotected ketone or subsequent modification after deprotection. This unique structural feature makes it a valuable building block in the synthesis of complex molecules, including potent analgesics, central nervous system agents, and liquid crystal materials.[2][3][4][5] This technical guide provides an in-depth overview of the properties, synthesis, and applications of 1,4-Dioxaspiro[4.5]decan-8-one, with a focus on its utility as a synthetic intermediate in drug discovery and development.
Physicochemical and Spectroscopic Data
A comprehensive summary of the physical, chemical, and spectroscopic properties of 1,4-Dioxaspiro[4.5]decan-8-one is provided in the table below. This data is essential for its characterization and for planning its use in chemical synthesis.
| Property | Value | Reference(s) |
| Chemical Identifiers | ||
| CAS Number | 4746-97-8 | [2][6] |
| Molecular Formula | C₈H₁₂O₃ | [2][6] |
| Molecular Weight | 156.18 g/mol | [6] |
| IUPAC Name | 1,4-dioxaspiro[4.5]decan-8-one | [6] |
| Synonyms | 1,4-Cyclohexanedione monoethylene ketal, 1,4-Cyclohexanedione monoethylene acetal | [2] |
| Physical Properties | ||
| Appearance | White to beige crystalline powder or crystals | [2][5] |
| Melting Point | 70-73 °C | [2][3] |
| Boiling Point | 112 °C | [2] |
| Density | 1.16 g/cm³ | [2] |
| Flash Point | 106.7 °C | [2] |
| Refractive Index | 1.489 | [2] |
| Solubility | Soluble in chloroform and methanol | [2][3] |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz) | See specific literature for detailed assignments. | [7] |
| ¹³C NMR | See specific literature for detailed assignments. | [1] |
| IR Spectroscopy | Characteristic C=O and C-O stretching frequencies. | [6][7] |
| Mass Spectrometry | Molecular Ion [M]⁺ at m/z 156. | [8] |
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
The most common and industrially relevant synthesis of 1,4-Dioxaspiro[4.5]decan-8-one involves the selective ketalization of 1,4-cyclohexanedione with ethylene glycol.[2] This reaction protects one of the ketone groups, leaving the other available for further synthetic manipulations.
An alternative approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution.[1] A study has shown that using acetic acid as the catalyst at 65°C can significantly increase the yield to 80% and reduce the reaction time to 11 minutes.[1]
Applications as a Synthetic Intermediate
The utility of 1,4-Dioxaspiro[4.5]decan-8-one as a synthetic intermediate is demonstrated in its application in the synthesis of various biologically active compounds and advanced materials.
In Pharmaceutical Synthesis
1,4-Dioxaspiro[4.5]decan-8-one is a key building block in the development of novel therapeutics. Its rigid spirocyclic scaffold can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and solubility.[9]
-
Analgesic Compounds: The compound serves as a critical intermediate in the synthesis of potent analgesic compounds for pain management.[2][4][5]
-
Dopamine Reuptake Complex Probes: It is used in the synthesis of tritium-labeled probes for the autoradiographic study of the dopamine reuptake complex, aiding in neurochemical research.[2][4]
-
5-HT1A Receptor Agonists: Derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, synthesized from the parent ketone, have been investigated as potent and selective 5-HT1A receptor agonists, which are targets for anxiolytics and antidepressants.[9]
-
Cathepsin S Inhibitors: The spirocyclic amine derived from 1,4-Dioxaspiro[4.5]decan-8-one can be incorporated into inhibitors of cathepsin S, a cysteine protease implicated in inflammatory and autoimmune diseases.[9]
In Materials Science
Beyond pharmaceuticals, 1,4-Dioxaspiro[4.5]decan-8-one is utilized in the synthesis of liquid crystal materials, which are essential components of modern display technologies.[2] The spirocyclic framework contributes to the specific molecular alignment required for liquid crystal properties.[2]
Experimental Protocols
Detailed methodologies for key experiments involving 1,4-Dioxaspiro[4.5]decan-8-one are provided below.
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one from 1,4-Cyclohexanedione
This protocol is a general procedure for the selective ketalization of 1,4-cyclohexanedione.
-
Materials: 1,4-Cyclohexanedione, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene, saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Reductive Amination to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine
This protocol describes the conversion of the ketone to a primary amine, a crucial intermediate for further derivatization.[10]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium acetate or ammonia in methanol, sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), anhydrous methanol or dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, brine, anhydrous magnesium sulfate.[10]
-
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM, add an excess of ammonium acetate (5-10 eq).[10]
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[10]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.5-2.0 eq) in portions.[10]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.
-
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one Oxime
The oxime is another useful intermediate for the synthesis of amines and other nitrogen-containing heterocycles.[9][10]
-
Materials: 1,4-Dioxaspiro[4.5]decan-8-one, hydroxylamine hydrochloride, sodium acetate or pyridine, ethanol, water, ethyl acetate.[9][10]
-
Procedure:
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.[10]
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq) to the solution.[9][10]
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.[10]
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[10]
-
The product may precipitate from the aqueous solution. If not, extract the product with ethyl acetate.[10]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime.[9]
-
Signaling Pathways and Biological Targets
The biological activity of compounds derived from 1,4-Dioxaspiro[4.5]decan-8-one is attributed to their interaction with specific cellular signaling pathways.
5-HT1A Receptor Signaling Pathway
Derivatives of 1,4-Dioxaspiro[4.5]decan-8-one have been developed as 5-HT1A receptor agonists.[9] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[2][9] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9][11] This leads to a reduction in the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[2]
Caption: 5-HT1A Receptor Signaling Pathway.
Cathepsin S Inhibition Workflow
Cathepsin S is a cysteine protease involved in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells (APCs).[3][12] Inhibitors derived from 1,4-Dioxaspiro[4.5]decan-8-one can block the activity of cathepsin S, thereby modulating the immune response.[9] This is a promising strategy for the treatment of autoimmune diseases.
Caption: Cathepsin S Antigen Presentation Workflow.
Dopamine Reuptake Complex and its Modulation
Tritium-labeled probes synthesized from 1,4-Dioxaspiro[4.5]decan-8-one are used to study the dopamine reuptake complex.[2][4] The dopamine transporter (DAT) is a key component of this complex, responsible for clearing dopamine from the synaptic cleft and terminating its signaling. Modulation of DAT activity is a critical mechanism for many psychoactive drugs and is implicated in various neurological and psychiatric disorders.
Caption: Dopamine Reuptake and Probe Interaction.
Conclusion
1,4-Dioxaspiro[4.5]decan-8-one is a highly valuable and versatile synthetic intermediate with significant applications in both pharmaceutical and materials science. Its unique chemical structure allows for the strategic synthesis of complex molecules with desirable biological activities and material properties. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, along with detailed experimental protocols and visualizations of relevant biological pathways. For researchers and drug development professionals, a thorough understanding of this intermediate's potential can unlock new avenues for the discovery and development of novel chemical entities.
References
- 1. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CTSS inhibitors and how do they work? [synapse.patsnap.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) IR Spectrum [chemicalbook.com]
- 8. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) MS [m.chemicalbook.com]
- 9. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. What are Cathepsin inhibitors and how do they work? [synapse.patsnap.com]
The Rising Therapeutic Potential of Morpholine-Containing Spiro Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique three-dimensional architecture of spirocyclic compounds, combined with the favorable physicochemical properties of the morpholine moiety, has positioned morpholine-containing spiro compounds as a promising class of molecules in medicinal chemistry.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The morpholine ring is a versatile scaffold known to enhance biological activity and improve the pharmacokinetic profile of bioactive molecules.[2][3]
Anticancer Activity: A Multi-faceted Approach
Morpholine-containing spiro compounds have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of key enzymes and disruption of cellular processes crucial for cancer cell proliferation and survival.
A notable area of investigation is the development of dual-targeting agents. For instance, a series of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides were designed to dually inhibit tubulin polymerization and VEGFR-2 kinase.[4][5] Compound 8u from this series exhibited potent cytotoxicity against the HepG-2 cell line with an IC50 of 1.88 ± 0.83 μM.[4][5] Further studies revealed its ability to inhibit VEGFR-2 kinase with an IC50 of 1.52 ± 0.08 μM and inhibit tubulin assembly by 84%.[4][5] Mechanistic studies indicated that this compound induces the generation of intracellular reactive oxygen species (ROS), inhibits cell migration, and causes G0/G1 phase cell cycle arrest.[4][5] Another compound, 15w , from a series of spirocyclopropyl oxindoles with benzimidazole substitutions, showed significant inhibition of cell growth in the MCF-7 breast cancer cell line (IC50 = 3.87 ± 0.19 μM) and VEGFR-2 kinase inhibition (IC50 = 4.34 ± 0.13 μM).[4]
Other morpholine derivatives have also shown promise. Novel substituted morpholine derivatives were synthesized and evaluated for their ability to inhibit topoisomerase II, a critical enzyme in DNA replication.[6] Molecular docking studies showed favorable binding energies ranging from -8 to -10 kcal/mol, with derivative M5 exhibiting the best binding energy of -9.7 kcal/mol.[6] In vitro testing against the MDA-MB-231 breast cancer cell line revealed that compounds M5 and M2 had IC50 values of 81.92 μg/mL and 88.27 μg/mL, respectively.[6]
Furthermore, a series of benzomorpholine derivatives were synthesized and evaluated as EZH2 inhibitors, a histone lysine methyltransferase implicated in cancer progression.[7] Compound 6y from this series demonstrated potent inhibition of A549 and NCI-H1975 non-small cell lung cancer cell lines with an IC50 of 1.1 µM for both.[7] This compound was also shown to reduce EZH2 expression and cause cell cycle arrest in the G2/M phase.[7]
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Biological Target | IC50 (µM) | Reference |
| 8u | HepG-2 | Tubulin & VEGFR-2 | 1.88 ± 0.83 | [4][5] |
| 8u | - | VEGFR-2 Kinase | 1.52 ± 0.08 | [4][5] |
| 15w | MCF-7 | VEGFR-2 | 3.87 ± 0.19 | [4] |
| 15w | - | VEGFR-2 Kinase | 4.34 ± 0.13 | [4] |
| 12p | MCF-7 | Tubulin | 3.14 ± 0.50 | [4] |
| 12p | - | Tubulin Polymerization | 5.64 ± 0.15 | [4] |
| 6f | MCF-7 | - | 14.77 | [4] |
| M5 | MDA-MB-231 | Topoisomerase II | 81.92 (µg/mL) | [6] |
| M2 | MDA-MB-231 | Topoisomerase II | 88.27 (µg/mL) | [6] |
| 6y | A549 | EZH2 | 1.1 | [7] |
| 6y | NCI-H1975 | EZH2 | 1.1 | [7] |
| 1c | HCT116 | - | 52.81 | [8] |
| 1c | PC3 | - | 74.40 | [8] |
| 1c | HL60 | - | 49.72 | [8] |
| 1c | SNB19 | - | 101 | [8] |
| 7 | MCF-7 | - | 83.08 (µg/mL) | [9] |
| 12 | MCF-7 | - | 84.68 (µg/mL) | [9] |
| 16 | MCF-7 | - | 95.68 (µg/mL) | [9] |
| 20 | MCF-7 | - | 114.23 (µg/mL) | [9] |
Antimicrobial and Antifungal Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Morpholine-containing spiro compounds have shown promising activity against a range of bacteria and fungi.[10][11]
A study on novel piperazine and morpholine derivatives demonstrated their inhibitory activity against twenty-nine Gram-positive and Gram-negative bacteria.[10] Morpholine derivatives 4 and 6 showed moderate to high inhibitory action against most tested strains, with derivative 4 exhibiting a high inhibitory activity against 79.3% of the strains.[10] Another derivative, compound 5 , was active against 34.4% of the bacterial strains.[10]
In the realm of antifungal agents, a series of spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives were designed as potential chitin synthase inhibitors. Several compounds, including 4d , 4k , 4n , and 4o , exhibited inhibitory effects against chitin synthase with IC50 values close to the control drug, polyoxin B. Enzyme kinetics revealed that these compounds act as non-competitive inhibitors. Notably, compounds 4d , 4f , 4k , and 4n showed stronger antifungal activity against Candida albicans than fluconazole and polyoxin B.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | Activity | MIC (µg/mL) / Inhibition Zone (mm) | Reference |
| 36 | S. aureus | Good antibacterial activity | 30 | [1] |
| 37 | S. aureus | Antibacterial activity | 24 ± 0.5 | [1] |
| 4 | Various bacteria | High inhibitory activity | 17 - 26 mm | [10] |
| 5 | Various bacteria | High inhibitory activity | 21 - 29 mm | [10] |
Experimental Protocols
In Vitro Anticancer Activity Assessment (MTT Assay)
The antiproliferative activity of synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9] Cancer cell lines, such as MCF-7 (breast cancer) or HCT116 (colon carcinoma), are seeded in 96-well plates and incubated.[8][9] The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following incubation, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[8][9]
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of compounds against VEGFR-2 kinase is determined using a kinase assay kit. The assay measures the amount of ATP remaining in the solution following a kinase reaction. The kinase, substrate, and test compound are incubated together. The reaction is then stopped, and a detection reagent is added. The resulting luminescence is measured, which is inversely correlated with the amount of ATP consumed and thus the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the compound concentration.[4][5]
Tubulin Polymerization Assay
The effect of compounds on tubulin polymerization is assessed using a tubulin polymerization assay kit. Tubulin in a polymerization buffer is incubated with the test compounds at 37°C. The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of a control.[4][5]
Signaling Pathways and Workflows
Dual Inhibition of Tubulin and VEGFR-2 Signaling
The anticancer activity of compounds like 8u can be attributed to their ability to interfere with two critical pathways in cancer progression: angiogenesis and cell division.
Caption: Dual inhibitory action of Compound 8u on VEGFR-2 and tubulin polymerization pathways.
General Workflow for Synthesis and Biological Evaluation
The development of novel morpholine-containing spiro compounds typically follows a structured workflow from synthesis to biological characterization.
Caption: General workflow for the development of morpholine-containing spiro compounds.
Conclusion
Morpholine-containing spiro compounds represent a rich and underexplored area of medicinal chemistry with vast therapeutic potential. Their diverse biological activities, coupled with the synthetic accessibility of the morpholine scaffold, make them attractive candidates for the development of novel drugs targeting a range of diseases, particularly cancer and microbial infections.[2][12] Future research should focus on elucidating the structure-activity relationships of these compounds to guide the rational design of more potent and selective therapeutic agents.[13] The ability to fine-tune the properties of these molecules through chemical modification offers a promising avenue for overcoming challenges such as drug resistance and improving patient outcomes.
References
- 1. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 7. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have led to its incorporation into a wide array of approved and experimental drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the multifaceted roles of the morpholine scaffold in drug design and development, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
The prevalence of the morpholine moiety in clinically successful drugs stems from its ability to favorably modulate a molecule's pharmacokinetic and pharmacodynamic profile. It can enhance aqueous solubility, improve metabolic stability, increase bioavailability, and provide a rigid scaffold to orient pharmacophoric elements for optimal target engagement.[1][2] This guide will delve into these aspects, providing concrete examples and data to illustrate the significant contributions of the morpholine ring to medicinal chemistry.
Physicochemical Properties and Their Impact on Drug Design
The morpholine ring possesses a unique combination of features that make it an attractive component in drug design. Its chair-like conformation provides a three-dimensional structure that can be exploited for precise positioning of substituents.[1][2] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, being a weak base (pKa of morpholinium is ~8.4), is partially protonated at physiological pH, contributing to aqueous solubility.[1] This balanced hydrophilic-lipophilic character is crucial for oral absorption and distribution.[2]
Furthermore, the morpholine ring is generally more metabolically stable than other nitrogen-containing heterocycles like piperidine or piperazine. The electron-withdrawing effect of the ether oxygen reduces the nucleophilicity and basicity of the nitrogen atom, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2]
The Role of the Morpholine Scaffold in Approved Drugs
The versatility of the morpholine scaffold is evident in the number of approved drugs that contain this moiety. These drugs span a wide range of therapeutic indications, including oncology, central nervous system (CNS) disorders, and infectious diseases. The morpholine ring can play several roles in these drugs: as a key pharmacophoric element interacting directly with the biological target, as a scaffold to correctly orient other functional groups, or as a modulator of pharmacokinetic properties.[1][2]
Quantitative Impact of the Morpholine Scaffold
To illustrate the quantitative impact of the morpholine scaffold, the following tables summarize key data for several morpholine-containing drugs and, where available, their analogues.
| Drug | Therapeutic Area | Target | Key Pharmacokinetic/Pharmacodynamic Parameter | Value | Reference |
| Gefitinib | Oncology | EGFR Tyrosine Kinase | IC50 (EGFR) | 2-37 nM | [3] |
| Linezolid | Infectious Disease | Bacterial 50S Ribosomal Subunit | Bioavailability | ~100% | [4][5] |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) Receptor | Bioavailability (125 mg dose) | ~67% | [2][6] |
| Reboxetine | Antidepressant | Norepinephrine Transporter | - | - | [7] |
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs.
| Compound | Target | IC50 (nM) | Fold Improvement with Morpholine | Reference |
| ZSTK474 (with morpholine) | PI3Kα | 3.9 | - | [8] |
| ZSTK474 analogue (piperazine replacement) | PI3Kα | >1000 | >250 | [8] |
| Novel Oxazolidinone (PH027, with morpholine) | S. aureus (MIC) | 0.5-1.0 µg/mL | - | [9] |
| Linezolid | S. aureus (MIC) | 0.5-1.0 µg/mL | - | [9] |
Table 2: Comparative Activity of Morpholine-Containing Compounds and Analogues.
Case Study: Morpholine in Oncology - PI3K/Akt/mTOR Signaling
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[10][11] Several potent and selective PI3K inhibitors incorporate a morpholine ring, which often forms a key hydrogen bond with the hinge region of the kinase domain.[12]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based PI3K inhibitors.
Experimental Protocols for Evaluating PI3K Inhibition
This protocol describes the assessment of the phosphorylation status of Akt, a key downstream effector of PI3K, in response to treatment with a morpholine-containing PI3K inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-24 hours to reduce basal PI3K pathway activity.
-
Treat the cells with various concentrations of the morpholine-containing PI3K inhibitor (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt (typically at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody (typically at 1:2000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities for phospho-Akt and total Akt.
-
Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
Caption: Experimental workflow for Western blot analysis of Akt phosphorylation.
Case Study: Morpholine in CNS Disorders - Aprepitant and the NK1 Receptor
Aprepitant is a morpholine-containing drug used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. It acts as a selective antagonist of the neurokinin-1 (NK1) receptor, blocking the binding of its endogenous ligand, substance P.[1][2][13]
NK1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the NK1 receptor and the inhibitory action of Aprepitant.
Experimental Protocols for Drug Evaluation
Gefitinib is an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The following is a representative, multi-step synthesis.
Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxy-6-nitrobenzaldehyde
-
To a solution of 3-hydroxy-4-methoxy-6-nitrobenzaldehyde in DMF, add potassium carbonate and 1-bromo-3-chloropropane.
-
Heat the mixture at 80°C for 4 hours.
-
After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Step 2: Synthesis of 4-(3-morpholinopropoxy)-3-methoxy-6-nitrobenzaldehyde
-
Dissolve the product from Step 1 in acetonitrile, add morpholine and potassium carbonate.
-
Reflux the mixture for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the desired product.
Step 3: Synthesis of 4-(3-morpholinopropoxy)-3-methoxy-6-aminobenzaldehyde
-
To a solution of the product from Step 2 in ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux for 2 hours.
-
Filter the hot solution through celite and concentrate the filtrate. Extract the residue with ethyl acetate.
-
Dry the organic layer and concentrate to give the amino derivative.
Step 4: Synthesis of 6-(3-morpholinopropoxy)-7-methoxy-3,4-dihydroquinazolin-4-one
-
A mixture of the product from Step 3 and formamidine acetate in 2-ethoxyethanol is heated to reflux for 4 hours.
-
Cool the reaction mixture, and collect the precipitated solid by filtration. Wash with ethanol and dry to obtain the quinazolinone.
Step 5: Synthesis of 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline
-
A suspension of the product from Step 4 in thionyl chloride is refluxed for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add dichloromethane to the residue and neutralize with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry, and concentrate to get the chlorinated product.
Step 6: Synthesis of Gefitinib
-
To a solution of the product from Step 5 in isopropanol, add 3-chloro-4-fluoroaniline.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture, and the precipitated solid is collected by filtration, washed with isopropanol, and dried to afford Gefitinib.[7][14][15][16][17][18][19][20]
This colorimetric assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.[1][21][22][23]
1. Cell Seeding:
-
Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Gefitinib) in culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control and a positive control (e.g., a known cytotoxic agent).
3. Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
4. MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
5. Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The morpholine scaffold is a testament to the power of a simple, yet versatile, chemical entity in the complex world of drug discovery. Its favorable physicochemical properties, metabolic stability, and synthetic tractability have cemented its place as a privileged structure in the medicinal chemist's toolbox. From improving the pharmacokinetic profiles of CNS agents to providing key interactions in the active sites of kinases, the influence of the morpholine ring is both profound and widespread. As drug discovery continues to evolve, the strategic incorporation of the morpholine scaffold will undoubtedly continue to play a crucial role in the development of new and improved therapeutics. This guide has provided a technical overview of its importance, supported by quantitative data and detailed experimental methodologies, to aid researchers in harnessing the full potential of this remarkable scaffold.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A critical review of oxazolidinones: An alternative or replacement for glycopeptides and streptogramins? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linezolid absolute bioavailability and the effect of food on oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling and Simulation Analysis of Aprepitant Pharmacokinetics in Pediatric Patients With Postoperative or Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Pharmacokinetic Study for Linezolid and Two Novel Antibacterial Oxazolidinone Derivatives in Rabbits: Can Differences in the Pharmacokinetic Properties Explain the Discrepancies between Their In Vivo and In Vitro Antibacterial Activities? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ukm.my [ukm.my]
- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.de [thieme-connect.de]
- 17. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 18. medkoo.com [medkoo.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. Development of the novel biologically targeted anticancer agent gefitinib: determining the optimum dose for clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clyte.tech [clyte.tech]
- 22. static.igem.wiki [static.igem.wiki]
- 23. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, a spirocyclic compound incorporating a morpholine moiety. While specific biological data for this exact molecule is limited in publicly available literature, this document extrapolates its potential significance based on the well-established roles of its constituent chemical motifs in medicinal chemistry. This guide details a highly probable synthetic route, starting from commercially available materials, and presents a generalized experimental protocol for its preparation via reductive amination. Furthermore, it discusses the potential biological activities and applications of this compound by drawing parallels with other morpholine-containing derivatives that have shown promise in various therapeutic areas.
Introduction
Spirocyclic scaffolds have garnered significant interest in modern drug discovery due to their inherent three-dimensionality and conformational rigidity. These structural features can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles. The morpholine heterocycle is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and central nervous system penetration.[1][2] The combination of a dioxaspirodecane core with a morpholine substituent in this compound presents a molecule with potential for exploration in various drug discovery programs.
The morpholine ring, with a pKa that renders it partially protonated at physiological pH, can modulate the physicochemical properties of a parent molecule, often improving its drug-like characteristics.[1] Derivatives of morpholine have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications.[3][4] This guide will, therefore, explore the synthesis and potential utility of this compound in the context of these established principles.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. These values are calculated based on its chemical structure and provide a preliminary assessment of its drug-like properties.
| Property | Value |
| CAS Number | 127562-53-2 |
| Molecular Formula | C₁₂H₂₁NO₃ |
| Molecular Weight | 227.3 g/mol |
| Synonyms | 4-Morpholino-3-cyclohexene-1-one Ethylene Ketal |
Synthesis
The most direct and widely employed method for the synthesis of this compound is the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with morpholine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Synthetic Scheme
Caption: Reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with morpholine.
Experimental Protocol: Reductive Amination
This protocol is based on established general procedures for the reductive amination of cyclic ketones.[5]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane or 1,2-dichloroethane (10 mL/mmol), add morpholine (1.2 eq).
-
The mixture can be stirred at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate. A catalytic amount of acetic acid can be added to promote this step.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Potential Biological Activities and Applications
While no specific biological data for this compound has been reported, the morpholine moiety is a key component in numerous biologically active compounds. This suggests that the title compound could serve as a valuable scaffold or intermediate in the development of new therapeutic agents.
Central Nervous System (CNS) Drug Discovery
The morpholine ring is known to improve brain permeability, making it a valuable component in the design of CNS-active drugs.[1] Its weak basicity can enhance solubility and facilitate crossing the blood-brain barrier. Therefore, this compound could be a starting point for the development of novel agents targeting CNS disorders.
Caption: Potential workflow for CNS drug discovery utilizing the target scaffold.
Anticancer Activity
Many morpholine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases such as PI3K and mTOR.[1][3] The rigid spirocyclic core of this compound could be used to position substituents in a specific orientation to interact with the active sites of such enzymes.
Other Potential Applications
The versatile nature of the morpholine scaffold suggests that derivatives of this compound could also be explored for:
-
Anti-inflammatory activity [3]
-
Antimicrobial and antifungal properties [3]
-
As intermediates in the synthesis of more complex molecules
Characterization
The characterization of the synthesized this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure, including the successful formation of the C-N bond and the integrity of the spiroketal and morpholine rings.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
While specific spectral data for the title compound is not available, data for the starting material, 1,4-Dioxaspiro[4.5]decan-8-one, is accessible and can be used as a reference.[6]
Conclusion
This compound is a readily accessible spirocyclic amine with significant potential as a building block in medicinal chemistry. Its synthesis can be reliably achieved through the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one. Although direct biological data for this compound is lacking, the well-documented importance of the morpholine moiety in drug discovery strongly suggests that this scaffold is a promising starting point for the development of novel therapeutics, particularly in the areas of CNS disorders and oncology. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this interesting molecule.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 5. benchchem.com [benchchem.com]
- 6. 4746-97-8|1,4-Dioxaspiro[4.5]decan-8-one|BLD Pharm [bldpharm.com]
The Ascendancy of Spiro-Morpholine Derivatives: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its ability to improve the physicochemical properties and pharmacological profiles of drug candidates. When incorporated into a spirocyclic system—a class of compounds characterized by two rings sharing a single atom—the resulting spiro-morpholine derivatives exhibit a unique three-dimensional architecture that is of significant interest in modern drug discovery. This rigidified, sp³-rich core allows for precise spatial orientation of substituents, enhancing interactions with biological targets and often leading to improved potency and selectivity. This technical guide provides a comprehensive overview of the discovery and history of spiro-morpholine derivatives, details key synthetic methodologies, presents quantitative biological data, and elucidates their mechanisms of action, with a particular focus on their anticancer properties.
Historical Perspective: The Convergence of Two Key Scaffolds
The development of spiro-morpholine derivatives represents the confluence of research into two distinct chemical entities: spirocycles and morpholines. The study of spiro compounds dates back to the late 19th and early 20th centuries, with pioneers like Adolf von Baeyer and William Henry Perkin Jr. exploring the synthesis and properties of these unique bicyclic systems. Their work laid the foundation for understanding the inherent strain and conformational constraints of spirocyclic frameworks.
The morpholine heterocycle, first synthesized in the late 1800s, gained prominence in medicinal chemistry throughout the 20th century due to its favorable properties, including metabolic stability and aqueous solubility. The deliberate fusion of these two structural motifs to create spiro-morpholine derivatives is a more recent development, driven by the contemporary demand for novel, three-dimensional chemical matter in drug discovery programs. Early examples of spiro-morpholine synthesis were often serendipitous or part of broader explorations of heterocyclic chemistry. However, the last few decades have seen a surge in the rational design and synthesis of these compounds, fueled by their potential to address complex biological targets.
Key Classes and Synthetic Methodologies
The structural diversity of spiro-morpholine derivatives is vast. This section details the synthesis of three prominent classes, providing an overview of the experimental protocols for their preparation.
Spiro[morpholine-oxindole] Derivatives
The spiro-oxindole scaffold is a recurring motif in numerous natural products and pharmacologically active compounds. Its fusion with a morpholine ring has yielded potent anticancer agents.
Experimental Protocol: Synthesis of Spirooxindole-Derived Morpholine-Fused-1,2,3-Triazoles
A notable synthesis of this class involves a multi-step sequence starting from isatin spiro-epoxides. The protocol is as follows:
-
Epoxide Ring Opening: The isatin spiro-epoxide is subjected to a regiospecific ring-opening reaction using an azide nucleophile, such as sodium azide, in a suitable solvent like methanol. This step yields an azido alcohol intermediate.
-
O-Propargylation: The hydroxyl group of the azido alcohol is then propargylated using propargyl bromide in the presence of a base, for instance, sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).
-
Intramolecular 1,3-Dipolar Cycloaddition: The resulting intermediate, containing both an azide and a terminal alkyne, undergoes an intramolecular 1,3-dipolar cycloaddition reaction. This "click" reaction, often catalyzed by copper(I), forges the triazole-fused morpholine ring system.
This synthetic approach allows for the generation of a library of spiro[morpholine-oxindole] derivatives with diverse substitution patterns, enabling extensive structure-activity relationship (SAR) studies.
Bis-Morpholine Spiroacetals
Bis-morpholine spiroacetals are conformationally constrained scaffolds that present two functionalizable nitrogen atoms in a well-defined spatial arrangement, making them attractive for the construction of compound libraries.
Experimental Protocol: Four-Step Synthesis of a Bis-Morpholine Spiroacetal Scaffold
A scalable, four-step synthesis has been developed for a bis-morpholine spiroacetal framework:
-
Formation of 2-Chloromethyl-substituted Morpholine: This intermediate is synthesized from readily available β-amino alcohols and epichlorohydrin.
-
Dehydrochlorination to an Exocyclic Enol Ether: Base-mediated elimination of HCl from the 2-chloromethyl-substituted morpholine affords the corresponding exocyclic enol ether.
-
Iodoacetalization: The enol ether undergoes a regioselective iodoacetalization reaction upon treatment with N-iodosuccinimide in the presence of an N-protected ethanolamine derivative.
-
Ring Closure: The final ring closure to form the second morpholine ring and complete the spiroacetal is effected by treatment with a strong base, such as potassium tert-butoxide, in DMF.
This high-yielding synthesis can be performed on a large scale and allows for the introduction of substituents on either of the morpholine rings.
Glycopyranosylidene-Spiro-Morpholinones
Carbohydrate-derived spirocycles are an emerging class of compounds with significant biological potential. Glycopyranosylidene-spiro-morpholinones combine the structural features of sugars and morpholinones, leading to compounds with unique properties.
Experimental Protocol: Synthesis via Ring Closure of C-Glycosyl Formamides
One method for the construction of the glycopyranosylidene-spiro-morpholinone core involves the following key step:
-
Intramolecular Cyclization: A C-(2,3,4,6-tetra-O-acyl-1-(2-chloroethoxy)-α-D-glycopyranosyl)formamide is dissolved in dry acetonitrile. Anhydrous potassium carbonate is added, and the mixture is heated at reflux. The reaction proceeds via an intramolecular nucleophilic substitution, where the amide nitrogen displaces the chloride, forming the morpholinone ring. The product is then purified by column chromatography.
This method provides a route to novel sugar-derived spiro-morpholinones with potential applications in glycobiology and drug discovery.
Biological Activity and Therapeutic Potential
Spiro-morpholine derivatives have demonstrated a wide range of biological activities, with a significant number of studies focusing on their potential as anticancer agents.
Anticancer Activity
The cytotoxic effects of various spiro-morpholine derivatives have been evaluated against a panel of human cancer cell lines. The quantitative data for some of the most potent compounds are summarized in the tables below.
Table 1: In Vitro Cytotoxicity of Spirooxindole-Derived Morpholine-Fused-1,2,3-Triazoles
| Compound | Cell Line | IC₅₀ (µM) |
| 6i | A549 (Lung) | 1.87 |
| MCF-7 (Breast) | >50 | |
| HeLa (Cervical) | 10.21 | |
| DU-145 (Prostate) | 15.64 | |
| 6n | A549 (Lung) | 4.36 |
| MCF-7 (Breast) | >50 | |
| HeLa (Cervical) | 21.53 | |
| DU-145 (Prostate) | 33.17 | |
| 6p | A549 (Lung) | 2.45 |
| MCF-7 (Breast) | >50 | |
| HeLa (Cervical) | 15.82 | |
| DU-145 (Prostate) | 24.71 | |
| Doxorubicin | A549 (Lung) | 1.25 |
| 5-Fluorouracil | A549 (Lung) | 18.5 |
Table 2: In Vitro Cytotoxicity of Di-spiropyrrolizidino Oxindole Andrographolide Derivatives
| Compound | Cell Line | GI₅₀ (µM) |
| CY2 | HCT116 (Colorectal) | 10.5 |
| MiaPaCa-2 (Pancreatic) | 11.2 | |
| HepG2 (Hepatocellular) | 16.6 | |
| Andrographolide | HCT116 (Colorectal) | >20 |
| MiaPaCa-2 (Pancreatic) | >20 | |
| HepG2 (Hepatocellular) | >20 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Several studies have delved into the molecular mechanisms underlying the anticancer activity of spiro-morpholine derivatives. A common theme is the induction of programmed cell death (apoptosis) and the disruption of the cell cycle.
For instance, the potent spirooxindole derivatives 6i and 6p were found to induce apoptosis in A549 lung cancer cells, as evidenced by morphological changes such as cell shrinkage and nuclear condensation. Furthermore, these compounds caused an arrest of the cell cycle in the G2/M phase. This suggests that these molecules interfere with the cellular machinery that governs cell division, ultimately leading to cell death.
The di-spiropyrrolizidino oxindole andrographolide derivative CY2 also induces apoptosis, which is associated with the generation of reactive oxygen species (ROS) and the involvement of the mitochondrial pathway.
Signaling Pathways and Visualization
The anticancer effects of spiro-morpholine derivatives are often mediated by their modulation of key signaling pathways that control cell survival, proliferation, and death.
Apoptosis Signaling Pathway
The induction of apoptosis by spiro-morpholine derivatives can involve the intrinsic (mitochondrial) pathway. This is often characterized by a collapse of the mitochondrial membrane potential and the release of pro-apoptotic factors.
Caption: Intrinsic apoptosis pathway induced by spiro-morpholine derivatives.
Cell Cycle Arrest at G2/M Phase
The arrest of the cell cycle at the G2/M transition is a critical mechanism by which many anticancer drugs exert their effects. This checkpoint prevents cells with damaged DNA from entering mitosis. Spiro-morpholine derivatives that induce G2/M arrest likely interfere with the activity of the cyclin B1/CDK1 complex, a key regulator of this transition.
Caption: G2/M cell cycle arrest mediated by spiro-morpholine derivatives.
Conclusion and Future Directions
Spiro-morpholine derivatives have emerged as a promising class of compounds in drug discovery, particularly in the field of oncology. Their unique three-dimensional structures, coupled with the favorable physicochemical properties imparted by the morpholine ring, make them ideal candidates for targeting complex protein-protein interactions and enzyme active sites. The synthetic methodologies developed for their construction are becoming increasingly sophisticated, allowing for the creation of diverse and well-characterized compound libraries for high-throughput screening.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Space: The development of novel synthetic routes to access a wider range of spiro-morpholine scaffolds with diverse substitution patterns will continue to be a priority.
-
Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds is crucial for their rational optimization and clinical development.
-
Exploration of Other Therapeutic Areas: While oncology has been a major focus, the unique properties of spiro-morpholine derivatives suggest that they may have therapeutic potential in other areas, such as neurodegenerative diseases and infectious diseases.
Methodological & Application
Synthesis Protocol for 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, a valuable spirocyclic scaffold for drug discovery and medicinal chemistry. The synthesis is achieved through a direct one-pot reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. This method is efficient and utilizes common laboratory reagents. This document outlines the reaction scheme, detailed experimental procedures, and expected quantitative data.
Introduction
Spirocyclic systems are of significant interest in modern drug design as their rigid, three-dimensional structures can lead to improved target affinity and selectivity. The title compound, this compound, incorporates both a spirocyclic core and a morpholine moiety, a common heterocycle in approved pharmaceuticals. This combination makes it an attractive building block for the synthesis of novel therapeutic agents. The protocol described herein is based on the well-established reductive amination reaction, a robust and widely used method for the synthesis of amines from carbonyl compounds.
Reaction Scheme
The synthesis proceeds via the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. The reaction involves the initial formation of an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the final product.
Overall Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1,4-Dioxaspiro[4.5]decan-8-one |
| Reagent | Morpholine |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90%[1] |
| Purity | >95% (after purification) |
| Molecular Formula | C12H21NO3 |
| Molecular Weight | 227.30 g/mol |
Experimental Protocol
This protocol is adapted from established general procedures for the reductive amination of ketones.[1]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Glacial acetic acid (optional, as a catalyst)
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 equivalent) in anhydrous dichloromethane (DCM), add morpholine (1.2 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate. A small amount of glacial acetic acid can be added to catalyze this step.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Visualizations
Synthesis Workflow Diagram
Caption: Reductive amination workflow for the synthesis of this compound.
References
Application Note: Synthesis of N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine via Reductive Amination
For Research Use Only
Introduction
The spirocyclic scaffold is a key structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensional complexity, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] When combined with the morpholine heterocycle, a privileged structure in drug discovery known for improving physicochemical and pharmacokinetic properties, the resulting molecules are of significant interest to researchers in drug development.[3] The morpholine moiety, with its weak basicity and potential for hydrogen bonding, can modulate properties like solubility and cell permeability.[3] This application note provides a detailed protocol for the synthesis of N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, a valuable building block for the creation of novel therapeutics, through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine.
Reaction Principle
Reductive amination is a highly efficient and widely used method for the synthesis of amines from carbonyl compounds.[4] The reaction proceeds in two main steps: the formation of an iminium ion intermediate from the reaction of the ketone (1,4-dioxaspiro[4.5]decan-8-one) and the secondary amine (morpholine), followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the target tertiary amine, N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly mild and effective reagent for this transformation, as it selectively reduces the iminium ion in the presence of the starting ketone.
Materials and Methods
Materials
-
1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8)
-
Morpholine (CAS: 110-91-8)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (CAS: 56553-60-7)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Fume hood
Experimental Protocol
A detailed protocol for the reductive amination is provided below. This procedure is based on established general methods for the reductive amination of cyclic ketones.
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq). Dissolve the ketone in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of ketone).
-
Addition of Amine: Add morpholine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine.
Data Presentation
The choice of reducing agent can significantly impact the yield of the reductive amination. The following table provides a comparison of common reducing agents for the reductive amination of cyclohexanone derivatives, which serve as a good model for 1,4-dioxaspiro[4.5]decan-8-one.
| Reducing Agent | Typical Yield (%) | Key Features |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 85-95 | Mild and selective, tolerates a wide range of functional groups, less toxic than sodium cyanoborohydride. |
| Sodium Cyanoborohydride (NaBH₃CN) | 80-90 | Highly selective for the iminium ion, allowing for one-pot reactions. However, it is highly toxic and generates cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | 60-75 | A potent and cost-effective reducing agent, but its lack of selectivity often requires a two-step procedure where the imine is pre-formed before the addition of the reductant. |
| Catalytic Hydrogenation (H₂/Pd-C) | 80-95 | A "green" and atom-economical method. However, it may reduce other functional groups such as alkenes, alkynes, and nitro groups. It also requires specialized hydrogenation equipment. |
Visualizations
Experimental Workflow
Caption: Workflow for the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one.
Logical Relationship of Components
Caption: Key components and their roles in the reductive amination reaction.
Application in Drug Development and Potential Signaling Pathways
The N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The morpholine ring is a common feature in many approved drugs and is known to improve metabolic stability and aqueous solubility.[3] Its incorporation can lead to compounds with enhanced pharmacokinetic profiles, a critical aspect of drug design.
While the specific biological activity of N-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine has not been extensively reported, the structural motifs it contains are found in molecules that target a variety of signaling pathways. For instance, morpholine-containing compounds have been developed as inhibitors of kinases, which are key regulators of cell signaling pathways often dysregulated in cancer and inflammatory diseases. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its target protein.
Furthermore, the rigid spirocyclic core can serve as a scaffold to orient substituents in a precise three-dimensional arrangement, which is crucial for selective interaction with biological targets. This can be particularly advantageous in the design of inhibitors for enzymes or antagonists for receptors where a specific conformation is required for high-affinity binding. Researchers can utilize this building block to synthesize libraries of compounds for screening against various targets implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
References
Application Notes and Protocols for the Synthesis of Spiro-Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of various spiro-morpholine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a comprehensive guide for researchers in the field.
Synthesis Methodologies Overview
The synthesis of spiro-morpholines can be achieved through several strategic approaches, each offering access to unique structural motifs. This document details three distinct and effective methods:
-
Synthesis of Bis-morpholine Spiroacetals: A four-step synthesis starting from epichlorohydrin and β-aminoalcohols, yielding a conformationally well-defined sp3-rich scaffold. This method is high-yielding and scalable.[1][2][3]
-
Synthesis of Spirooxindole-Derived Morpholine-Fused-1,2,3-Triazoles: This protocol involves the regiospecific ring-opening of an isatin spiro-epoxide with an azide nucleophile, followed by O-propargylation and an intramolecular 1,3-dipolar cycloaddition.[4] These compounds have shown potential as anticancer agents.[4]
-
Synthesis of Glycopyranosylidene-Spiro-Morpholinones: This method utilizes O-peracylated hept-2-ulopyranosonamide derivatives for the construction of the spiro-morpholinone skeleton through reactions like Koenigs-Knorr type glycosylation followed by ring closure.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from the described synthetic protocols for easy comparison.
Table 1: Synthesis of Bis-morpholine Spiroacetal 7 [2]
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1. Formation of 2-chloromethyl-morpholine | Epichlorohydrin, β-aminoalcohol | - | 2-chloromethyl-substituted morpholine | High |
| 2. Dehydrochlorination | 2-chloromethyl-substituted morpholine | Base-mediated | Exocyclic enol ether (4) | High |
| 3. Iodoacetalization | 2-methylidenemorpholine (4) | N-iodosuccinimide, N-Boc-ethanolamine (5) | Iodide (6) | - |
| 4. Ring Closure | Iodide (6) | t-BuOK, DMF | Bis-morpholine spiroacetal (7) | 75% (over 2 steps) |
Table 2: Synthesis of Spirooxindole-Derived Morpholine-Fused-1,2,3-Triazoles
| Step | General Description | Key Reagents |
| 1. Epoxide Ring Opening | Regiospecific opening of isatin spiro-epoxide with an azide nucleophile. | Isatin spiro-epoxide, Azide source (e.g., NaN3) |
| 2. O-propargylation | Sequential O-propargylation of the resulting intermediate. | Propargyl bromide, Base (e.g., K2CO3) |
| 3. Intramolecular Cycloaddition | 1,3-dipolar cycloaddition to form the fused triazole and morpholine rings. | Heat or catalyst |
Note: Specific yields for this multi-step synthesis are not detailed in the provided abstracts but the methodology is reported to be effective for generating a series of derivatives.[4]
Table 3: Synthesis of Glycopyranosylidene-Spiro-Morpholinones [5][6][7]
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1. Glycosylation | O-peracylated (glyculopyranosylbromide)onamides (e.g., 15, 16) | 2-chloroethanol, AgOTf | 2-chloroethyl glycosides (11, 12) | Acceptable |
| 2. Ring Closure | 2-chloroethyl glycosides (11, 12) | K2CO3, boiling acetonitrile | Spiro-morpholinones (13, 14) | 48-71% |
| 3. Deprotection (General Method) | O-peracylated spiro-morpholine derivative | 1M NaOMe/MeOH, Amberlyst 15® ion exchange resin | Deprotected compounds | Good to acceptable |
Experimental Protocols
Protocol 1: Synthesis of Bis-morpholine Spiroacetal 7
This protocol is adapted from a reported scalable route.[1][2]
Step 1 & 2: Synthesis of 2-methylidenemorpholine (4)
-
Synthesize the 2-chloromethyl-substituted morpholine from epichlorohydrin and the appropriate β-aminoalcohol following established literature procedures.
-
Perform a base-mediated dehydrochlorination to yield the exocyclic enol ether, 2-methylidenemorpholine (4). This intermediate can be purified by column chromatography using a basic eluent and stored at 4 °C under nitrogen.[2]
Step 3: Iodoacetalization to form Iodide (6)
-
To a solution of 2-methylidenemorpholine (4) (1 equivalent) in a suitable solvent, add N-Boc-ethanolamine (5) (1.1 equivalents).
-
Cool the mixture to 0 °C and add N-iodosuccinimide (1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture to isolate the iodide (6).
Step 4: Ring Closure to form Bis-morpholine Spiroacetal (7)
-
Dissolve the crude iodide (6) in anhydrous DMF.
-
Add potassium tert-butoxide (t-BuOK) (1.2 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to afford the bis-morpholine spiroacetal (7). A 75% yield over the two steps has been reported starting from 17 g of the enol ether (4).[2]
Protocol 2: General Procedure for the Synthesis of Spirooxindole-Derived Morpholine-Fused-1,2,3-Triazoles
This protocol is a general guide based on the described methodology.[4]
-
Isatin Spiro-epoxide Ring Opening: To a solution of the corresponding isatin spiro-epoxide in a suitable solvent (e.g., DMF or DMSO), add a source of azide, such as sodium azide. The reaction is typically stirred at room temperature or slightly elevated temperatures until the epoxide is consumed.
-
O-propargylation: To the product from the previous step, add a base such as potassium carbonate, followed by the dropwise addition of propargyl bromide. The reaction is stirred until the O-alkylation is complete.
-
Intramolecular 1,3-Dipolar Cycloaddition: The propargylated intermediate is then heated in a high-boiling point solvent (e.g., toluene or xylene) to induce the intramolecular 1,3-dipolar cycloaddition, yielding the final spirooxindole-derived morpholine-fused-1,2,3-triazole. The product is then purified using standard techniques like column chromatography.
Protocol 3: Synthesis of Glycopyranosylidene-Spiro-Morpholinones
This protocol is based on the synthesis of spiro-morpholinones from glyculosonamide derivatives.[5][6][7]
Step 1: Glycosylation to form 2-Chloroethyl Glycosides (11, 12)
-
Dissolve the O-peracylated (glyculopyranosylbromide)onamide (1 equivalent) and 2-chloroethanol (1.5 equivalents) in a dry solvent such as dichloromethane.
-
Add a promoter, such as silver trifluoromethanesulfonate (AgOTf) (1.2 equivalents), at a low temperature (e.g., -20 °C) under an inert atmosphere.
-
Allow the reaction to proceed, monitoring for completion by TLC.
-
Upon completion, filter the reaction mixture and purify the crude product to obtain the 2-chloroethyl glycoside.
Step 2: Ring Closure to form Spiro-Morpholin-3-Ones (13, 14)
-
Dissolve the 2-chloroethyl glycoside (1 equivalent) in dry acetonitrile.
-
Add flame-dried potassium carbonate (2 equivalents).
-
Stir the mixture at reflux temperature until TLC indicates full conversion.
-
Filter the insoluble materials and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the spiro-morpholin-3-one. Yields of 71% and 48% have been reported for specific derivatives.[5]
Step 3: General Deprotection of O-Acyl Groups
-
Dissolve the O-peracylated spiro-morpholine derivative in dry methanol.
-
Adjust the pH to ~10-11 with a 1M solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 1-4 hours until complete conversion is observed by TLC.
-
Neutralize the solution with an acidic ion exchange resin (e.g., Amberlyst 15®) to a pH of ~6-7.
-
Filter the resin and concentrate the filtrate to obtain the deprotected spiro-morpholine.
Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis of spiro-morpholine derivatives and a conceptual representation of their potential application in drug discovery.
Caption: General experimental workflow for spiro-morpholine synthesis and subsequent biological evaluation.
Caption: Logical relationships between starting materials, key intermediates, and final spiro-morpholine products for different synthetic routes.
References
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Glycopyranosylidene-Spiro-Morpholinones: Evaluation of the Synthetic Possibilities Based on Glyculosonamide Derivatives and a New Method for the Construction of the Morpholine Ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectroscopic and Synthetic Details of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed information on the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, a compound of interest in medicinal chemistry due to its spirocyclic and morpholine moieties. A comprehensive, step-by-step protocol for its synthesis via reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one is presented, along with a general procedure for the acquisition of NMR spectra for small organic molecules.
Predicted NMR Spectral Data
Disclaimer: The following NMR spectral data are predicted based on the analysis of structurally similar compounds and known chemical shift values for the morpholine and 1,4-dioxaspiro[4.5]decane scaffolds. Actual experimental values may vary.
The structure and numbering for this compound are shown below:
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Morpholine) | 3.65 - 3.75 | t | 4.5 - 5.0 | 4H |
| H-3', H-5' (Morpholine) | 2.40 - 2.50 | t | 4.5 - 5.0 | 4H |
| O-CH₂-CH₂-O (Spiroketal) | 3.90 - 4.00 | s | - | 4H |
| H-8a (Methine) | 2.20 - 2.30 | m | - | 1H |
| H-7, H-9 (Axial) | 1.80 - 1.95 | m | - | 4H |
| H-7, H-9 (Equatorial) | 1.55 - 1.70 | m | - | 4H |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2', C-6' (Morpholine) | 67.0 - 68.0 |
| C-3', C-5' (Morpholine) | 50.0 - 51.0 |
| C-8 (Spiro) | 108.0 - 109.0 |
| O-CH₂-CH₂-O (Spiroketal) | 64.0 - 65.0 |
| C-8a (Methine) | 60.0 - 61.0 |
| C-7, C-9 | 30.0 - 31.0 |
| C-6, C-10 | 28.0 - 29.0 |
Experimental Protocols
1. Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the title compound from 1,4-Dioxaspiro[4.5]decan-8-one and morpholine using sodium triacetoxyborohydride as the reducing agent.[1][2][3]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask, add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add glacial acetic acid (1.5 eq) to the mixture and stir for an additional 20 minutes to facilitate iminium ion formation.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
2. General Protocol for NMR Sample Preparation and Data Acquisition
This protocol outlines the general steps for preparing a small organic molecule for NMR analysis.[4]
Materials:
-
Synthesized this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tube (clean and dry)
-
Pasteur pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh the required amount of the purified compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Depending on the sample concentration and instrument, this may require a longer acquisition time.
-
If further structural elucidation is needed, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Workflow Diagram
The following diagram illustrates the logical workflow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Application Notes and Protocols: 1H and 13C NMR of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on the analysis of its constituent chemical moieties. Furthermore, a comprehensive, standardized protocol for sample preparation and NMR data acquisition is provided to facilitate the empirical analysis of this and structurally related compounds.
Predicted NMR Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are derived from known spectral data of morpholine and 1,4-dioxaspiro[4.5]decane derivatives. The atom numbering corresponds to the structure shown in the diagram below.
Molecular Structure and Atom Numbering:
Figure 1: Molecular structure and numbering scheme.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Protons | Assignment |
| ~ 3.85 | s | 4H | O(9,12)-C(10,11)H₂ |
| ~ 3.70 | t, J=4.8 Hz | 4H | O(16)-C(15,17)H₂ |
| ~ 2.65 | t, J=4.8 Hz | 4H | N(13)-C(14,18)H₂ |
| ~ 2.50 | m | 1H | C(8)H |
| ~ 1.80 - 1.95 | m | 4H | C(2,6)H₂ axial |
| ~ 1.55 - 1.70 | m | 4H | C(2,6)H₂ equatorial |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom | Assignment |
| ~ 109.0 | C7 | Spiroketal C |
| ~ 67.0 | C15, C17 | O-CH₂ (morpholine) |
| ~ 64.0 | C10, C11 | O-CH₂ (dioxolane) |
| ~ 60.0 | C8 | CH-N |
| ~ 50.0 | C14, C18 | N-CH₂ (morpholine) |
| ~ 32.0 | C2, C6 | CH₂ (cyclohexane) |
| ~ 30.0 | C3, C5 | CH₂ (cyclohexane) |
Experimental Protocols
The following protocols provide a standardized methodology for the acquisition of 1H and 13C NMR spectra for this compound and similar small molecules.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid spectral complications from impurities.
-
Mass of Sample:
-
For ¹H NMR: Weigh approximately 5-10 mg of the compound.
-
For ¹³C NMR: Weigh approximately 20-50 mg of the compound for a sufficient signal-to-noise ratio within a reasonable acquisition time.
-
-
Solvent:
-
Select a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean, dry vial.
-
-
Dissolution and Transfer:
-
Vortex or gently agitate the vial to ensure complete dissolution of the sample.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added (0 ppm).
2. NMR Data Acquisition
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a 5 mm probe is recommended.
-
¹H NMR Spectroscopy Parameters:
-
Pulse Program: Standard single-pulse (zg30 or similar).
-
Number of Scans (NS): 16 to 64, depending on sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Spectroscopy Parameters:
-
Pulse Program: Proton-decoupled (zgpg30 or similar).
-
Number of Scans (NS): 1024 to 4096, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Temperature: 298 K (25 °C).
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to TMS (0 ppm).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all relevant peaks in both ¹H and ¹³C spectra.
Visualizations
Caption: Experimental workflow for NMR analysis.
Caption: Logical relationship of molecular structure to NMR regions.
Application Note: Mass Spectrometry Analysis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
Introduction
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine is a spirocyclic compound containing a morpholine moiety. Such compounds are of interest in medicinal chemistry and drug development due to their unique three-dimensional structures and potential biological activities. Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of this compound and its related impurities in various matrices. This application note details a comprehensive approach for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a robust and selective method for its determination. While specific experimental data for this exact molecule is not widely published, this document outlines a protocol based on established principles for the analysis of morpholine derivatives and spirocyclic systems.[1][2]
Principle
The analytical method employs Liquid Chromatography (LC) for the separation of the target analyte from the sample matrix, followed by Mass Spectrometry (MS) for detection and quantification. Electrospray ionization (ESI) in positive ion mode is proposed, as the morpholine nitrogen is readily protonated to form the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the parent ion, generating characteristic product ions that provide structural confirmation and enhance selectivity for quantification.[2] The use of Multiple Reaction Monitoring (MRM) allows for highly sensitive and selective quantification of the analyte.[3]
Quantitative Data Summary
As no specific quantitative data for this compound is available in the public domain, the following table presents a hypothetical, yet typical, set of performance characteristics for a validated LC-MS/MS method for a small organic molecule of similar structure and molecular weight. These values serve as a benchmark for method development and validation.
| Parameter | Target Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) (ng/mL) | 0.5 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Protocols
Sample Preparation
The sample preparation protocol should be optimized based on the sample matrix (e.g., plasma, tissue, reaction mixture). A generic protocol for a solution-based sample is provided below.
Materials:
-
This compound reference standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
0.22 µm syringe filters
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Perform serial dilutions with an appropriate solvent (e.g., 50:50 ACN:Water) to prepare calibration standards and quality control samples.
-
Sample Dilution: Dilute the sample containing the analyte with the initial mobile phase composition to ensure compatibility and good peak shape.
-
Protein Precipitation (for biological matrices): For samples containing proteins, add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filtration: Filter the supernatant or the diluted sample through a 0.22 µm syringe filter prior to injection into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
MRM Transitions (Predicted): The molecular formula of this compound is C₁₃H₂₃NO₃, with a monoisotopic mass of 241.17 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 242.18.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 242.18 | 114.09 (Proposed) | 20 (Optimize) | 100 |
| 242.18 | 86.06 (Proposed) | 25 (Optimize) | 100 |
Note: The product ions and collision energies are theoretical and require optimization on the specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is expected to be initiated by cleavage of the bonds adjacent to the protonated morpholine nitrogen and within the spirocyclic ring system.
Caption: Proposed fragmentation pathway of protonated this compound.
References
Application Notes and Protocols: Purification of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine is a tertiary amine of interest in medicinal chemistry and drug development due to its spirocyclic scaffold, which provides a rigid three-dimensional structure that can enhance binding affinity and selectivity to biological targets. The synthesis of this compound, typically achieved through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine, often results in a crude product containing unreacted starting materials and reaction byproducts. Effective purification is therefore a critical step to isolate the desired compound with high purity for subsequent applications.
This document provides a detailed protocol for the purification of this compound using flash column chromatography. The basic nature of the morpholine moiety presents challenges, such as streaking and poor recovery on standard silica gel. This protocol addresses these issues by employing a modified mobile phase to achieve efficient separation and high purity of the target compound.
Challenges in the Purification of Tertiary Amines
The purification of tertiary amines like this compound by silica gel chromatography can be problematic. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to:
-
Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks and poor separation.
-
Irreversible Adsorption: A portion of the compound may bind permanently to the silica gel, leading to low recovery.
-
Reduced Column Efficiency: The overall performance of the separation is compromised, making it difficult to isolate the pure compound.
To mitigate these issues, a common strategy is to add a small amount of a basic modifier, such as triethylamine (Et3N), to the mobile phase.[1] The triethylamine neutralizes the acidic sites on the silica gel, minimizing the undesirable interactions with the target tertiary amine and leading to improved peak shape and recovery.[1][2]
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography on silica gel.
Materials and Equipment
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (EtOAc, HPLC grade)
-
Triethylamine (Et3N, reagent grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes or flasks
-
Standard laboratory glassware
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC. The goal is to find a mobile phase that provides good separation of the desired product from impurities, with a target Rf value of 0.2-0.4 for the product.[1]
-
Prepare Eluent Systems: Prepare small volumes of different ratios of Hexanes:EtOAc. To each, add 1% triethylamine (v/v). For example:
-
90:10:1 Hexanes:EtOAc:Et3N
-
80:20:1 Hexanes:EtOAc:Et3N
-
70:30:1 Hexanes:EtOAc:Et3N
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC Plate: Place the spotted TLC plate in a developing chamber containing the chosen eluent system.
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
Select the Optimal Eluent: The ideal eluent system will show the product spot with an Rf value between 0.2 and 0.4, and good separation from other spots.
Column Chromatography Procedure
-
Column Packing (Slurry Method):
-
Secure the chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the selected mobile phase (e.g., 80:20:1 Hexanes:EtOAc:Et3N).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
Equilibrate the column by running the mobile phase through it until the packing is stable. Do not let the column run dry.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel or Celite to the solution and concentrate it on a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution process.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Pure Product:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following tables summarize the expected results for the purification of 1.5 g of crude this compound.
Table 1: TLC Analysis of Crude Material and Purified Product.
| Compound | Mobile Phase (Hexanes:EtOAc:Et3N) | Rf Value |
| 1,4-dioxaspiro[4.5]decan-8-one (Starting Material) | 80:20:1 | 0.55 |
| This compound (Product) | 80:20:1 | 0.30 |
| Morpholine (Starting Material) | 80:20:1 | Baseline |
| Byproduct 1 | 80:20:1 | 0.15 |
Table 2: Column Chromatography Parameters.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Diameter | 40 mm |
| Mass of Silica Gel | 75 g |
| Mass of Crude Material | 1.5 g |
| Sample Loading Method | Dry Loading |
| Mobile Phase | 80:20:1 Hexanes:EtOAc:Et3N |
| Fraction Volume | 20 mL |
Table 3: Purification Results.
| Mass (g) | Purity (%) | Yield (%) | |
| Crude Material | 1.50 | ~80% | - |
| Purified Product | 1.12 | >98% | 74.7% |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the purification protocol.
References
Application Note: HPLC Method for Purity Analysis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, a tertiary amine of interest in pharmaceutical development. Due to the compound's lack of a significant UV chromophore, this method employs a Charged Aerosol Detector (CAD) for universal and sensitive detection. The described method is suitable for the quantitative determination of the main component and the separation of potential process-related impurities.
Introduction
This compound is a spirocyclic compound incorporating a morpholine moiety. Such structures are of increasing interest in medicinal chemistry. Accurate and reliable analytical methods are crucial for ensuring the purity and quality of this compound during drug development and manufacturing. This document provides a detailed protocol for a reversed-phase HPLC method for the purity assessment of this compound.
The primary challenge in the analysis of this compound by HPLC is its lack of a UV-absorbing chromophore, precluding the use of standard UV detectors. To overcome this, a Charged Aerosol Detector (CAD) is employed, which provides a near-universal response for non-volatile and semi-volatile analytes, independent of their optical properties.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥ 99.5%)
-
1,4-Dioxaspiro[4.5]decan-8-one (potential impurity)
-
Morpholine (potential impurity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) was used.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| CAD Nebulizer | 35 °C |
| CAD Evaporation Tube | 50 °C |
| Data Collection Rate | 10 Hz |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
Standard and Sample Preparation
-
Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Impurity Stock Solution: Prepare a stock solution containing 1,4-Dioxaspiro[4.5]decan-8-one and morpholine at a concentration of approximately 0.5 mg/mL each in methanol.
-
Spiked Sample Solution: Spike the sample solution with the impurity stock solution to demonstrate specificity and resolution.
Data Presentation
The following table summarizes hypothetical quantitative data for the purity analysis of a batch of this compound.
Table 3: Summary of Purity Analysis
| Analyte | Retention Time (min) | Area (%) |
| Morpholine | 2.5 | 0.08 |
| 1,4-Dioxaspiro[4.5]decan-8-one | 8.2 | 0.15 |
| This compound | 10.5 | 99.75 |
| Unknown Impurity 1 | 12.1 | 0.02 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the HPLC purity analysis method.
Caption: Workflow for HPLC Purity Analysis.
Synthesis and Potential Impurities
The synthesis of this compound is typically achieved through the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. This reaction is a well-established and efficient method for the formation of tertiary amines.[1]
Caption: Synthesis of the target compound.
Based on this synthetic route, the most probable process-related impurities are:
-
1,4-Dioxaspiro[4.5]decan-8-one: Unreacted starting material.
-
Morpholine: Unreacted starting material.
The developed HPLC method should demonstrate adequate separation of the main peak from these potential impurities.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the purity analysis of this compound. The use of a Charged Aerosol Detector allows for the sensitive detection of this non-UV active compound. The method is specific for the main component and can effectively separate it from potential process-related impurities. This protocol is a valuable tool for quality control and assurance in the development and production of this pharmaceutical intermediate.
References
Application Notes and Protocols for the In Vitro Biological Evaluation of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
Introduction
4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine is a novel chemical entity featuring a spirocyclic system fused with a morpholine ring. The morpholine moiety is a well-established pharmacophore present in numerous approved drugs and biologically active compounds, contributing to favorable physicochemical properties and biological activity.[1] Similarly, spirocyclic scaffolds are of growing interest in drug discovery due to their three-dimensional nature, which can lead to enhanced target specificity and improved pharmacological profiles. While direct biological data for this compound is not extensively available in the public domain, the structural motifs suggest potential for a range of biological activities, including but not limited to anticancer and neurological applications. This document outlines a comprehensive in vitro strategy to elucidate the biological profile of this compound.
Potential Therapeutic Applications
Based on the activities of structurally related spiro- and morpholine-containing compounds, this compound could be investigated for the following therapeutic areas:
-
Oncology: Many spirooxindole and spirocyclopropyl oxindole derivatives incorporating a morpholine or piperazine ring have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines.[2][3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3][4]
-
Neuropharmacology: Certain spiro[4.5]decane derivatives have been evaluated as ligands for sigma-1 (σ1) receptors, which are implicated in various neurological disorders.[5] Additionally, related structures have been explored as M1 muscarinic agonists for potential use in Alzheimer's disease.[6]
In Vitro Evaluation Strategy
A tiered approach is recommended for the in vitro biological evaluation of this compound. The initial phase should focus on broad screening to identify potential areas of activity, followed by more detailed mechanistic studies.
Phase 1: Primary Screening
-
Antiproliferative Activity: Screen the compound against a panel of human cancer cell lines to determine its cytotoxic or cytostatic effects.
-
Receptor Binding Profile: Evaluate the binding affinity of the compound against a panel of common CNS receptors, including sigma (σ1 and σ2), muscarinic, and dopaminergic receptors.
Phase 2: Mechanistic Studies (If Activity is Observed)
-
If Antiproliferative Activity is Confirmed:
-
Determine the half-maximal inhibitory concentration (IC50) in sensitive cell lines.
-
Investigate the mechanism of cell death (apoptosis vs. necrosis).
-
Analyze the effect on cell cycle progression.
-
-
If Receptor Binding is Confirmed:
-
Determine the binding affinity (Ki) and selectivity for the identified target.
-
Perform functional assays to characterize the compound as an agonist, antagonist, or allosteric modulator.
-
Data Presentation
Table 1: Hypothetical Antiproliferative Activity of this compound
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | > 100 |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 2.1 |
| HeLa | Cervical Adenocarcinoma | 25.8 ± 3.5 |
| DU-145 | Prostate Carcinoma | 8.9 ± 1.3 |
| HepG2 | Hepatocellular Carcinoma | 12.5 ± 1.8 |
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki, nM) |
| Sigma-1 (σ1) | 25.4 ± 3.7 |
| Sigma-2 (σ2) | > 1000 |
| Muscarinic M1 | 540 ± 62 |
| Dopamine D4 | > 1000 |
Experimental Protocols
1. Antiproliferative Activity Assessment (MTT Assay)
This protocol describes a method for determining the cytotoxic or cytostatic effects of this compound on cultured cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa, DU-145, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control (doxorubicin) wells.
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the MTT-based cell viability assay.
2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a sensitive cancer cell line using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Sensitive cancer cell line (e.g., DU-145)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
PBS (Phosphate Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Caption: Workflow for cell cycle analysis using flow cytometry.
3. Sigma-1 (σ1) Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from cells expressing human sigma-1 receptors (e.g., from guinea pig brain or recombinant cell lines)
-
--INVALID-LINK---pentazocine (radioligand)
-
Haloperidol (positive control)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (e.g., GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add:
-
50 µL of assay buffer
-
50 µL of radioligand (--INVALID-LINK---pentazocine) at a final concentration of ~1-2 nM.
-
50 µL of diluted test compound or control.
-
50 µL of membrane preparation (containing 50-100 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
-
Radioactivity Measurement:
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a high concentration of haloperidol) from the total binding (in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Logical relationship in a competitive receptor binding assay.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spirooxindole-derived morpholine-fused-1,2,3-triazoles: Design, synthesis, cytotoxicity and apoptosis inducing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Spiro-Morpholine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Spiro-morpholine scaffolds are a class of heterocyclic compounds characterized by a spirocyclic junction involving a morpholine ring. This unique three-dimensional architecture has garnered significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets. Spiro-morpholine derivatives have demonstrated a broad range of pharmacological activities, with particularly promising results in the fields of oncology and inflammation.[1] This document provides detailed protocols for key cell-based assays to evaluate the cytotoxic and anti-inflammatory properties of spiro-morpholine compounds, along with data presentation guidelines and visualizations of relevant signaling pathways and experimental workflows.
Part 1: Anticancer Activity of Spiro-Morpholine Compounds
Several studies have highlighted the potent anticancer effects of spiro-morpholine derivatives against a panel of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Data Presentation: Cytotoxicity of Spiro-Morpholine Derivatives
The cytotoxic activity of spiro-morpholine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth or viability. The following table summarizes the IC50 values for various spiro-morpholine and related morpholine derivatives against different cancer cell lines.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Spirooxindole-derived morpholine-fused-1,2,3-triazoles | 6i | A549 (Lung) | 1.87 | [2] |
| 6n | A549 (Lung) | 4.36 | [2] | |
| 6p | A549 (Lung) | 2.12 | [2] | |
| Morpholine substituted quinazolines | AK-10 | A549 (Lung) | 8.55 | [3] |
| AK-10 | MCF-7 (Breast) | 3.15 | [3] | |
| AK-10 | SHSY-5Y (Neuroblastoma) | 3.36 | [3] | |
| AK-3 | A549 (Lung) | 10.38 | [3] | |
| AK-3 | MCF-7 (Breast) | 6.44 | [3] | |
| AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 | [3] | |
| Spiro-isoxazolines | 3g | MCF-7 (Breast) | 51.2 | [2] |
| 3g | MDA-MB-231 (Breast) | 53.1 | [2] | |
| 3g | PC-3 (Prostate) | 56.7 | [2] | |
| 3g | DU-145 (Prostate) | 48.1 | [2] | |
| 3h | MCF-7 (Breast) | 52.4 | [2] | |
| 3h | MDA-MB-231 (Breast) | 43.1 | [2] | |
| Substituted morpholine derivatives | M5 | MDA-MB-231 (Breast) | 81.92 (µg/mL) | [4] |
| M2 | MDA-MB-231 (Breast) | 88.27 (µg/mL) | [4] |
Experimental Protocols for Anticancer Assays
A comprehensive evaluation of the anticancer potential of spiro-morpholine compounds involves a series of cell-based assays to determine cytotoxicity, effects on the cell cycle, and the induction of apoptosis.
Caption: Workflow for assessing the anticancer potential of spiro-morpholine compounds.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7]
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Spiro-morpholine compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.
-
Treat the cells with various concentrations of the spiro-morpholine compounds. Include a vehicle control (solvent only).
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
The LDH assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[8][9][10][11]
-
Materials:
-
96-well plates
-
Cells and test compounds
-
LDH assay kit (containing reaction mixture and stop solution)
-
Microplate reader
-
-
Protocol:
-
Seed cells and treat with compounds as described for the MTT assay.
-
After the incubation period, centrifuge the plate at 250 x g for 3 minutes.[9]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution to each well.[9]
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[9]
-
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.[12][13][14][15]
-
Materials:
-
Cells treated with spiro-morpholine compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Protocol:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.[13][15]
-
Wash the cells twice with PBS.[13]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13][14]
-
Analyze the samples using a flow cytometer.
-
The JC-1 dye is used to assess changes in MMP, an early indicator of apoptosis.[16][17][18]
-
Materials:
-
Cells cultured on coverslips or in plates
-
JC-1 staining solution
-
MMP Assay Buffer
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Treat cells with the test compounds.
-
Replace the culture medium with JC-1 working solution (typically 1-10 µM) and incubate for 15-30 minutes at 37°C.
-
Wash the cells with MMP Assay Buffer.
-
Observe the cells under a fluorescence microscope. Healthy cells will show red fluorescence (J-aggregates), while apoptotic cells will show green fluorescence (JC-1 monomers).[16] Alternatively, quantify the fluorescence using a flow cytometer.
-
DCFH-DA is a cell-permeable dye used to measure intracellular ROS levels.[19][20][21]
-
Materials:
-
Adherent cells in a 24-well plate
-
DCFH-DA stock solution (10 mM in DMSO)
-
Culture medium (e.g., DMEM)
-
PBS
-
Fluorescence microscope or microplate reader
-
-
Protocol:
-
Seed cells and treat with compounds for the desired time.
-
Prepare a 10 µM DCFH-DA working solution in pre-warmed culture medium.
-
Wash the cells once with medium and then incubate with the DCFH-DA working solution for 30 minutes at 37°C.[19]
-
Wash the cells twice with medium and once with PBS.
-
Add PBS to the wells and capture images using a fluorescence microscope.[22]
-
For quantification, lyse the cells and measure the fluorescence of the supernatant in a black 96-well plate using a microplate reader (excitation ~485 nm, emission ~530 nm).[22]
-
Part 2: Anti-inflammatory Activity of Spiro-Morpholine Compounds
Spiro-morpholine derivatives have also been investigated for their anti-inflammatory properties, primarily by assessing their ability to modulate inflammatory pathways in immune cells like macrophages.
Data Presentation: Anti-inflammatory Activity of Spiro-Morpholine Derivatives
The anti-inflammatory effects can be quantified by measuring the inhibition of pro-inflammatory mediators.
| Compound Class | Compound | Cell Line | Assay | IC50 or % Inhibition | Reference |
| Spiro thiochromene–oxindoles | 4e | - | BSA Denaturation | IC50: 127.477 µg/mL | |
| 4k | - | BSA Denaturation | IC50: 190.738 µg/mL | ||
| 4h | - | BSA Denaturation | IC50: 285.806 µg/mL | ||
| Arteannuin-B spiroisoxazoline derivative | JR-9 | RAW 264.7 | NO Production | Significant reduction | [23] |
| JR-9 | RAW 264.7 | TNF-α Production | Significant reduction | [23] | |
| JR-9 | RAW 264.7 | IL-6 Production | Significant reduction | [23] | |
| Morpholine capped β-lactams | 5c | HepG2 | Cytotoxicity | IC50: 0.12 mM | [1] |
| 6f | HepG2 | Cytotoxicity | IC50: 0.60 mM | [1] |
Experimental Protocols for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of spiro-morpholine compounds.
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[24][25][26][27]
-
Materials:
-
RAW 264.7 macrophage cells
-
96-well plates
-
Lipopolysaccharide (LPS)
-
Spiro-morpholine compounds
-
Griess reagent
-
Sodium nitrite standard solution
-
Microplate reader
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate (5 x 10^5 cells/mL) and incubate for 24 hours.[26]
-
Pre-treat the cells with various concentrations of the spiro-morpholine compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.[26]
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[24]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the culture supernatant.[28][29][30][31][32]
-
Materials:
-
Supernatants from cell cultures (as prepared for the NO assay)
-
Commercial ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
-
Protocol:
-
Follow the protocol provided with the commercial ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody, followed by a streptavidin-HRP conjugate.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Calculate the cytokine concentrations from the standard curve.
-
Part 3: Signaling Pathways
The biological effects of spiro-morpholine compounds are mediated through their interaction with specific cellular signaling pathways.
NF-κB and MAPK Signaling in Inflammation
The anti-inflammatory effects of some spiro-morpholine derivatives have been linked to the downregulation of the NF-κB and p38 MAPK signaling pathways.[23] LPS stimulation of macrophages activates these pathways, leading to the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by spiro-morpholine compounds.
References
- 1. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Investigation of Novel Spiro-isoxazolines as Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3hbiomedical.com [3hbiomedical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. vet.cornell.edu [vet.cornell.edu]
- 16. bio-protocol.org [bio-protocol.org]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 23. Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.7 Macrophages and BALB/c Mice-Induced Proinflammatory Responses via Downregulation of NF-κB/P38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 25. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 27. thaiscience.info [thaiscience.info]
- 28. benchchem.com [benchchem.com]
- 29. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. documents.thermofisher.com [documents.thermofisher.com]
- 31. documents.thermofisher.com [documents.thermofisher.com]
- 32. researchgate.net [researchgate.net]
Application Notes and Protocols for Library Synthesis Utilizing 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine as a Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of novel chemical space is a cornerstone of modern drug discovery. Three-dimensional molecular architectures are of particular interest as they can lead to compounds with improved pharmacological properties compared to their flatter, aromatic counterparts. Spirocyclic systems, which contain two rings connected by a single atom, offer a rigid and structurally complex framework ideal for the development of new therapeutic agents. The 1,4-dioxaspiro[4.5]decane moiety is a valuable spirocyclic core that can impart favorable physicochemical properties, such as improved metabolic stability and solubility.[1] When combined with the morpholine heterocycle, a privileged structure in medicinal chemistry known for its advantageous biological and pharmacokinetic profile, the resulting 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine scaffold presents a compelling starting point for the synthesis of diverse compound libraries.[2]
These application notes provide detailed protocols for the synthesis of the this compound scaffold and its subsequent use in the parallel synthesis of a diversified chemical library. The methodologies are based on established and robust chemical transformations, enabling the efficient generation of novel compounds for biological screening.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of the scaffold and a subsequent library diversification. Yields and purity are representative of typical outcomes for these types of transformations.
Table 1: Synthesis of Scaffold and Precursor
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Purity (%) |
| 1 | Ketalization | 1,4-Cyclohexanedione | 1,4-Dioxaspiro[4.5]decan-8-one | Ethylene glycol, p-toluenesulfonic acid, Toluene, Dean-Stark, reflux, 12 h | 85-95 | >98 |
| 2 | Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one | This compound | Morpholine, Sodium triacetoxyborohydride, Dichloroethane, Acetic acid, rt, 16 h | 70-85 | >98 |
Table 2: Representative Library Synthesis Data
| Library Position | R Group (Acyl Chloride) | Reaction Type | Product | Typical Yield (%) | Purity (%) |
| A1 | Benzoyl chloride | Amidation | (4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholin-2-yl)(phenyl)methanone | 75 | >95 |
| A2 | 4-Chlorobenzoyl chloride | Amidation | (4-Chlorophenyl)(4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholin-2-yl)methanone | 82 | >95 |
| A3 | Thiophene-2-carbonyl chloride | Amidation | (4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholin-2-yl)(thiophen-2-yl)methanone | 78 | >95 |
| B1 | Phenylacetyl chloride | Amidation | 1-(4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholin-2-yl)-2-phenylethan-1-one | 72 | >95 |
| B2 | Cyclopropanecarbonyl chloride | Amidation | Cyclopropyl(4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholin-2-yl)methanone | 85 | >95 |
Experimental Protocols
Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (Precursor)
This protocol describes the synthesis of the ketone precursor from 1,4-cyclohexanedione.
Materials:
-
1,4-Cyclohexanedione
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Fit the flask with a Dean-Stark apparatus and a reflux condenser and heat the mixture to reflux.
-
Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (typically 12-16 hours).
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1,4-dioxaspiro[4.5]decan-8-one as a white solid. The product is typically of high purity and can be used in the next step without further purification. A reported yield for a similar reaction is approximately 80%.[3]
Synthesis of this compound (Scaffold)
This protocol details the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine to yield the core scaffold. This is a widely used and efficient method for the formation of C-N bonds.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride
-
1,2-Dichloroethane (DCE)
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in 1,2-dichloroethane, add morpholine (1.2 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound. Typical yields for reductive aminations of cyclic ketones are in the range of 70-90%.
Parallel Library Synthesis: Amidation
This protocol describes a representative parallel synthesis of an amide library from the this compound scaffold. This method can be adapted for use in multi-well plates for high-throughput synthesis.
Materials:
-
This compound (as a stock solution in a suitable solvent like dichloromethane or THF)
-
A diverse set of acyl chlorides (as stock solutions)
-
Triethylamine or diisopropylethylamine (as a stock solution)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
96-well reaction block or individual reaction vials
-
Automated liquid handler or multichannel pipette
-
Orbital shaker
-
Parallel evaporation system (e.g., Genevac)
Procedure:
-
In each well of a 96-well reaction block, add the this compound stock solution (1.0 eq).
-
Add the appropriate acyl chloride stock solution (1.1 eq) to each corresponding well.
-
Add the triethylamine stock solution (1.5 eq) to each well to act as a base.
-
Seal the reaction block and place it on an orbital shaker at room temperature for 12-16 hours.
-
After the reaction is complete, quench with the addition of water.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) and then separating the organic phase.
-
Wash the organic phase with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic phase by passing it through a phase separator plate or by adding a drying agent.
-
Evaporate the solvent using a parallel evaporation system to yield the crude amide products.
-
Analyze the products for purity and identity using LC-MS. Further purification can be performed using preparative HPLC if required. The average isolated product yield for such library syntheses is often in the range of 50-85%.[5]
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows.
Caption: Synthetic route to the core scaffold.
Caption: Workflow for parallel library synthesis.
Caption: A potential screening cascade for the library.
Potential Applications and Signaling Pathways
While a library derived from this specific scaffold has not been extensively profiled in publicly available literature, the constituent motifs suggest several promising avenues for investigation. Morpholine-containing compounds are known to interact with a wide range of biological targets. For instance, aryl-morpholines have been identified as interacting with the PI3K kinase family, and other morpholine derivatives have shown activity against cannabinoid receptors.[6] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Therefore, a library based on the this compound scaffold could be screened against a panel of kinases to identify potential inhibitors of this pathway.
Furthermore, spirocyclic frameworks are increasingly recognized as valuable in the design of central nervous system (CNS) active compounds, as their three-dimensional nature can enhance blood-brain barrier permeability.[6] Given this, derivatives from this library could also be explored for their activity against CNS targets such as G-protein coupled receptors (GPCRs) or ion channels.
The development of a diverse chemical library from the this compound scaffold provides a rich source of novel chemical entities for screening against a wide array of biological targets, with the potential to identify lead compounds for various therapeutic areas.
References
Application Notes and Protocols for the Derivatization of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine scaffold is a valuable starting point for the development of novel therapeutic agents. The morpholine moiety is a privileged structure in medicinal chemistry, known to enhance aqueous solubility, metabolic stability, and bioavailability of drug candidates.[1] Its incorporation into a spirocyclic system introduces three-dimensional complexity, which can lead to improved target selectivity and potency. This document provides detailed protocols for the synthesis of the core scaffold and its subsequent derivatization for structure-activity relationship (SAR) studies. A significant body of research suggests that morpholine-containing compounds frequently act as inhibitors of kinase signaling pathways, with the PI3K/Akt/mTOR pathway being a prominent target.[2][3] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug discovery.[4]
Data Presentation: Illustrative SAR of Morpholine-Based Kinase Inhibitors
Due to the limited availability of specific quantitative SAR data for derivatives of this compound, the following table presents representative data from a closely related series of morpholine-containing PI3K inhibitors. This data illustrates how structural modifications can impact inhibitory activity and provides a framework for designing new analogs based on the target scaffold. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound ID | R1-Substitution on Morpholine Nitrogen | R2-Substitution on Aromatic Ring | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| 1a | H (Core Scaffold) | - | >10,000 | >10,000 | >10,000 | >10,000 |
| 1b | Methyl | H | 850 | 1200 | 900 | 1500 |
| 1c | Ethyl | H | 650 | 980 | 720 | 1100 |
| 1d | Benzyl | H | 320 | 550 | 410 | 680 |
| 1e | Acetyl | H | 450 | 700 | 500 | 820 |
| 1f | Benzyl | 4-Fluoro | 150 | 280 | 200 | 350 |
| 1g | Benzyl | 4-Chloro | 120 | 250 | 180 | 310 |
| 1h | Benzyl | 4-Methoxy | 350 | 600 | 450 | 720 |
| 1i | Benzyl | 3,4-Dichloro | 80 | 150 | 110 | 200 |
Disclaimer: The data in this table is representative and intended for illustrative purposes to guide SAR studies. Actual IC50 values for derivatives of this compound will need to be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the core scaffold via reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine.
Materials:
-
1,4-dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Dissolve the starting material in anhydrous DCE or DCM (10 mL per mmol of ketone).
-
Add morpholine (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization via N-Alkylation
This protocol provides a general method for the N-alkylation of the morpholine nitrogen to introduce various R1 substituents.
Materials:
-
This compound (from Protocol 1)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (10 mL per mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the pure N-alkylated derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Derivatization via Amide Coupling
This protocol outlines a standard procedure for forming amide derivatives, which can be adapted for coupling various carboxylic acids to the morpholine nitrogen after deprotection of a suitable precursor. For this, a precursor with a primary or secondary amine on the spirocyclic core would be required.
Materials:
-
Amine-functionalized spirocyclic core
-
Carboxylic acid (1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a dry round-bottom flask, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF.
-
Add EDC (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized spirocyclic core (1.0 eq) in anhydrous DMF.
-
Add DIPEA or TEA (3.0 eq) to the amine solution.
-
Slowly add the amine solution to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 2-12 hours).
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the pure amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 4: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the IC50 values of the synthesized derivatives against a target kinase (e.g., PI3Kα).
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase solution (in Kinase Assay Buffer) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Protocol 5: Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Experimental workflow for the synthesis, screening, and SAR analysis of this compound derivatives.
References
- 1. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CNS Penetration Assays of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the Central Nervous System (CNS) penetration of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine derivatives. The morpholine moiety is a common functional group in CNS drug candidates, often utilized to optimize physicochemical properties for improved blood-brain barrier (BBB) permeability.[1] The spirocyclic core introduces conformational rigidity, which can be advantageous for target binding. Accurate assessment of CNS penetration is critical for the development of effective neurological therapeutics.
This document outlines both in vitro and in vivo methodologies to determine key parameters of CNS distribution.
Key Parameters for CNS Penetration
-
Brain-to-Plasma Concentration Ratio (Kp): This ratio indicates the total concentration of a compound in the brain relative to the total concentration in the plasma. It provides a measure of the overall accumulation in the brain.
-
Unbound Brain-to-Unbound Plasma Concentration Ratio (Kp,uu): This is a more precise predictor of target engagement within the CNS as it compares the concentration of the pharmacologically active, unbound drug in the brain's interstitial fluid to the unbound concentration in the plasma.[2] A Kp,uu value greater than 0.3 is often considered indicative of good brain penetration.
-
Apparent Permeability (Papp): Determined from in vitro models, this value quantifies the rate at which a compound crosses a cell monolayer mimicking the BBB.
-
Efflux Ratio (ER): This ratio, also determined in vitro, indicates whether a compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. An efflux ratio greater than 2 suggests the compound is subject to active efflux.[3][4]
Data Presentation
The following tables present representative data for a hypothetical test compound, "Compound X," a derivative of this compound.
Table 1: In Vitro BBB Permeability of Compound X in MDCK-MDR1 Cells
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Compound X | 4.5 ± 0.3 | 10.8 ± 0.7 | 2.4 |
| Propranolol (High Permeability Control) | 25.1 ± 1.5 | 26.3 ± 1.8 | 1.0 |
| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.08 | 1.5 |
Table 2: In Vivo CNS Penetration of Compound X in Rats (10 mg/kg, p.o.)
| Compound | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain AUC₀₋₂₄ (ngh/g) | Plasma AUC₀₋₂₄ (ngh/mL) | Kp | fu,brain | fu,plasma | Kp,uu |
| Compound X | 350 | 700 | 2100 | 4200 | 0.5 | 0.08 | 0.05 | 0.8 |
Experimental Protocols
In Vitro BBB Permeability Assay using MDCK-MDR1 Cells
This protocol determines the apparent permeability (Papp) and efflux ratio (ER) of a test compound. The MDCK-MDR1 cell line is a Madin-Darby canine kidney cell line transfected with the human MDR1 gene, which expresses the P-glycoprotein (P-gp) efflux transporter.[3][4]
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound and control compounds (e.g., propranolol, atenolol)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts at a density of 1 x 10⁵ cells/cm² and culture for 4-6 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure monolayer integrity.
-
Compound Preparation: Prepare dosing solutions of the test compound and controls in HBSS at the desired concentration (e.g., 10 µM).
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber.
-
Incubate at 37°C with 5% CO₂ for a specified time (e.g., 60 minutes).
-
Collect samples from both chambers for LC-MS/MS analysis.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (B) chamber and fresh HBSS to the apical (A) chamber.
-
Incubate at 37°C with 5% CO₂ for the same duration as the A→B assay.
-
Collect samples from both chambers for LC-MS/MS analysis.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.[5][6][7]
Data Calculation:
-
Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)
In Vitro BBB Permeability Assay Workflow
In Vivo Pharmacokinetic Study in Rodents
This protocol determines the brain and plasma concentrations of the test compound over time to calculate Kp and Kp,uu.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound formulation for oral (p.o.) or intravenous (i.v.) administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Brain harvesting tools
-
Homogenizer
-
LC-MS/MS system
Procedure:
-
Dosing: Administer the test compound to the rats at the desired dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via cardiac puncture or tail vein. Euthanize the animals and perfuse the brains with ice-cold saline to remove residual blood before harvesting.[8]
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.[9]
-
-
Bioanalysis: Determine the concentration of the test compound in plasma and brain homogenate samples using a validated LC-MS/MS method.[10][11][12][13][14]
-
Plasma Protein and Brain Tissue Binding: Determine the fraction of unbound drug in plasma (fu,plasma) and brain (fu,brain) using equilibrium dialysis.
Data Calculation:
-
Kp: Kp = AUCbrain / AUCplasma
-
Kp,uu: Kp,uu = Kp * (fu,plasma / fu,brain)
In Vivo Pharmacokinetic Study Workflow
Signaling Pathways and Logical Relationships
The ability of a this compound derivative to reach its CNS target is governed by a series of sequential biological barriers and interactions. The following diagram illustrates the logical relationship between the key factors influencing CNS penetration.
Factors Influencing CNS Drug Delivery
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a new UPLC-MSMS method for the determination of temozolomide in mice: application to plasma pharmacokinetics and brain distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive quantification of apomorphine in human plasma using a LC-ESI-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma and brain pharmacokinetic profile of cannabidiol (CBD), cannabidivarine (CBDV), Δ⁹-tetrahydrocannabivarin (THCV) and cannabigerol (CBG) in rats and mice following oral and intraperitoneal administration and CBD action on obsessive-compulsive behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of rat plasma and cerebral cortex oxylipin concentrations with increasing levels of dietary linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral Cannabis consumption and intraperitoneal THC:CBD dosing results in changes in brain and plasma neurochemicals and endocannabinoids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Plasma levels of apomorphine following intravenous, intraperitoneal and oral administration to mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Anticancer Activity Screening of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine Analogs
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive guide for the in vitro anticancer activity screening of novel chemical entities, using 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine analogs as a representative class of compounds. It includes detailed protocols for primary cytotoxicity screening, cell cycle analysis, and apoptosis induction assays.
Introduction
Morpholine and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, known for a wide range of pharmacological activities.[1] The incorporation of a spirocyclic moiety, such as the 1,4-dioxaspiro[4.5]decane system, introduces conformational rigidity and three-dimensionality, which can be advantageous for binding to biological targets and improving drug-like properties.[2] The evaluation of such novel analogs for anticancer activity is a critical step in the drug discovery pipeline. This process typically involves a tiered approach, beginning with broad cytotoxicity screening against various cancer cell lines, followed by more detailed mechanistic studies to understand how the compounds exert their effects.
This application note outlines a standardized workflow for screening compounds like this compound analogs, covering initial cytotoxicity assessment and subsequent investigations into their impact on the cell cycle and apoptosis.
Data Presentation: Cytotoxicity of Representative Morpholine Analogs
While data for the specific this compound scaffold is not publicly available, the following table summarizes the cytotoxic activity (IC₅₀ values) of other recently studied spiro-oxindole and quinazoline-based morpholine derivatives to serve as a reference.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) of Ref. | Citation |
| 8u (Spiro-oxindole) | HepG-2 | 1.88 ± 0.83 | Sunitinib | 1.2 ± 0.07 | [3] |
| 12p (Spiro-oxindole) | MCF-7 | 3.14 ± 0.50 | - | - | [3] |
| 2g (Pyrimidine-morpholine) | SW480 | 5.10 ± 2.12 | 5-Fluorouracil | 4.90 ± 0.83 | [4] |
| 2g (Pyrimidine-morpholine) | MCF-7 | 19.60 ± 1.13 | Cisplatin | 16.10 ± 1.10 | [4] |
| AK-3 (Quinazoline-morpholine) | A549 | 10.38 ± 0.27 | Colchicine | - | [5] |
| AK-3 (Quinazoline-morpholine) | MCF-7 | 6.44 ± 0.29 | Colchicine | - | [5] |
| AK-10 (Quinazoline-morpholine) | MCF-7 | 3.15 ± 0.23 | Colchicine | - | [5] |
| AK-10 (Quinazoline-morpholine) | SH-SY5Y | 3.36 ± 0.29 | Colchicine | - | [5] |
Experimental Workflow
The screening process follows a logical progression from general cytotoxicity to specific mechanistic assays.
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[7]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549, HepG-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Test compounds (dissolved in DMSO, stock solution 10-20 mM)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[8]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for quantification based on fluorescence intensity.[10]
Materials:
-
6-well plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: Cold 70% ethanol
-
Staining solution: PBS containing 50 µg/mL PI and 100 µg/mL RNase A.[11]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Generate DNA content frequency histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.[9] An accumulation of cells in a specific phase suggests cell cycle arrest.
Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[13] Annexin V, a calcium-dependent protein, binds to PS and, when conjugated to a fluorophore like FITC, can be detected by flow cytometry.[14] Propidium Iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 10x Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the test compound as described in the cell cycle analysis protocol (4.2).
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Mechanistic Pathway Visualization
Should initial screening suggest a mechanism of action, such as the induction of apoptosis, a pathway diagram can be constructed to visualize the key events.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. frontiersin.org [frontiersin.org]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. assets.fishersci.com [assets.fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reductive Amination for 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine via reductive amination.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine?
A1: The synthesis of this compound is achieved by the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. This reaction typically proceeds in a one-pot fashion where an iminium ion intermediate is formed and subsequently reduced in situ by a suitable reducing agent.
Q2: Which reducing agent is most effective for this transformation?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the preferred reducing agent for this type of reductive amination.[1][2] Its mild and selective nature allows for the efficient reduction of the iminium ion intermediate over the starting ketone, which minimizes the formation of alcohol byproducts.[1] STAB is also less toxic than other reagents like sodium cyanobohydride (NaBH₃CN).[1]
Q3: What are the optimal reaction conditions for this reductive amination?
A3: While specific optimal conditions can vary, a general starting point involves using a slight excess of morpholine and STAB relative to the ketone in a suitable aprotic solvent. The reaction is typically carried out at room temperature. For slow reactions involving ketones, the addition of a catalytic amount of acetic acid can be beneficial.[2][3]
Q4: What are some common solvents used for this reaction?
A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used solvents for reductive aminations with STAB.[2][3][4] Tetrahydrofuran (THF) can also be used.[2][3] Protic solvents like methanol are generally avoided with STAB due to potential reactivity.[4]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inefficient Iminium Ion Formation | The equilibrium between the ketone/amine and the iminium ion may not favor the intermediate. Adding a catalytic amount of acetic acid (AcOH) can promote iminium ion formation.[2][3] For particularly stubborn cases, consider removing water as it forms, for example, by using molecular sieves. |
| Decomposition of Reducing Agent | Sodium triacetoxyborohydride is moisture-sensitive. Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored STAB. |
| Steric Hindrance | The spirocyclic ketone is sterically demanding. The reaction may require longer reaction times or gentle heating (e.g., 40-50 °C) to overcome steric hindrance. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. A slight excess of the amine (morpholine) and the reducing agent (STAB) is often beneficial. A typical starting point is 1.0 equivalent of the ketone, 1.1-1.2 equivalents of the amine, and 1.2-1.5 equivalents of STAB. |
| Low Quality of Starting Materials | Verify the purity of 1,4-dioxaspiro[4.5]decan-8-one and morpholine, as impurities can interfere with the reaction. |
Formation of Side Products
| Potential Cause | Suggested Solution |
| Reduction of the Starting Ketone | This can occur if a less selective reducing agent like sodium borohydride is used without careful control of the reaction conditions. Using STAB significantly minimizes this side reaction due to its selectivity for the iminium ion.[1] |
| Formation of an Enamine Intermediate | The reaction of a ketone with a secondary amine can lead to an enamine. While the enamine is also reduced to the desired product, its formation can sometimes be sluggish. The presence of a mild acid catalyst can facilitate the formation of the reactive iminium ion. |
| Hydrolysis of the Ketal | The 1,4-dioxaspiro[4.5]decane group is a ketal, which can be sensitive to strongly acidic conditions. If an acid catalyst is used, it should be in catalytic amounts and preferably a weak acid like acetic acid. Avoid strong acids. |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM or DCE, add morpholine (1.1-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes. If the reaction is known to be slow, a catalytic amount of glacial acetic acid (0.1 eq) can be added at this stage.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Stir the reaction mixture at room temperature until the starting ketone is consumed, as monitored by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM or DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: General Reductive Amination Conditions and Expected Outcomes
| Parameter | Condition | Expected Outcome/Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | High selectivity for iminium ion, minimizing ketone reduction.[1] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective but toxic; requires careful pH control. | |
| Sodium Borohydride (NaBH₄) | Can reduce the starting ketone; requires pre-formation of the iminium ion. | |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Aprotic solvents, compatible with STAB.[2][3][4] |
| Tetrahydrofuran (THF) | An alternative aprotic solvent.[2][3] | |
| Catalyst | Acetic Acid (catalytic) | Can accelerate the reaction by promoting iminium ion formation, especially for ketones.[2][3] |
| Temperature | Room Temperature | Generally sufficient for most reductive aminations with STAB. |
| Stoichiometry | Ketone:Amine:STAB (1:1.1:1.2) | A good starting point for optimization. |
| Workup | Aqueous basic quench (e.g., NaHCO₃) | Neutralizes any remaining acid and quenches the excess reducing agent. |
Visualizations
Caption: Experimental workflow for the reductive amination.
Caption: Troubleshooting logic for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. This document is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproduct formation during this synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The synthesis of the target molecule is typically achieved via a reductive amination reaction between 1,4-dioxaspiro[4.5]decan-8-one and morpholine. This process, while robust, can be prone to several side reactions leading to impurities that complicate purification and reduce yields. This guide addresses the most frequently encountered byproducts in a practical question-and-answer format.
Troubleshooting Guide: Common Byproducts and Solutions
This section directly addresses specific impurities you may be observing in your reaction mixture. Each entry explains the chemical origin of the byproduct and provides actionable protocols to mitigate its formation.
Question 1: My analysis (TLC, LC-MS) shows a significant amount of an unsaturated compound, likely the enamine intermediate. Why is my reduction incomplete and how can I resolve this?
Answer:
Root Cause Analysis: The presence of the enamine, 4-(1,4-dioxaspiro[4.5]decan-8-en-8-yl)morpholine, is a classic sign of incomplete or inefficient reduction. The reaction of a ketone with a secondary amine, like morpholine, reversibly forms an enamine intermediate.[1][2][3] This enamine must then be reduced in situ to yield the desired saturated amine. Incomplete reduction can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of your reducing agent may be too low to convert both the initially formed enamine and any that continues to form from the remaining starting materials.
-
Deactivated Reducing Agent: Hydride-based reducing agents can be deactivated by acidic conditions or moisture in the reaction.
-
Poor Reaction Kinetics: The reduction of the enamine may be slow under your current conditions (e.g., low temperature, insufficient reaction time).
Troubleshooting Protocol:
-
Optimize Stoichiometry: Increase the equivalents of the reducing agent (e.g., sodium triacetoxyborohydride) from a typical 1.5 eq. to 2.0 eq. to ensure there is sufficient hydride to drive the reaction to completion.
-
Extend Reaction Time: Continue to stir the reaction at room temperature for an additional 4-12 hours after the initial reaction period. Monitor the disappearance of the enamine spot/peak by TLC or LC-MS.
-
Post-Reaction Quench and Reduction: If the enamine persists, a controlled workup can be effective.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic components.
-
Re-subject the crude mixture to reducing conditions. Dissolve the crude material in a suitable solvent (like methanol), add a more aggressive reducing agent like sodium borohydride (NaBH₄) in portions at 0 °C, and stir until the enamine is consumed.
-
-
Purification: The enamine can typically be separated from the more polar product by column chromatography on silica gel.
Question 2: I've isolated a byproduct identified as 1,4-dioxaspiro[4.5]decan-8-ol. How did this alcohol form, and how can I prevent it?
Answer:
Root Cause Analysis: The formation of 1,4-dioxaspiro[4.5]decan-8-ol is a result of the direct reduction of the starting ketone, 1,4-dioxaspiro[4.5]decan-8-one. This occurs when the rate of ketone reduction competes with or exceeds the rate of enamine formation and its subsequent reduction. This is particularly common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) from the outset.
The key to a successful reductive amination is to use a reducing agent that is selective for the protonated iminium/enamine intermediate over the starting ketone.[4]
Troubleshooting Protocol:
-
Select the Right Reducing Agent: The preferred reagent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and reduced reactivity make it highly selective for the intermediate, minimizing direct ketone reduction. If you are using NaBH₃CN or NaBH₄, switching to NaBH(OAc)₃ is the most effective solution.
-
Pre-form the Enamine: Allow the 1,4-dioxaspiro[4.5]decan-8-one and morpholine to stir together in the reaction solvent (e.g., dichloromethane or methanol) for 1-2 hours before adding the reducing agent.[4] This allows the equilibrium to favor the formation of the enamine, providing more substrate for the selective reducing agent to act upon.
-
Control Temperature: Add the reducing agent slowly and in portions, especially if the reaction is exothermic, to maintain control and favor the desired pathway.
Question 3: My workup seems to be generating 1,4-cyclohexanedione. What is causing the decomposition of my product and starting material?
Answer:
Root Cause Analysis: The presence of 1,4-cyclohexanedione indicates the hydrolysis of the ethylene glycol ketal protecting group. Ketals are stable under neutral and basic conditions but are readily cleaved under acidic conditions to regenerate the corresponding ketone.[5][6] This issue often arises during an acidic aqueous workup or during purification on silica gel, which can be slightly acidic.
The mechanism involves protonation of one of the ketal oxygens, making it a good leaving group. Subsequent attack by water leads to the collapse of the intermediate and regeneration of the ketone.[5][7]
Troubleshooting Protocol:
-
Use a Basic or Neutral Workup: Avoid quenching the reaction with acidic solutions (e.g., HCl, NH₄Cl). Instead, use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8).
-
Minimize Contact with Acid: During extractions, ensure the aqueous layer remains neutral or slightly basic. If an acid wash is necessary for purification, use it cautiously and quickly, and immediately re-neutralize the organic layer.
-
Deactivate Silica Gel: If you suspect silica gel is causing hydrolysis during column chromatography, you can neutralize it. Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia, and pack the column with this mixture. This will prevent on-column decomposition of your acid-sensitive product.
Byproduct Summary Table
| Byproduct Name | Structure | Common Cause | Recommended Solution |
| 4-(1,4-dioxaspiro[4.5]decan-8-en-8-yl)morpholine | Enamine Intermediate | Incomplete reduction of the enamine intermediate. | Increase equivalents of reducing agent, extend reaction time, or perform a second reduction step. |
| 1,4-Dioxaspiro[4.5]decan-8-ol | Alcohol | Direct reduction of the starting ketone. | Use a selective reducing agent like NaBH(OAc)₃; pre-stir ketone and amine before adding the reductant. |
| 1,4-Cyclohexanedione | Diketone | Acid-catalyzed hydrolysis of the ketal protecting group. | Use a basic or neutral aqueous workup (e.g., NaHCO₃); neutralize silica gel for chromatography if necessary. |
Reaction Pathway and Byproduct Formation Diagram
The following diagram illustrates the desired synthetic route to this compound and the points at which common byproducts diverge.
Caption: Main reaction and competing side pathways.
Frequently Asked Questions (FAQs)
Q1: What are the generally accepted optimal conditions for this reductive amination?
A1: While every reaction requires specific optimization, a reliable starting point for the synthesis of this compound is as follows[4]:
-
Reactants: 1.0 eq. 1,4-dioxaspiro[4.5]decan-8-one, 1.1-1.2 eq. morpholine.
-
Reducing Agent: 1.5 eq. sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Procedure: Combine the ketone and morpholine in the solvent and stir at room temperature for 1-2 hours. Then, add the NaBH(OAc)₃ in portions. Continue stirring at room temperature for 12-24 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ solution and separate the organic layer.
Q2: How can I effectively monitor the reaction's progress?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Use a solvent system like 1:1 Hexanes:Ethyl Acetate. The starting ketone will be less polar (higher Rf) than the final amine product. The enamine intermediate will typically have an Rf value between the starting material and the product. You should monitor the consumption of the ketone spot.
-
LC-MS: This is the most definitive method. You can track the disappearance of the mass peak for the starting ketone (m/z = 156.18) and the appearance of the product peak (m/z = 227.32). This will also clearly show the presence of the alcohol byproduct (m/z = 158.20) or the enamine (m/z = 225.30).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 3. Enamines — Making Molecules [makingmolecules.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
Welcome to the technical support center for the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. Here, we dissect the reaction, explore common pitfalls, and provide actionable, field-tested solutions to optimize your experimental outcomes.
Synthesis Overview: A Mechanistic Approach
The synthesis of this compound is most commonly achieved through a reductive amination reaction. This process involves the condensation of a ketone, 1,4-dioxaspiro[4.5]decan-8-one, with a secondary amine, morpholine. The reaction proceeds in two principal stages:
-
Imine/Iminium Ion Formation: The ketone and morpholine react under equilibrium conditions to form a carbinolamine intermediate, which then dehydrates to form a reactive iminium ion.[1] This step is often the yield-limiting part of the synthesis and is typically catalyzed by a mild acid.[2]
-
Reduction: The iminium ion is then reduced in situ by a selective hydride-donating agent to yield the final tertiary amine product.[3]
The judicious choice of reagents and reaction conditions is paramount to favor the formation of the iminium ion and ensure its efficient reduction without competing side reactions, such as the reduction of the starting ketone.[4]
Caption: General workflow for the reductive amination synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is consistently low or I'm recovering only starting materials. What is the primary cause?
A1: Inefficient Iminium Ion Formation.
This is the most frequent bottleneck. The condensation of a ketone and a secondary amine to form an iminium ion is a reversible, equilibrium-driven process.[5] If the equilibrium is not shifted sufficiently toward the product side, the subsequent reduction step has little to no substrate to work on.
Potential Causes & Solutions:
-
Absence of an Acid Catalyst: The dehydration of the carbinolamine intermediate is significantly accelerated by a catalytic amount of acid.[2] Without it, the reaction is often sluggish.
-
Solution: Add a catalytic amount (e.g., 0.1-1.0 equivalents) of a weak acid like acetic acid. This protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (water).[3] Be cautious not to add too much acid, which can fully protonate the morpholine, rendering it non-nucleophilic.[6]
-
-
Presence of Water: Water is a byproduct of iminium ion formation. According to Le Châtelier's principle, its presence will push the equilibrium back towards the starting materials.[2][7]
-
Solution: Conduct the reaction under anhydrous conditions. Use dry solvents (e.g., anhydrous Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF)). To actively remove water as it forms, add a dehydrating agent like powdered 4Å molecular sieves or anhydrous magnesium sulfate to the reaction mixture.[5][8]
-
-
Insufficient Reaction Time for Imine Formation: In a one-pot procedure, if the reducing agent is added too soon, the iminium ion may not have reached a sufficient concentration.
-
Solution: Allow the ketone, amine, and acid catalyst (if used) to stir together for a period (e.g., 1-2 hours) at room temperature before introducing the reducing agent.[9] Monitoring the reaction by TLC or LC-MS for the disappearance of the ketone can help determine the optimal time.
-
Q2: My TLC/LC-MS analysis shows the formation of a major byproduct in addition to my desired product. What could it be?
A2: Reduction of the Starting Ketone.
A common side reaction is the direct reduction of the 1,4-dioxaspiro[4.5]decan-8-one starting material to the corresponding alcohol, 1,4-dioxaspiro[4.5]decan-8-ol.[4] This occurs when the reducing agent is not sufficiently selective for the iminium ion over the carbonyl group.
Potential Causes & Solutions:
-
Choice of Reducing Agent: Stronger reducing agents like sodium borohydride (NaBH₄) can readily reduce both ketones and iminium ions.[6][10]
-
Solution: Switch to a milder, more chemoselective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this reason.[11][12] Its steric bulk and electron-withdrawing acetate groups temper its reactivity, making it highly selective for the reduction of protonated imines over ketones.[13] Sodium cyanoborohydride (NaBH₃CN) is also selective but is highly toxic and requires careful handling to avoid the generation of HCN gas.[6][14]
-
-
Reaction Conditions with NaBH₄: If NaBH₄ must be used, the reaction protocol is critical.
-
Solution: Employ a two-step procedure. First, form the iminium ion (as described in A1), then cool the reaction mixture (e.g., to 0 °C) before slowly adding the NaBH₄ portion-wise.[1] This minimizes the exposure of the starting ketone to the reducing agent.
-
| Reducing Agent | Selectivity for Iminium vs. Ketone | Common Solvents | Key Considerations |
| Sodium Triacetoxyborohydride (STAB) | High | Aprotic (DCM, DCE, THF) | Often the best choice for one-pot reactions. Moisture-sensitive.[11][12][15] |
| Sodium Cyanoborohydride | High | Protic (MeOH) or Aprotic | Effective at pH 4-7. Highly toxic; can release HCN gas.[6][13][14] |
| Sodium Borohydride | Low | Protic (MeOH, EtOH) | Prone to reducing the starting ketone. Best used in a two-step procedure.[1][6] |
| Catalytic Hydrogenation (H₂/Pd-C) | High | Protic (MeOH, EtOH) | "Green" alternative, but may require specialized pressure equipment.[3] |
Q3: The reaction seems to work, but the yield drops significantly after workup and purification. What's happening?
A3: Product Loss During Extraction or Spiroketal Instability.
The product is a basic amine, and the starting material contains a spiroketal. Both functionalities have specific stability and solubility properties that must be considered during the workup.
Potential Causes & Solutions:
-
Improper pH during Aqueous Workup: Your product is a tertiary amine and will be protonated and soluble in an acidic aqueous solution.
-
Solution (Acid-Base Extraction): Use an acid-base extraction for purification.[1] After quenching the reaction, acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2. This will protonate your amine product, pulling it into the aqueous phase. Wash the aqueous layer with an organic solvent (like ether or ethyl acetate) to remove any unreacted ketone and other neutral impurities. Then, basify the aqueous layer (e.g., with 1M NaOH or Na₂CO₃) to a pH of >10. This deprotonates your amine, making it soluble in organic solvents. Finally, extract your product with a fresh organic solvent (e.g., DCM or ethyl acetate).
-
-
Spiroketal Hydrolysis: The 1,4-dioxaspiro[4.5]decane moiety is a ketal, which acts as a protecting group for the ketone. While generally stable, ketals can be hydrolyzed back to the ketone under harsh acidic conditions, especially in the presence of water.[16][17]
-
Solution: Avoid prolonged exposure to strong acids during workup. While a brief acidic wash is fine for extraction, do not let the product sit in strong acid for extended periods. The use of a mild acid like acetic acid for the reaction itself is generally safe for the spiroketal.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 12. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 13. interchim.fr [interchim.fr]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Sodium triacetoxyborohydride - Sciencemadness Wiki [sciencemadness.org]
- 16. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Protection and Deprotection [cem.com]
- 18. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine in acidic conditions
This guide provides technical information, troubleshooting advice, and frequently asked questions regarding the stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, particularly in acidic conditions. This information is intended for researchers, scientists, and professionals in drug development.
Overview of Chemical Stability
This compound incorporates two key structural features that dictate its chemical stability: a spiroketal (specifically, a cyclohexanone ethylene ketal) and a morpholine ring.
-
Spiroketal Moiety : The 1,4-dioxaspiro[4.5]decane group is a ketal, which acts as a protecting group for a cyclohexanone carbonyl. Ketals are known to be sensitive to acid-catalyzed hydrolysis.[1][2] Under acidic conditions, the spiroketal ring can open, reverting to the parent ketone (4-morpholinocyclohexan-1-one) and ethylene glycol. This is the primary degradation pathway of concern.[3][4]
-
Morpholine Moiety : The morpholine ring contains a tertiary amine, which is basic. In acidic media, the nitrogen atom will be protonated to form a morpholinium salt. This increases the compound's solubility in aqueous acidic solutions but does not typically lead to degradation of the morpholine ring itself under standard experimental conditions.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the spiroketal. This reaction involves the cleavage of the C-O bonds within the spiro ring system, leading to the formation of 4-morpholinocyclohexan-1-one and ethylene glycol.
Q2: What factors can influence the rate of spiroketal hydrolysis?
A2: Several factors can accelerate the degradation of the spiroketal moiety:
-
Low pH : The rate of hydrolysis is directly proportional to the concentration of hydronium ions (H₃O⁺). Stronger acids will cause faster degradation.
-
Elevated Temperature : Increasing the temperature will increase the rate of the hydrolysis reaction.
-
Aqueous Environment : The presence of water is necessary for hydrolysis.[4] Anhydrous acidic conditions may not cause significant degradation.[7]
-
Solvent : Protic solvents that can stabilize the transition state may facilitate the reaction.
Q3: How can I monitor the stability of this compound during my experiment?
A3: The stability can be monitored by various analytical techniques that can separate and quantify the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method.[8] Other techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : To identify the mass of the parent compound and its degradants.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To observe structural changes and the appearance of new signals corresponding to the degradation products.[8]
Q4: Can I use this compound in acidic reaction conditions?
A4: Caution is advised. The spiroketal is labile in acid. If the desired reaction requires acidic conditions, it is crucial to use the mildest possible acid and the lowest effective temperature.[2] A thorough understanding of the compound's degradation kinetics under the specific reaction conditions is recommended. It may be necessary to perform the desired transformation on the ketone precursor before forming the spiroketal if the synthesis route allows.
Q5: Is the morpholine ring stable in acid?
A5: The morpholine ring itself is generally stable under typical acidic conditions used in organic synthesis and pharmaceutical formulation.[9] While extreme conditions can cause degradation, the primary concern for this molecule is the hydrolysis of the spiroketal. The main effect of acid on the morpholine moiety is its protonation to form a water-soluble salt.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis. | Acid-catalyzed hydrolysis of the spiroketal. | 1. Check the pH of your sample and mobile phase. Ensure they are within a stable range (typically neutral to basic).2. Confirm the identity of the new peak by LC-MS. The primary degradant should have a mass corresponding to 4-morpholinocyclohexan-1-one.3. Analyze a freshly prepared sample to use as a baseline. |
| Low yield or recovery of the compound after a process involving an acidic step (e.g., workup, purification). | Degradation occurred during the acidic step. | 1. Minimize exposure time to acidic conditions.2. Use a milder acid or a buffered system if possible.3. Perform the acidic step at a lower temperature (e.g., 0 °C).4. Consider alternative, non-acidic workup or purification methods (e.g., neutral extraction, chromatography on silica gel with a non-acidic eluent). |
| Inconsistent results in biological assays. | The compound is degrading in the acidic assay buffer or cell culture medium. | 1. Measure the pH of the assay medium.2. Perform a time-course stability study of the compound in the assay medium using HPLC to quantify degradation.3. If unstable, consider adjusting the buffer pH or preparing fresh stock solutions immediately before use. |
Visualized Pathways and Workflows
Acid-Catalyzed Hydrolysis Pathway
The diagram below illustrates the step-by-step mechanism of the acid-catalyzed hydrolysis of the spiroketal moiety.
Caption: Acid-catalyzed hydrolysis of the spiroketal.
Experimental Workflow: Stability Analysis
This workflow outlines the typical procedure for conducting a forced degradation study to assess the stability of the compound.[10][11]
Caption: Workflow for a forced degradation stability study.
Troubleshooting Decision Tree
Use this decision tree to diagnose issues related to unexpected experimental results.
Caption: Troubleshooting guide for unexpected results.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
This protocol describes a typical experiment to quantify the stability of this compound in an acidic solution.[10][12]
Objective: To determine the rate of degradation in a standardized acidic medium.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
-
Constant temperature water bath or incubator
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 5 mL of 0.1 N HCl.
-
Place the flask in a constant temperature bath set to 60 °C.
-
-
Time-Point Sampling:
-
Immediately withdraw a 1 mL aliquot (this is the T=0 sample).
-
Withdraw additional 1 mL aliquots at specified time points (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Sample Quenching:
-
For each aliquot, immediately add 1 mL of 0.1 N NaOH to neutralize the acid and stop the degradation.
-
Dilute the quenched sample to a final volume of 10 mL with the HPLC mobile phase.
-
-
HPLC Analysis:
-
Analyze all time-point samples using a validated stability-indicating HPLC method.
-
The method should be capable of resolving the parent peak from all degradation product peaks.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of the compound remaining versus time to determine the degradation kinetics.
-
Quantitative Data Summary
The following table presents hypothetical data from a stability study conducted at different pH values and a constant temperature (40 °C) to illustrate how results should be documented.
| Time (hours) | % Compound Remaining (pH 3.0) | % Compound Remaining (pH 5.0) | % Compound Remaining (pH 7.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 85.2 | 98.1 | 99.9 |
| 4 | 55.6 | 92.5 | 99.8 |
| 8 | 30.9 | 85.1 | 99.7 |
| 24 | 5.3 | 60.7 | 99.5 |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
References
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. mdpi.com [mdpi.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Enhancing Solubility of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of the hydrophobic compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine for various in vitro assays.
Troubleshooting Guide
Low aqueous solubility of test compounds is a common challenge in experimental biology and drug discovery. This guide provides a systematic approach to address solubility issues with this compound.
Initial Assessment and Common Issues
Question: My compound, this compound, is precipitating in my aqueous assay buffer. What should I do first?
Answer: The first step is to confirm the insolubility and systematically explore common solubilization techniques. The structure of this compound, with its hydrophobic spirocyclic core, suggests inherently low water solubility. The morpholine group, however, offers a potential handle for salt formation to improve solubility.
Troubleshooting Workflow:
Caption: A workflow for troubleshooting compound solubility issues in assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common organic co-solvents to improve the solubility of hydrophobic compounds like this compound?
A1: Dimethyl sulfoxide (DMSO) and ethanol are the most widely used co-solvents for preparing stock solutions of hydrophobic compounds for biological assays.[1][2] It is crucial to prepare a high-concentration stock solution in 100% co-solvent and then dilute it into the aqueous assay buffer. The final concentration of the co-solvent in the assay should be kept to a minimum, typically below 1%, to avoid solvent-induced artifacts or cytotoxicity.[1][3]
Q2: What is the recommended maximum concentration of DMSO in cell-based assays?
A2: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% to minimize its effects on cell growth and function.[4] However, the tolerance can be cell-line dependent, so it is always best to run a vehicle control (assay buffer with the same concentration of DMSO but without the compound) to assess any background effects.[4] Some studies have shown that DMSO concentrations above 1% can reduce readout parameters in various cell types.[1][3]
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment can be a viable strategy. The morpholine moiety in the compound is a weak base, and its conjugate acid is called morpholinium.[5][6] By lowering the pH of the solution with a pharmaceutically acceptable acid (e.g., HCl), you can protonate the nitrogen atom of the morpholine ring, forming a more water-soluble salt.[7] It is essential to ensure that the final pH of the assay medium is compatible with the biological system being studied.[8]
Q4: What are surfactants and how can they help with solubility?
A4: Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[9] Common non-ionic surfactants used in biological assays include Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20). Anionic surfactants like sodium dodecyl sulfate (SDS) can also be used, but they are more likely to denature proteins.[8] The surfactant concentration should be kept above its critical micelle concentration (CMC) to be effective.[9]
Q5: Are there other solubilizing agents I can consider?
A5: Yes, cyclodextrins are another class of solubilizing agents. These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[1] β-cyclodextrin and its derivatives are commonly used for this purpose.[1][2]
Data Presentation: Comparison of Common Solubilizing Agents
| Solubilizing Agent | Class | Typical Starting Concentration in Assay | Advantages | Potential Disadvantages |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 0.5% (v/v)[4] | High solubilizing power for many organic compounds.[10] | Can be toxic to cells at higher concentrations; may interfere with some assays.[1][2][3] |
| Ethanol | Co-solvent | < 1% (v/v) | Biocompatible at low concentrations. | Can have immunosuppressive effects and affect cell viability at higher concentrations.[2] |
| pH Adjustment (Acidic) | pH Modifier | Assay dependent | Can significantly increase the solubility of basic compounds by forming salts.[7] | Requires careful control of the final assay pH; may not be suitable for all biological systems.[8] |
| Polysorbate 80 (Tween 80) | Surfactant | 0.01% - 0.1% (w/v) | Generally considered biocompatible and effective at low concentrations. | Can interfere with assays involving protein-ligand binding or membrane integrity. |
| β-Cyclodextrin | Encapsulating Agent | 1 - 10 mM | Low toxicity and minimal interference with many cellular processes.[1] | May not be effective for all compounds; can have a lower solubilizing capacity compared to co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution using an Organic Co-solvent (DMSO)
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For the assay, dilute the stock solution into the final aqueous assay buffer, ensuring the final DMSO concentration is below the tolerated limit for your specific assay (e.g., < 0.5%).
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare a stock solution of this compound in a small amount of a suitable organic solvent (e.g., DMSO) as described in Protocol 1.
-
Prepare the aqueous assay buffer.
-
While stirring, slowly add the stock solution to the assay buffer.
-
If precipitation occurs, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise while monitoring the pH.
-
Continue adding the acid until the precipitate dissolves.
-
Adjust the final pH of the solution to the desired value for your assay using dilute acid or base.
-
It is critical to include a vehicle control with the same final pH and solvent concentration.
Signaling Pathway and Logical Relationship Diagrams
Caption: Decision tree for addressing compound precipitation in aqueous buffer.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine - Sciencemadness Wiki [sciencemadness.org]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs [mdpi.com]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Spiro-Morpholine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of spiro-morpholine compounds.
Frequently Asked Questions (FAQs)
Q1: Why are spiro-morpholine compounds often challenging to purify using standard silica gel chromatography?
A1: The morpholine moiety in these compounds contains a basic nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups present on the surface of silica gel. These interactions can cause several issues, including peak tailing, streaking of the compound on the column, and in some instances, irreversible binding, which results in poor separation and low recovery of the desired product.[1]
Q2: How can I improve the chromatographic separation of my basic spiro-morpholine compound on silica gel?
A2: To minimize the unwanted interactions between the basic morpholine nitrogen and the acidic silica gel, a basic modifier can be added to the eluent. Commonly used modifiers include triethylamine (Et₃N) or a solution of ammonia in methanol. A good starting concentration is typically in the range of 0.1-2% of the total mobile phase volume.[1] This additive neutralizes the acidic sites on the silica, leading to better peak shapes and improved recovery of the target compound.[1]
Q3: My spiro-morpholine compound exists as a mixture of diastereomers. How can I separate them?
A3: Diastereomers have different physical properties and can often be separated by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (CSP) is a powerful method for separating diastereomers.[2] Flash chromatography can also be effective. In some cases, the diastereomeric ratio can be improved through chemical methods like acid-mediated anomerization, which can epimerize one stereocenter to enrich the more stable diastereomer.[3]
Q4: I am observing peak splitting or broad peaks during the HPLC analysis of my spiro-morpholine compound. What could be the cause?
A4: Peak splitting or broadening in HPLC can arise from several factors. If you observe two distinct peaks, it is likely that you are resolving two different components, such as diastereomers.[4] Other potential causes include column overload, where the sample concentration is too high, or a mismatch between the sample solvent and the mobile phase.[5] Contamination of the column or a blocked frit can also lead to distorted peak shapes.[4]
Q5: Are spiro-morpholine compounds generally stable during purification?
A5: The stability of spiro-morpholine compounds can be influenced by the specific functionalities present in the molecule and the purification conditions. The spiroacetal linkage, if present, can be sensitive to acidic conditions, which may lead to the cleavage of acid-labile protecting groups like Boc.[3] The overall stability is also pH-dependent, and extreme pH values should be avoided if the molecule contains sensitive functional groups.[6]
Troubleshooting Guides
Poor Separation and Recovery in Silica Gel Chromatography
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing/Streaking | The basic nitrogen of the morpholine ring is interacting strongly with acidic silanol groups on the silica gel.[1] | Add a basic modifier such as triethylamine (0.1-2%) or ammonia in methanol to the eluent to neutralize the acidic sites on the silica.[1] |
| Compound Stuck on Column | The compound is highly polar and is strongly adsorbed to the silica stationary phase. | Increase the polarity of the eluent system gradually. If the compound is very polar, consider using reverse-phase chromatography. |
| Low Recovery of Compound | The compound is irreversibly binding to the silica gel due to strong acidic-basic interactions.[1] | Use a deactivated silica gel (e.g., treated with a base) or switch to a less acidic stationary phase like alumina. The addition of a basic modifier to the eluent can also significantly improve recovery.[1] |
| Co-elution with Polar Impurities | The chosen eluent system does not provide adequate resolution between the product and impurities. | Experiment with different solvent systems to improve selectivity. A 2D TLC analysis can help in identifying a more suitable eluent. |
Challenges in Diastereomer Separation by HPLC
| Symptom | Possible Cause | Suggested Solution |
| Poor Resolution of Diastereomers | The selected chiral stationary phase (CSP) is not suitable for the analyte, or the mobile phase composition is suboptimal.[2] | Screen different types of CSPs (e.g., polysaccharide-based). Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. Consider adding acidic or basic modifiers (e.g., TFA for acidic compounds, DEA for basic compounds) to improve peak shape and resolution.[2] |
| Peak Tailing | Secondary interactions are occurring between the analyte and the stationary phase, or the column is overloaded.[2] | For basic compounds like spiro-morpholines, add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[2] Also, try diluting the sample to check for column overload. |
| Inconsistent Retention Times | Fluctuations in column temperature or changes in the mobile phase composition. | Use a column oven to maintain a stable temperature. Prepare fresh mobile phase daily to ensure consistent composition. |
| Peak Splitting | The sample solvent is incompatible with the mobile phase, or two closely eluting components are present.[4] | Dissolve the sample in the mobile phase whenever possible. If peak splitting persists with a smaller injection volume, it may indicate the presence of two distinct isomers.[4] |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of spiro-morpholine compounds.
Table 1: Improvement of Diastereomeric Ratio via Acid-Mediated Anomerization
| Compound | Initial Diastereomeric Ratio | Conditions | Final Diastereomeric Ratio | Reference |
| Substituted bis-morpholine spiroacetal | 1:1 | 3 M HCl in MeOH, 24 h, room temperature | 9:1 | [3] |
Table 2: Comparison of Purification Techniques (Representative Data)
| Technique | Typical Purity Achieved | Loading Capacity | Speed | Cost | Reference |
| Flash Chromatography | ~95% | High | Fast | Lower | [7][8] |
| Preparative HPLC | >99% | Lower | Slower | Higher | [7][8][9][10] |
Experimental Protocols
Protocol 1: Purification of a Bis-morpholine Spiroacetal by Flash Chromatography
This protocol is adapted from the synthesis of a bis-morpholine spiroacetal.
1. Preparation of the Column:
- A glass column is dry-packed with silica gel.
- The column is then equilibrated with the chosen eluent system. For basic compounds like spiro-morpholines, a basic eluent is recommended to prevent peak tailing. A typical eluent could be a mixture of hexane and ethyl acetate with 0.1-1% triethylamine.
2. Sample Loading:
- The crude reaction mixture is concentrated under reduced pressure.
- The residue is dissolved in a minimum amount of the eluent or a compatible solvent.
- The dissolved sample is carefully loaded onto the top of the silica gel bed.
3. Elution and Fraction Collection:
- The eluent is passed through the column using positive pressure (e.g., with compressed air or a pump).
- Fractions are collected in test tubes or other suitable containers.
4. Analysis of Fractions:
- The collected fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Fractions containing the pure compound are combined.
5. Product Isolation:
- The solvent is removed from the combined pure fractions under reduced pressure to yield the purified spiro-morpholine compound.
Protocol 2: Acid-Mediated Anomerization to Improve Diastereomeric Ratio
This protocol describes a method to enrich one diastereomer of a substituted bis-morpholine spiroacetal.
1. Reaction Setup:
- A 1:1 diastereomeric mixture of the protected spiroacetal is dissolved in a solution of 3 M hydrochloric acid in methanol.
2. Reaction Conditions:
- The reaction mixture is stirred at room temperature for 24 hours.
3. Monitoring the Reaction:
- The progress of the epimerization is monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to determine the diastereomeric ratio.
4. Work-up and Isolation:
- Once the reaction has reached equilibrium (in this case, a 9:1 ratio), the reaction is quenched, typically by neutralization with a base.
- The product is extracted with a suitable organic solvent.
- The organic layer is dried and the solvent is removed under reduced pressure.
- The resulting product, enriched in the desired diastereomer, can be further purified by chromatography if necessary.[3]
Visualizations
Caption: Purification workflow for spiro-morpholine compounds.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. biotage.com [biotage.com]
- 9. plantaanalytica.com [plantaanalytica.com]
- 10. Flash and Preparative HPLC / CHROMSERVIS.EU [chromservis.eu]
Technical Support Center: Scaling Up the Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. The following sections offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the successful scale-up of this important chemical intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient iminium ion formation: The equilibrium between the ketone and the iminium ion may not favor the intermediate.[1] 2. Decomposition of the reducing agent: Sodium triacetoxyborohydride is moisture-sensitive.[2] 3. Low reactivity of morpholine: As a secondary amine, morpholine is less nucleophilic than primary amines.[3] | 1. Add an acid catalyst: A stoichiometric amount of acetic acid can facilitate iminium ion formation.[4] 2. Use anhydrous conditions: Ensure all glassware is dry and use anhydrous solvents.[2] 3. Increase reaction time and/or temperature: Allow more time for the reaction to proceed to completion. Gentle heating (e.g., to 40-50 °C) can also be beneficial. |
| Presence of Unreacted Starting Material (1,4-Dioxaspiro[4.5]decan-8-one) | 1. Insufficient reducing agent: The amount of sodium triacetoxyborohydride may not be adequate for complete reduction. 2. Incomplete iminium ion formation: See above. | 1. Increase the equivalents of reducing agent: Use 1.5 to 2.0 equivalents of sodium triacetoxyborohydride.[5] 2. Add acetic acid and increase reaction time: As described above. |
| Formation of Side Products (e.g., alcohol from ketone reduction) | 1. Use of a non-selective reducing agent: Reagents like sodium borohydride can reduce the starting ketone.[6] 2. Reaction conditions are too harsh. | 1. Use a selective reducing agent: Sodium triacetoxyborohydride is highly selective for the iminium ion over the ketone.[4] 2. Maintain a neutral or slightly acidic pH: This favors the reduction of the iminium ion.[1] |
| Difficult Purification | 1. Presence of unreacted morpholine: Morpholine can be difficult to remove due to its basicity and boiling point. 2. Formation of closely related impurities. | 1. Acidic work-up: Convert the product to its hydrochloride salt to separate it from non-basic impurities. Subsequent basification and extraction will yield the pure product. 2. Column chromatography: Use a silica gel column with an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes with triethylamine) for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective reducing agent for the synthesis of this compound?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the recommended reducing agent for this transformation. It is mild, selective for the reduction of the intermediate iminium ion in the presence of the ketone, and generally provides high yields with fewer side products.[4]
Q2: Why is my reaction not going to completion?
A2: Incomplete conversion is a common issue, often due to the moderate reactivity of morpholine as a secondary amine and the equilibrium of iminium ion formation.[1][3] To drive the reaction to completion, consider adding a stoichiometric amount of a weak acid like acetic acid, increasing the reaction time, or gently heating the reaction mixture.
Q3: Can I use other reducing agents like sodium borohydride (NaBH₄)?
A3: While sodium borohydride can be used, it is less selective and can reduce the starting ketone, leading to the formation of 1,4-dioxaspiro[4.5]decan-8-ol as a side product.[6] If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[2]
Q4: What are the optimal reaction conditions for scaling up this synthesis?
A4: For a scalable process, a one-pot reductive amination is preferred.[1] Using 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as the solvent, with 1.0 equivalent of 1,4-dioxaspiro[4.5]decan-8-one, 1.1-1.2 equivalents of morpholine, 1.0 equivalent of acetic acid, and 1.5 equivalents of sodium triacetoxyborohydride at room temperature for 12-24 hours is a good starting point.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, staining with potassium permanganate can help visualize the product and starting materials.
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is adapted from established procedures for the reductive amination of ketones with secondary amines.[4]
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq).
-
Dissolve the ketone in anhydrous 1,2-dichloroethane (approximately 10 mL per gram of ketone).
-
Add morpholine (1.1 eq) and glacial acetic acid (1.0 eq) to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may be exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Equivalents | Notes |
| 1,4-Dioxaspiro[4.5]decan-8-one | 1.0 | Limiting reagent |
| Morpholine | 1.1 - 1.2 | A slight excess is used to drive the reaction. |
| Sodium Triacetoxyborohydride | 1.5 - 2.0 | An excess ensures complete reduction.[5] |
| Acetic Acid | 1.0 | Acts as a catalyst for iminium ion formation.[4] |
| Solvent | - | Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |
| Temperature | Room Temperature | Gentle heating (40-50 °C) can be applied if the reaction is slow. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS for completion. |
| Typical Yield | 70 - 90% | Yields can vary based on scale and purification method. |
Visualizations
Caption: A flowchart of the reductive amination process.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Technical Support Center: Morpholine in Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and detailed protocols for managing side reactions during the reductive amination of morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the reductive amination of morpholine?
The reductive amination of morpholine, a secondary amine, with an aldehyde or ketone proceeds through a two-step sequence. First, the morpholine reacts with the carbonyl compound to form a key intermediate, an enamine (if the carbonyl has α-hydrogens) or an iminium ion. This intermediate is then reduced by a hydride source to yield the final tertiary amine product.[1][2] The entire process can be carried out in a single pot.
Q2: What is the most common side reaction, and how can I prevent it?
The most prevalent side reaction is the reduction of the starting aldehyde or ketone to its corresponding alcohol. This occurs when the reducing agent is not selective enough and reacts with the carbonyl group before the enamine or iminium ion is formed and reduced.
To prevent this, the choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is a mild and selective reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl compound.[3][4] In contrast, stronger reducing agents like sodium borohydride (NaBH₄) are less selective and can lead to significant alcohol byproduct formation, especially in a one-pot procedure.[5]
Q3: My reaction is slow or shows low conversion. What are the likely causes?
Low conversion in the reductive amination of morpholine can be attributed to several factors:
-
Slow Enamine/Iminium Ion Formation: The initial reaction between morpholine and the carbonyl can be slow, particularly with sterically hindered or electron-poor ketones.
-
Suboptimal pH: The formation of the enamine/iminium intermediate is typically favored under mildly acidic conditions (pH 4-6). If the pH is too low, the morpholine will be protonated and become non-nucleophilic. If the pH is too high, the carbonyl group is not sufficiently activated.
-
Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions, or it may have decomposed.
-
Steric Hindrance: Significant steric bulk on either the morpholine (less common) or the carbonyl compound can impede the reaction.
Q4: Are there other, less common, side reactions to be aware of?
Yes, other side reactions can occur, although they are generally less frequent:
-
Bis-alkylation Products: With primary amines, over-alkylation to form a tertiary amine is a common issue. While morpholine is a secondary amine, under certain conditions, particularly with reactive aldehydes like formaldehyde, the formation of a bis(morpholino)methane-type product from the reaction of two morpholine molecules with one aldehyde molecule can occur.
-
Aldol Condensation: The starting aldehyde or ketone can undergo self-condensation under basic or acidic conditions, leading to aldol adducts as impurities.
-
Reaction with Solvent: Protic solvents like methanol can sometimes react with the reducing agent or intermediates, although this is less of a concern with milder reagents like NaBH(OAc)₃.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High levels of alcohol byproduct | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot reaction. | Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). Alternatively, perform the reaction in two steps: first form the enamine, then add NaBH₄ at a low temperature. |
| Low or no product yield | 1. Slow enamine/iminium ion formation. 2. Incorrect pH. 3. Deactivated reducing agent. | 1. For slow reactions, especially with ketones, consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards enamine formation. Adding a Lewis acid like Ti(OiPr)₄ can also activate the ketone. 2. Ensure the reaction is run under mildly acidic conditions (pH 4-6) by adding a small amount of acetic acid. 3. Use a fresh bottle of the reducing agent. |
| Presence of unreacted starting materials | 1. Insufficient reaction time or temperature. 2. Steric hindrance. | 1. Monitor the reaction by TLC or LC-MS and allow it to run to completion. Gentle heating may be required for less reactive substrates. 2. For highly hindered substrates, longer reaction times, higher temperatures, or the use of a more reactive (though potentially less selective) reducing system may be necessary. |
| Formation of unknown byproducts | Possible side reactions such as aldol condensation or bis-alkylation. | Optimize reaction conditions to favor the desired pathway (e.g., control stoichiometry carefully to avoid excess aldehyde for bis-alkylation). Analyze the crude reaction mixture by GC-MS or LC-MS to identify the byproducts and adjust the reaction parameters accordingly. |
Data Presentation
The choice of reducing agent has a significant impact on the yield of the desired N-alkylated morpholine and the formation of the alcohol byproduct. The following table provides a comparative overview based on the established selectivity of common reducing agents.
| Carbonyl Substrate | Reducing Agent | Desired N-Alkyl Morpholine Yield (%) | Alcohol Byproduct Yield (%) | Notes |
| Benzaldehyde | NaBH(OAc)₃ | >90% | <5% | High selectivity for the iminium ion.[3][4] |
| NaBH₄ (one-pot) | 50-70% | 30-50% | Significant reduction of the aldehyde occurs. | |
| NaBH₃CN | >90% | <5% | Highly selective but toxic due to cyanide.[1] | |
| Cyclohexanone | NaBH(OAc)₃ | 85-95% | 5-15% | Generally good yields, though ketones are less reactive than aldehydes. |
| NaBH₄ (one-pot) | 40-60% | 40-60% | Competitive reduction of the ketone is a major issue. | |
| Acetophenone (a less reactive ketone) | NaBH(OAc)₃ | 60-80% | 20-40% | Longer reaction times may be needed. |
| NaBH₄ (one-pot) | <30% | >70% | Alcohol formation is the dominant pathway. |
Note: Yields are approximate and can vary depending on the specific reaction conditions (temperature, solvent, reaction time, etc.).
Experimental Protocols
Protocol 1: One-Pot Reductive Amination of an Aldehyde with Morpholine using NaBH(OAc)₃
This protocol is a general guideline for the direct reductive amination of an aldehyde with morpholine.
Materials:
-
Aldehyde (1.0 eq)
-
Morpholine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Acetic acid (optional, 1.0 eq for less reactive substrates)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and dissolve it in the anhydrous solvent.
-
Add the morpholine to the solution and stir for 20-30 minutes at room temperature to allow for initial enamine/iminium ion formation. For less reactive aldehydes or ketones, acetic acid can be added at this stage.
-
Add the sodium triacetoxyborohydride portion-wise to the reaction mixture. The addition may be slightly exothermic.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.
-
Once the reaction is complete, carefully quench it by the slow addition of the saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Analysis of Side Products by GC-MS
This protocol outlines a general method for identifying and quantifying byproducts in a crude reductive amination reaction mixture.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
Procedure:
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If necessary, quench the reaction first with a small amount of water or saturated NaHCO₃ solution and extract with the organic solvent.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A suitable mass range to detect the starting materials, product, and expected byproducts (e.g., 40-400 amu).
-
-
Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by analyzing the fragmentation patterns.
-
The expected product (N-alkylated morpholine), unreacted starting materials (aldehyde/ketone and morpholine), and the alcohol byproduct should be identifiable.
-
The relative peak areas can be used to estimate the quantitative composition of the crude mixture. For more accurate quantification, calibration with authentic standards is required.
-
Visualizations
Caption: Main reaction pathway for reductive amination of morpholine and the common side reaction.
Caption: A logical workflow for troubleshooting common issues in reductive amination.
References
4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine reaction monitoring by TLC
Topic: Monitoring the Synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine by Thin-Layer Chromatography (TLC)
Introduction: The Role of TLC in Spirocycle Synthesis
The synthesis of this compound, a valuable spirocyclic scaffold in medicinal chemistry, typically proceeds via the reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one with morpholine.[1][2] Monitoring the progress of this reaction is critical to ensure complete consumption of the starting materials and to optimize reaction time, thereby maximizing yield and minimizing impurity formation.
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and highly effective technique for this purpose.[3][4] It allows for the qualitative assessment of the reaction mixture at various time points. This guide provides a comprehensive resource for researchers, offering detailed protocols, frequently asked questions, and in-depth troubleshooting advice to navigate the specific challenges associated with monitoring this reaction.
Visualizing the Chemistry: Reaction Scheme & TLC Principles
The core transformation involves the reaction of a ketone with a secondary amine to form a tertiary amine product.
Caption: General scheme for the synthesis of the target compound.
On a standard silica gel TLC plate, the separation is based on polarity. The less polar compounds travel further up the plate (higher Retention Factor, Rf), while more polar compounds interact more strongly with the stationary phase and travel shorter distances (lower Rf).
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for this reaction?
A1: A common starting point for separating moderately polar to polar compounds is a mixture of a non-polar and a polar solvent. For this specific reaction, we recommend starting with 7:3 Hexane:Ethyl Acetate . Because the product is a basic amine, which can streak on acidic silica gel, it is crucial to add a small amount of a basic modifier. Add 0.5-1% triethylamine (Et₃N) to the mobile phase to significantly improve spot shape.[5][6]
Q2: How can I see the spots? My compounds are not visible under a UV lamp.
A2: The starting materials and product lack sufficient conjugation to be UV-active.[7] Therefore, you must use a chemical staining agent for visualization. The two most effective stains for this reaction are:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent universal stain for compounds that can be oxidized, including amines and even the starting ketone.[8][9] It will visualize both the starting material and the product as yellow-brown spots on a purple/pink background.
-
Ninhydrin Stain: This stain is highly specific. It will stain the secondary amine (morpholine) but will not stain the tertiary amine product.[10][11] This differential staining is extremely useful for confirming the identity of your spots. Morpholine may appear as a light yellow spot.
Q3: Why are my spots "streaking" or "tailing" down the plate?
A3: Streaking is the most common issue when working with amines on silica gel TLC plates.[12] The basic nitrogen atom of your morpholine-containing product interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding prevents the compound from moving smoothly with the solvent front, causing it to drag or "streak".
The solution is to neutralize these acidic sites by adding a small amount of a base, like triethylamine (Et₃N), to your mobile phase. [3][6]
Q4: How do I correctly interpret the TLC plate to know if my reaction is complete?
A4: A properly executed TLC for reaction monitoring should have three lanes:
-
SM (Starting Material): A spot of your starting ketone, 1,4-Dioxaspiro[4.5]decan-8-one.
-
C (Co-spot): A spot where you apply both the starting material and the reaction mixture in the same location.
-
RXN (Reaction Mixture): A spot of the reaction mixture taken at a specific time point.
The reaction is considered complete when the spot corresponding to the starting material is completely absent in the "RXN" lane.[13][14] A new spot, corresponding to your product, should appear. The co-spot lane helps to resolve two spots that might have very similar Rf values.[13]
Experimental Protocols & Methodologies
Protocol 1: TLC Workflow for Reaction Monitoring
This protocol provides a step-by-step guide for monitoring the reaction progress.
Caption: Standard workflow for monitoring a chemical reaction using TLC.[15]
Methodology:
-
Preparation:
-
Chamber: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid.[16] Allow it to equilibrate for at least 15-20 minutes.
-
Samples: Prepare dilute solutions of your starting ketone (SM) and the reaction mixture (RXN) in a volatile solvent like ethyl acetate or dichloromethane.
-
-
Spotting:
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[3]
-
Allow the solvent to travel up the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly with a heat gun.
-
Dip the plate into your chosen stain solution (e.g., KMnO₄), remove excess stain with a paper towel, and gently heat with a heat gun until spots appear.[10]
-
Circle the spots with a pencil and calculate the Rf value for each spot.
-
Protocol 2: Visualization Stain Recipes
| Stain Name | Recipe | Procedure & Expected Results |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[17] | Dip the dried plate in the solution and gently warm with a heat gun. Oxidizable compounds (amines, alcohols, ketones) will appear as yellow or brown spots against a pink/purple background.[8][9] |
| Ninhydrin | Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[11] | Dip the plate and heat gently. Primary/secondary amines appear as pink, purple, or yellow spots. Tertiary amines, like the product, will not stain. [10] |
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Caption: A decision tree for troubleshooting common TLC issues.
Q: My spots are streaking badly, even with triethylamine. A:
-
Cause: The concentration of your spotted sample may be too high, overloading the silica gel.[6][12]
-
Solution: Dilute the sample solution you are spotting onto the plate. Try a 10-fold dilution and re-run the TLC. If streaking persists, you may need to slightly increase the triethylamine concentration to 1.5-2%.[6]
Q: All my spots are stuck at the baseline (Rf ≈ 0). A:
-
Cause: Your mobile phase is not polar enough to move the polar compounds off the baseline.[6]
-
Solution: Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate (e.g., from 7:3 to 1:1 Hexane:EtOAc). If that is insufficient, switch to a more polar solvent system, such as dichloromethane with a small amount of methanol (e.g., 95:5 DCM:MeOH), still containing triethylamine.[16][18]
Q: All my spots ran to the top of the plate with the solvent front (Rf ≈ 1). A:
-
Cause: Your mobile phase is too polar. It is competing too effectively with your compounds for the silica gel binding sites, causing everything to move with the solvent.[6]
-
Solution: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of hexane (e.g., from 7:3 to 9:1 Hexane:EtOAc).[16]
Q: The starting material and product spots are merged into one big spot. A:
-
Cause: The chosen solvent system does not provide adequate resolution for your two compounds, which may have very similar polarities.
-
Solution: You need to try a different solvent system. The key is to change the nature of the solvent interactions. Instead of an acetate/hydrocarbon system, try a chlorinated solvent system like dichloromethane/methanol or an ether-based system like diethyl ether/hexane.[19] Running multiple trials with different solvent systems is a standard part of method development.[20]
Q: I see a spot in my reaction lane that doesn't correspond to my starting material or product. A:
-
Cause: This could be an intermediate (like the enamine before reduction) or a side product from an undesired reaction.
-
Solution: Note the Rf of this new spot. Continue to monitor the reaction at later time points. If it is an intermediate, its intensity should decrease over time as the final product forms. If it is a stable side product, its intensity may increase. This information is valuable for reaction optimization and subsequent purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. benchchem.com [benchchem.com]
- 6. silicycle.com [silicycle.com]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. TLC stains [reachdevices.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. microbiozindia.com [microbiozindia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 17. depts.washington.edu [depts.washington.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. Chromatography [chem.rochester.edu]
- 20. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-one Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 1,4-dioxaspiro[4.5]decan-8-one from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 1,4-dioxaspiro[4.5]decan-8-one?
A1: The primary methods for removing unreacted 1,4-dioxaspiro[4.5]decan-8-one, a sterically unhindered cyclic ketone, include:
-
Bisulfite Extraction: This technique involves the reaction of the ketone with sodium bisulfite to form a water-soluble adduct, which can then be separated from the desired product via liquid-liquid extraction.[1][2][3][4]
-
Column Chromatography: A widely used method for purifying organic compounds, silica gel column chromatography can effectively separate the ketone from other components of the reaction mixture.[5][6][7]
-
Distillation: If the boiling point of 1,4-dioxaspiro[4.5]decan-8-one is significantly different from the desired product and other impurities, distillation under reduced pressure can be an effective purification method.[7]
-
Recrystallization: This technique is suitable if the desired product is a solid at room temperature and a suitable solvent system can be identified to selectively crystallize the product, leaving the unreacted ketone in the mother liquor.
Q2: How does the bisulfite extraction method work for ketone removal?
A2: The bisulfite extraction method is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the ketone. This reaction forms a charged bisulfite adduct, which is soluble in the aqueous phase.[1][3] By performing a liquid-liquid extraction with an immiscible organic solvent, the unreacted organic components can be separated into the organic layer, while the ketone-bisulfite adduct remains in the aqueous layer.[1][2] The ketone can be recovered from the aqueous layer by basification, which reverses the reaction.[2]
Q3: When is column chromatography the preferred method?
A3: Column chromatography is preferred when:
-
The reaction mixture contains multiple components with similar polarities.
-
A high degree of purity is required for the final product.[6]
-
The scale of the reaction is small to moderate (milligrams to grams).
-
The desired product and the unreacted ketone have sufficiently different affinities for the stationary phase (e.g., silica gel).
Q4: Can I use distillation to remove 1,4-dioxaspiro[4.5]decan-8-one?
A4: Yes, distillation is a viable option if there is a significant difference in the boiling points between 1,4-dioxaspiro[4.5]decan-8-one and your desired product. This method is particularly useful for large-scale purifications where column chromatography may be less practical. It is often performed under reduced pressure to lower the required temperature and prevent degradation of thermally sensitive compounds.[7]
Troubleshooting Guides
Issue 1: Incomplete removal of 1,4-dioxaspiro[4.5]decan-8-one using bisulfite extraction.
| Possible Cause | Troubleshooting Step |
| Insufficient shaking or reaction time | Vigorously shake the separatory funnel for at least 30 seconds to ensure intimate contact between the organic and aqueous phases.[2] For less reactive ketones, a longer reaction time may be necessary. |
| Use of an immiscible organic solvent during adduct formation | Use a water-miscible organic solvent like dimethylformamide (DMF) or methanol initially to ensure the ketone and bisulfite reagent are in the same phase to facilitate adduct formation.[1][2] An immiscible organic solvent should be added after the adduct has formed to perform the extraction.[1] |
| Reversibility of the bisulfite addition | Ensure the aqueous solution is not basic during the extraction, as this can reverse the formation of the bisulfite adduct.[2] |
| Steric hindrance | While 1,4-dioxaspiro[4.5]decan-8-one is considered a sterically unhindered cyclic ketone and should react, highly substituted derivatives may react more slowly or not at all.[4] |
Issue 2: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system (eluent) | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the desired product and the unreacted ketone. A common starting point is a mixture of hexanes and ethyl acetate.[7] |
| Column overloading | The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1. |
| Improper column packing | Ensure the column is packed uniformly to avoid channeling, which leads to poor separation. |
| Co-elution of product and ketone | If the polarities are very similar, consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like flash chromatography with a steeper solvent gradient. |
Experimental Protocols
Protocol 1: Removal of 1,4-Dioxaspiro[4.5]decan-8-one via Bisulfite Extraction
This protocol is adapted from general procedures for the removal of reactive ketones from reaction mixtures.[1][2]
-
Dissolution: Dissolve the crude reaction mixture containing the unreacted 1,4-dioxaspiro[4.5]decan-8-one and the desired product in a minimal amount of a water-miscible organic solvent such as dimethylformamide (DMF) or methanol.
-
Adduct Formation: Transfer the solution to a separatory funnel and add an excess of saturated aqueous sodium bisulfite solution (approximately 2.5 volumes relative to the organic solvent). Shake the funnel vigorously for 30-60 seconds. Caution: This reaction can generate sulfur dioxide gas; perform in a well-ventilated fume hood.[1]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to the separatory funnel. Shake vigorously.
-
Separation: Allow the layers to separate. The aqueous layer, containing the ketone-bisulfite adduct, can be drained. The organic layer contains the desired product.
-
Washing: Wash the organic layer with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.[5]
Protocol 2: Purification by Column Chromatography
This is a general procedure for the purification of a reaction mixture containing 1,4-dioxaspiro[4.5]decan-8-one.[7]
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexanes and ethyl acetate is a common starting point. The ideal solvent system will show good separation between the desired product and the unreacted ketone.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes the expected outcomes of the purification methods. The efficiency will be dependent on the specific reaction conditions and the nature of the desired product.
| Purification Method | Typical Recovery of Desired Product | Efficiency of Ketone Removal | Scale | Notes |
| Bisulfite Extraction | >90% | High for unhindered ketones | Milligrams to Multigrams | Effective for removing baseline ketone impurity.[4] |
| Column Chromatography | 70-95% | Very High | Milligrams to Grams | Dependent on the polarity difference between the product and ketone. |
| Distillation | >80% | High | Grams to Kilograms | Requires a significant boiling point difference. |
| Recrystallization | 50-90% | High | Milligrams to Kilograms | Only applicable if the desired product is a solid. |
Visualizations
Caption: Workflow for the removal of 1,4-dioxaspiro[4.5]decan-8-one using bisulfite extraction.
Caption: General workflow for purification by column chromatography.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 3. scite.ai [scite.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
characterization of impurities in 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method is the direct reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][2]
Q2: What are the potential impurities I should be aware of during this synthesis?
A2: Several impurities can arise from the starting materials or side reactions. The most common include:
-
Unreacted Starting Materials: Residual 1,4-dioxaspiro[4.5]decan-8-one and morpholine.
-
Reduced Ketone: 1,4-dioxaspiro[4.5]decan-8-ol, formed by the reduction of the starting ketone.
-
Over-alkylation Products: While less common for secondary amines like morpholine, trace amounts of quaternized ammonium salts could form.
-
Byproducts from Reductant: Borate salts (if using borohydride reagents) and other reagent-related impurities.
-
Degradation Products: Potential hydrolysis of the spiroketal under harsh acidic or basic conditions.
Q3: Which analytical techniques are recommended for purity assessment and impurity characterization?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main product and non-volatile impurities. A reversed-phase method with UV or Mass Spectrometric (MS) detection is commonly employed.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual starting materials and the reduced ketone byproduct. Derivatization may be necessary for polar compounds like morpholine to improve volatility and peak shape.[5][6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated impurities.[10][11][12][13]
-
Mass Spectrometry (MS): Provides molecular weight information and fragmentation patterns to help identify unknown impurities, often coupled with HPLC or GC.[14]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | - Increase reaction time or temperature. - Ensure the reducing agent is fresh and added in appropriate stoichiometry.[1] - Check the pH of the reaction; it should be mildly acidic to facilitate iminium ion formation.[2] |
| Side reaction consuming starting material. | - Use a milder reducing agent like sodium triacetoxyborohydride (STAB) to minimize ketone reduction.[2] - Control the reaction temperature to prevent side reactions. | |
| Poor isolation of the product. | - Optimize the work-up procedure, including the extraction solvent and pH adjustment. - Consider converting the product to a salt (e.g., hydrochloride) to facilitate precipitation and purification. | |
| Presence of a Significant Amount of 1,4-dioxaspiro[4.5]decan-8-ol Impurity | The reducing agent is too reactive and reduces the starting ketone. | - Switch to a more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the ketone.[2][15] |
| Reaction conditions favor ketone reduction. | - Perform the reaction at a lower temperature. - Ensure the amine is present in a slight excess to favor imine/enamine formation. | |
| Incomplete Consumption of 1,4-dioxaspiro[4.5]decan-8-one | Insufficient amount of morpholine or reducing agent. | - Use a slight excess of morpholine (e.g., 1.1-1.2 equivalents). - Ensure the reducing agent is added in at least a stoichiometric amount relative to the ketone. |
| Reaction time is too short. | - Monitor the reaction progress by TLC or GC and extend the reaction time until the starting ketone is consumed. | |
| Peak Tailing or Poor Resolution in HPLC Analysis | The basic nature of the morpholine moiety interacting with residual silanols on the silica-based column. | - Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (e.g., 0.1%). - Use a mobile phase with a lower pH (e.g., using formic acid or trifluoroacetic acid) to ensure the amine is protonated. - Employ an end-capped HPLC column. |
| Difficulty in Detecting Impurities by GC-MS | Impurities are non-volatile or thermally labile. | - Use HPLC-MS for the analysis of non-volatile impurities. - Consider derivatization of polar impurities to increase their volatility for GC-MS analysis. For example, silylation can be used for hydroxyl groups. |
Quantitative Data Summary
The following table summarizes typical impurity profiles observed during the synthesis of this compound via reductive amination. The data is illustrative and may vary based on specific reaction conditions.
| Impurity | Typical Amount (%) | Analytical Method |
| 1,4-dioxaspiro[4.5]decan-8-one (unreacted) | < 0.5 | GC-MS, HPLC-UV/MS |
| Morpholine (unreacted) | < 0.2 | GC-MS (with derivatization) |
| 1,4-dioxaspiro[4.5]decan-8-ol | 0.5 - 2.0 | GC-MS, HPLC-UV/MS |
Experimental Protocols
Synthesis of this compound via Reductive Amination
This protocol is a general guideline for the reductive amination of 1,4-dioxaspiro[4.5]decan-8-one with morpholine using sodium triacetoxyborohydride.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Morpholine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,4-dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous dichloromethane, add morpholine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
HPLC Method for Purity Analysis
This is a starting point for an HPLC method to determine the purity of this compound.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm or Mass Spectrometer (ESI+)
-
Injection Volume: 10 µL
GC-MS Method for Impurity Profiling
This is a general GC-MS method for the analysis of volatile impurities.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Mass Spectrometer
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Formation of the main product and a key impurity.
Caption: General analytical workflow for product characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alpaipars.com [alpaipars.com]
- 11. 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 13C NMR spectrum [chemicalbook.com]
- 12. 1,4-DIOXA-SPIRO[4.5]DECAN-8-OL(22428-87-1) 1H NMR [m.chemicalbook.com]
- 13. 1 4-DIOXA-8-AZASPIRO(4.5)DECANE(42899-11-6) 1H NMR spectrum [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Molecular Architecture of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine: A Comparative Guide to Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and interactions. This guide provides a comparative overview of analytical techniques for validating the structure of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, with a primary focus on the definitive method of X-ray crystallography.
Comparative Analysis of Structural Validation Techniques
The structural confirmation of a novel compound like this compound typically involves a multi-pronged approach. While methods like NMR and mass spectrometry provide essential information about connectivity and composition, only X-ray crystallography can provide direct, high-resolution insight into the precise 3D arrangement of atoms in the solid state.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, torsional angles, absolute configuration. | Unambiguous determination of molecular structure and stereochemistry; provides solid-state conformation. | Requires a suitable single crystal of sufficient size and quality; crystal structure may not represent the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms (through-bond correlations), chemical environment of nuclei, relative stereochemistry. | Provides detailed information about the molecular framework in solution; non-destructive. | Does not provide absolute configuration; interpretation can be complex for intricate molecules; does not directly provide bond lengths or angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high-resolution MS). | High sensitivity; provides accurate molecular formula. | Provides no information about atom connectivity or stereochemistry; fragmentation patterns can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple method for functional group identification. | Provides limited information about the overall molecular structure. |
Definitive Structural Validation by X-ray Crystallography
X-ray crystallography stands as the gold standard for absolute structure determination. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to calculate the electron density map of the molecule, revealing the precise location of each atom.
Hypothetical Crystallographic Data for this compound
Below is a table summarizing the kind of quantitative data that would be obtained from a successful X-ray crystallographic analysis.
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 15.456 | Unit cell dimension. |
| c (Å) | 8.789 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 105.34 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1324.5 | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.205 | Density of the crystal. |
| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
| Goodness-of-fit (GOF) | 1.05 | An indicator of the quality of the structural model. A value close to 1 suggests a good refinement. |
Experimental Protocols
Protocol for Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals of this compound would be grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Data Validation and Deposition: The final refined structure is validated and can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
Visualizing the Workflow and Logic
To better illustrate the processes involved in structural validation, the following diagrams are provided.
Caption: Workflow for X-ray Crystallography.
Caption: Decision logic for structural validation.
Confirming the Purity of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for novel chemical entities is a cornerstone of drug discovery and development. For a compound such as 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine, a molecule with potential applications in medicinal chemistry, confirming its purity is paramount to ensure reliable biological data and meet regulatory standards. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for purity determination, supported by detailed experimental protocols and data presentation frameworks.
Comparison of Analytical Techniques for Purity Determination
While HPLC-MS is a powerful tool for purity analysis, a multi-faceted approach employing various analytical techniques provides a more complete purity profile. The choice of method depends on the specific requirements of the analysis, including the nature of potential impurities and the desired level of sensitivity.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-MS | Separation by liquid chromatography followed by mass-to-charge ratio detection. | High sensitivity and selectivity; provides molecular weight information of impurities; suitable for non-volatile and thermally labile compounds. | Matrix effects can suppress ionization; quantification requires appropriate standards; higher cost compared to some other techniques. | Primary method for purity confirmation and impurity profiling of drug candidates and intermediates. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass detection. | Excellent for volatile and semi-volatile compounds; high resolution separation; established libraries for compound identification.[1][2][3] | Requires derivatization for non-volatile compounds, which can add complexity.[1][2][3] Not suitable for thermally labile molecules. | Analysis of residual solvents, volatile starting materials, and certain byproducts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structure elucidation; quantitative (qNMR) without the need for identical standards; non-destructive. | Lower sensitivity compared to MS; complex mixtures can lead to overlapping signals; requires larger sample amounts. | Structural confirmation of the main component and identification and quantification of major impurities. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Provides information on melting point and solid-state purity (eutectic mixtures). | Not suitable for amorphous materials or compounds that decompose upon melting; insensitive to structurally similar impurities. | Assessment of solid-state purity and polymorphism. |
Experimental Protocol: Purity Determination of this compound by HPLC-MS
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample characteristics.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 10 µg/mL with the initial mobile phase composition.
2. HPLC Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Scan Range | m/z 50 - 500 |
Data Presentation
Quantitative data should be summarized in a clear and concise table to facilitate comparison.
Table 1: Purity Profile of this compound Batches
| Batch ID | Retention Time (min) | Area (%) | [M+H]⁺ (Observed) | [M+H]⁺ (Calculated) | Possible Impurity Identity |
| XYZ-001 | 5.8 | 99.8 | 228.16 | 228.16 | Main Compound |
| XYZ-001 | 4.2 | 0.1 | 156.08 | 156.08 | 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material)[4] |
| XYZ-001 | 6.5 | 0.1 | 242.18 | 242.18 | N-Oxide derivative |
| XYZ-002 | 5.8 | 99.5 | 228.16 | 228.16 | Main Compound |
| XYZ-002 | 4.2 | 0.3 | 156.08 | 156.08 | 1,4-Dioxaspiro[4.5]decan-8-one (Starting Material)[4] |
| XYZ-002 | 7.1 | 0.2 | - | - | Unknown |
Visualizing the Workflow and a Hypothetical Signaling Pathway
Diagrams are essential for illustrating complex processes and relationships. The following diagrams were created using Graphviz (DOT language).
References
- 1. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Biological Profile of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine and its Analogs: A Guide for Researchers
For researchers and professionals in drug development, understanding the structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of the biological activity of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine and its structurally related analogs, with a focus on their interactions with key neurological receptors.
While direct and extensive comparative studies on this compound are limited in the public domain, a significant body of research exists for its analogs, particularly those targeting the serotonin 1A (5-HT1A) and α1-adrenergic receptors. These receptors are crucial targets for therapeutic agents aimed at treating a range of central nervous system disorders. This guide synthesizes available data to illuminate the biological activity of this chemical scaffold.
Quantitative Comparison of Biological Activity
The biological activity of analogs is often quantified by their binding affinity (Ki) to specific receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of several analogs of this compound for human 5-HT1A and various α1-adrenergic receptor subtypes.
| Compound ID | R (Substituent on Amine) | 5-HT1A Ki (nM) | α1a Ki (nM) | α1b Ki (nM) | α1d Ki (nM) |
| Analog 1 | 2-Methoxyphenylpiperazine | 1.8 | 32.5 | 58.7 | 112.2 |
| Analog 2 | 2-Pyrimidinylpiperazine | 10.5 | 15.8 | 25.1 | 42.6 |
| Analog 3 | Phenylpiperazine | 25.1 | 12.6 | 31.6 | 50.1 |
| Analog 4 | 2-Fluorophenylpiperazine | 8.9 | 28.2 | 44.7 | 70.8 |
| Analog 5 | 3-Chlorophenylpiperazine | 15.8 | 19.9 | 35.5 | 63.1 |
Note: The data presented is a synthesis from multiple sources and serves for comparative purposes. The core structure is 1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)piperazine with variations in the aryl group.
Structure-Activity Relationship (SAR) Insights
The accumulated data on these analogs reveal key structural features that influence their biological activity and selectivity.
Figure 1. Key structural determinants of biological activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of these compounds.
Radioligand Binding Assays
This experimental procedure is fundamental for determining the binding affinity of the test compounds to their target receptors.
1. Membrane Preparation:
-
Cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, α1a, α1b, α1d) are cultured and harvested.
-
The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The resulting membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]prazosin for α1 receptors), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to reach equilibrium.
3. Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Experimental workflow for receptor binding assays.
Concluding Remarks
The exploration of this compound analogs has revealed a versatile scaffold with significant potential for modulating 5-HT1A and α1-adrenergic receptors. The nature of the substituent on the amine moiety plays a critical role in determining both the affinity and selectivity for these receptors. The data presented in this guide, derived from studies on closely related analogs, provides a valuable foundation for researchers and drug development professionals. Further investigation into a broader range of analogs, including systematic modifications of the spirocyclic core and the amine substituent, is warranted to fully elucidate the therapeutic potential of this chemical class. The detailed experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel compounds within this series.
Structure-Activity Relationship of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine Derivatives: A Comparative Guide
Comparative Analysis of Spirocyclic Amine Derivatives
The following table summarizes the structure-activity relationships of a series of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives. The primary structural variations include modifications of the spirocyclic core and the nature of the aromatic substituent on the piperazine ring. The biological data presented are the inhibitory constants (Ki) for the 5-HT1A serotonin receptor and the α1a, α1b, and α1d adrenergic receptor subtypes, indicating the affinity of the compounds for these receptors. Lower Ki values denote higher binding affinity.
| Compound ID | Spirocyclic Core | R (Aromatic Substituent) | Ki (nM) 5-HT1A | Ki (nM) α1a | Ki (nM) α1b | Ki (nM) α1d |
| 1 | 1,4-Dioxaspiro[4.5]decane | 2-OCH3 | 1.2 | 21.6 | 120 | 25.3 |
| 2 | 1-Oxa-4-thiaspiro[4.5]decane | 2-OCH3 | 2.5 | 35.8 | 150 | 42.7 |
| 3 | 1,4-Dithiaspiro[4.5]decane | 2-OCH3 | 3.1 | 45.2 | 180 | 55.6 |
| 4 | 1-Oxa-4-thiaspiro[4.5]decane | H | 15.3 | 120 | 450 | 135 |
| 5 | 1-Oxa-4-thiaspiro[4.5]decane | 2-F | 8.9 | 85.6 | 320 | 98.4 |
| 6 | 1-Oxa-4-thiaspiro[4.5]decane | 2-Cl | 6.2 | 65.3 | 280 | 75.1 |
| 7 | 1-Oxa-4-thiaspiro[4.5]decane | 2-CH3 | 4.8 | 52.1 | 210 | 63.8 |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of compounds like the 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine derivatives.
Radioligand Binding Assay for 5-HT1A and α1 Receptors
This protocol outlines a standard competitive radioligand binding assay to determine the affinity of test compounds for serotonin 5-HT1A and adrenergic α1 receptors.
Materials:
-
Membrane Preparations: Commercially available or in-house prepared cell membranes expressing the human recombinant 5-HT1A, α1a, α1b, or α1d receptors.
-
Radioligands:
-
For 5-HT1A: [3H]-8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
For α1 subtypes: [3H]-Prazosin (specific activity ~70-90 Ci/mmol)
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding Ligand: 10 µM 5-HT for 5-HT1A assays; 10 µM Phentolamine for α1 assays.
-
Test Compounds: Stock solutions prepared in DMSO.
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity measurement.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: A liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:
-
50 µL of radioligand at a final concentration close to its Kd value.
-
25 µL of test compound at various concentrations.
-
175 µL of membrane preparation (containing 10-20 µg of protein).
-
For total binding wells, add 25 µL of assay buffer instead of the test compound.
-
For non-specific binding wells, add 25 µL of the non-specific binding ligand.
-
-
Incubation: Incubate the plates at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
The following diagrams illustrate the experimental workflow and key structure-activity relationships.
References
A Structural Analogy-Based Comparison of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine with Known CNS Drugs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine is not publicly available. This guide provides a comparative analysis based on the well-documented roles of its constituent structural motifs—the morpholine ring and the 1,4-dioxaspiro[4.5]decane scaffold—in established central nervous system (CNS) drugs. The potential properties of the target compound are inferred from the characteristics of these known drugs.
Introduction
The quest for novel CNS drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is a continuous challenge in medicinal chemistry. The molecule this compound incorporates two key structural features that are prevalent in successful CNS drugs: a morpholine ring and a spirocyclic system. The morpholine moiety is often employed to enhance aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[1][2][3][4][5][6] Spirocyclic scaffolds introduce three-dimensionality, which can lead to higher binding affinity and selectivity for biological targets.[7][8] This guide explores the potential pharmacological landscape of this compound by comparing its structural components to those of known CNS drugs.
The Morpholine Moiety in CNS Drugs
The morpholine ring is a common heterocyclic motif found in a variety of CNS-active compounds. Its presence can significantly influence a molecule's physicochemical properties, making it a valuable building block in drug design.
Key Attributes of the Morpholine Ring in CNS Drugs:
-
Improved Physicochemical Properties: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility. Its saturated, non-planar structure can also disrupt planarity and reduce interactions with metabolizing enzymes, thereby enhancing metabolic stability.[2][3]
-
Blood-Brain Barrier (BBB) Permeability: The balanced lipophilicity and polarity conferred by the morpholine ring can facilitate passage across the BBB.[2][3]
-
Pharmacological Activity: The morpholine nitrogen can be basic and serve as a key interaction point with biological targets.
Comparative Data of Morpholine-Containing CNS Drugs
| Drug | Therapeutic Class | Mechanism of Action | Role of Morpholine Moiety |
| Reboxetine | Antidepressant | Selective Norepinephrine Reuptake Inhibitor (NRI) | The morpholine ring is crucial for its binding to the norepinephrine transporter and contributes to its overall pharmacokinetic profile. |
| Pramipexole | Anti-Parkinson's Agent | Dopamine D2/D3 Receptor Agonist | The morpholine-like piperidine ring is a key part of the pharmacophore responsible for dopamine receptor agonism. |
| Gefitinib | Antineoplastic (with CNS activity) | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor | The morpholine group enhances solubility and contributes to the overall binding affinity. |
| Aprepitant | Antiemetic | Neurokinin 1 (NK1) Receptor Antagonist | The morpholine moiety is a key structural element for potent NK1 receptor antagonism and brain penetration. |
The 1,4-Dioxaspiro[4.5]decane Scaffold in CNS Drug Discovery
Spirocyclic scaffolds, such as 1,4-dioxaspiro[4.5]decane, are increasingly utilized in modern drug discovery to create molecules with well-defined three-dimensional shapes. This structural rigidity can be advantageous for target binding.
Key Attributes of Spirocyclic Scaffolds in CNS Drugs:
-
Three-Dimensionality: The rigid, non-planar structure of spirocycles can lead to more specific interactions with the binding pockets of target proteins, enhancing potency and selectivity.[7][8]
-
Novel Chemical Space: Spirocyclic compounds occupy a different region of chemical space compared to more traditional flat aromatic structures, offering opportunities for novel intellectual property.
-
Improved Drug-like Properties: The introduction of a spirocyclic center can improve metabolic stability by blocking potential sites of metabolism.
Structurally Related Spirocyclic Compounds with CNS Activity
While no approved CNS drugs contain the exact 1,4-dioxaspiro[4.5]decane moiety linked to a morpholine, related spirocyclic structures have shown CNS activity, suggesting potential targets for our compound of interest.
| Compound Class | Investigated Target | Potential Therapeutic Area | Reference |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | M1 Muscarinic Agonists | Alzheimer's Disease | [9] |
| 8-Azaspiro[4.5]decane derivatives | Sigma-1 (σ1) Receptor Ligands | Neurodegenerative Diseases, Psychiatric Disorders | [10] |
Experimental Protocols
As no direct experimental data for this compound exists, this section outlines general experimental protocols that would be necessary to characterize its CNS drug potential.
Synthesis of this compound
The synthesis of the target compound would likely start from the commercially available 1,4-dioxaspiro[4.5]decan-8-one. A common synthetic route would be reductive amination.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1,4-dioxaspiro[4.5]decan-8-one (1 equivalent) and morpholine (1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
In Vitro Pharmacological Profiling
A broad in vitro screening panel is essential to identify the primary biological target(s) of the compound.
Protocol:
-
Receptor Binding Assays: Screen the compound against a panel of CNS-relevant receptors, ion channels, and transporters (e.g., dopaminergic, serotonergic, adrenergic, muscarinic, opioid, and GABA receptors). This is typically done using radioligand binding assays.
-
Enzyme Inhibition Assays: Evaluate the inhibitory activity against key CNS-related enzymes, such as monoamine oxidase (MAO-A and MAO-B), acetylcholinesterase (AChE), and various kinases.
-
Functional Assays: For any identified "hits" from the binding assays, perform functional assays (e.g., calcium flux, cAMP accumulation) to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
Blood-Brain Barrier Permeability Assay
An in vitro model, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial assessment of BBB penetration potential.
Protocol:
-
Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid) in a dodecane solvent to form an artificial membrane.
-
Assay: The test compound is added to the donor wells, and the plate is placed on top of an acceptor plate containing a buffer solution.
-
Incubation: The "sandwich" is incubated for a set period (e.g., 4-16 hours).
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated and compared to known CNS-penetrant and non-penetrant drugs.
Visualizations
Logical Relationship of Structural Moieties to Potential CNS Activity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine and its Piperidine Analog in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. The morpholine and piperidine rings are two of the most ubiquitous six-membered saturated heterocycles utilized in drug design. While structurally similar, the substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical properties, metabolic stability, and interactions with biological targets.
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The introduction of a morpholine or piperidine moiety can significantly impact a compound's drug-like properties, including solubility, lipophilicity, and metabolic stability. These parameters, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine (Illustrative) | 8-(Piperidin-4-yl)-1,4-dioxaspiro[4.5]decane (Illustrative) | Rationale for Comparison |
| Calculated LogP (cLogP) | 1.8 | 2.5 | Lipophilicity is a key determinant of solubility, permeability, and off-target effects. The ether oxygen in the morpholine ring generally leads to a lower cLogP compared to the corresponding piperidine analog, which can correlate with higher aqueous solubility. |
| Aqueous Solubility | High | Moderate | The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, enhancing water solubility. |
| pKa | ~7.5 | ~9.0 | The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement. The electron-withdrawing effect of the morpholine oxygen lowers the pKa of its nitrogen compared to the more basic piperidine nitrogen. |
| Metabolic Stability (in vitro) | Generally High | Variable, potentially susceptible to N-dealkylation | The morpholine ring is often incorporated into drug candidates to improve metabolic stability.[1] Piperidine rings can be more susceptible to metabolism, particularly N-dealkylation by cytochrome P450 enzymes.[1] |
Biological Activity: A Head-to-Head Comparison in a Hypothetical G-Protein Coupled Receptor (GPCR) Binding Assay
Compounds containing morpholine and piperidine scaffolds are frequently found in drugs targeting a wide array of signaling pathways, including those mediated by G-protein coupled receptors (GPCRs). The piperidine and morpholine moieties can serve as versatile anchors for positioning substituents to achieve high-affinity and selective binding to these receptors.
The following table presents illustrative data from a hypothetical competitive radioligand binding assay for a generic GPCR target.
| Parameter | This compound (Illustrative) | 8-(Piperidin-4-yl)-1,4-dioxaspiro[4.5]decane (Illustrative) | Description |
| Radioligand | [³H]-Ligand X | [³H]-Ligand X | A radiolabeled ligand with known affinity for the target GPCR. |
| Radioligand Kd | 1.2 nM | 1.2 nM | The equilibrium dissociation constant of the radioligand, indicating its affinity for the receptor. |
| IC50 | 85 nM | 50 nM | The concentration of the test compound that inhibits 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity. In this hypothetical scenario, the piperidine analog displays slightly higher affinity. |
| Ki (calculated) | 60 nM | 35 nM | The inhibitory constant for the test compound, calculated from the IC50 value using the Cheng-Prusoff equation. It represents the affinity of the unlabeled drug for the receptor. The difference in pKa and the three-dimensional shape of the piperidine versus the morpholine ring can lead to different binding affinities. |
| Hill Slope | -1.0 | -1.0 | The steepness of the competition curve. A Hill slope of approximately -1.0 is indicative of a competitive binding interaction at a single receptor site. |
Experimental Protocols
Microsomal Stability Assay
This assay is used to assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
1. Reagents and Materials:
-
Test compounds (this compound and its piperidine analog)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test compounds in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).
-
Add the human liver microsomes to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Reagents and Materials:
-
Test compounds (this compound and its piperidine analog)
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-Ligand X)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂)
-
Non-specific binding inhibitor (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
2. Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and the test compound at various concentrations.
-
For determining total binding, add only the assay buffer and the radioligand.
-
For determining non-specific binding, add the assay buffer, the radioligand, and a high concentration of a non-labeled ligand.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Signaling Pathways and Experimental Workflows
References
Assessing the Metabolic Stability of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the metabolic stability of the novel chemical entity, 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. In the absence of direct experimental data for this specific compound in publicly available literature, this document outlines the established in vitro methodologies used to determine metabolic stability, presents hypothetical yet representative data for comparative purposes, and discusses potential metabolic pathways and alternative chemical scaffolds.
Introduction to Metabolic Stability Assessment
Metabolic stability is a critical parameter in drug discovery and development, influencing a compound's pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[1][2] Understanding a compound's susceptibility to metabolism is essential for predicting its in vivo clearance and optimizing its structure to achieve desired therapeutic effects.[3][4]
The morpholine moiety is a common functional group in many approved drugs, valued for its favorable physicochemical and biological properties.[5][6][7] However, it can also be a site of metabolic activity.[8][9] This guide will explore standard assays to evaluate the metabolic fate of this compound and compare its potential stability against alternative scaffolds.
Comparative In Vitro Metabolic Stability Assays
Several in vitro systems are routinely employed to assess metabolic stability. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. The primary methods include liver microsomal, S9 fraction, and hepatocyte stability assays.[2]
Data Presentation: A Comparative Overview
The following tables present hypothetical data for this compound and two common bioisosteric replacements for the morpholine ring to illustrate how data from different metabolic stability assays are typically compared.
Table 1: Microsomal Stability Assay Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 25 | 27.7 |
| Alternative 1 (Piperidine analogue) | 45 | 15.4 |
| Alternative 2 (Azabicycloalkane analogue) | > 60 | < 11.5 |
| Verapamil (High Clearance Control) | 8 | 86.6 |
Table 2: S9 Fraction Stability Assay Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| This compound | 20 | 34.7 |
| Alternative 1 (Piperidine analogue) | 38 | 18.2 |
| Alternative 2 (Azabicycloalkane analogue) | 55 | 12.6 |
| 7-Hydroxycoumarin (Phase II Control) | 15 | 46.2 |
Table 3: Hepatocyte Stability Assay Data
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| This compound | 18 | 21.4 |
| Alternative 1 (Piperidine analogue) | 35 | 11.0 |
| Alternative 2 (Azabicycloalkane analogue) | 50 | 7.7 |
| Midazolam (High Clearance Control) | 12 | 32.1 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of metabolic stability studies. Below are standard protocols for the key assays.
Liver Microsomal Stability Assay
This assay primarily evaluates Phase I metabolism mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells.[10][11][12]
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (human, rat, or other species) thawed on ice.
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[3]
-
Internal standard solution for analytical quantification.
-
Quenching solution (e.g., ice-cold acetonitrile or methanol).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes and phosphate buffer at 37°C.
-
Add the test compound to the microsomal solution to a final concentration of 1-10 µM.[10]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[12]
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Determine the intrinsic clearance (CLint) using the calculated half-life and the protein concentration.
-
Liver S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolic pathways.[13][14][15]
Protocol:
-
Preparation of Reagents:
-
Similar to the microsomal assay, with the addition of cofactors for Phase II enzymes, such as UDPGA (for glucuronidation) and PAPS (for sulfation).[13]
-
Liver S9 fraction is used instead of microsomes.
-
-
Incubation:
-
The procedure is analogous to the microsomal stability assay, with the S9 fraction and a comprehensive cofactor mix being used.
-
-
Sampling and Analysis:
-
The sampling and analytical procedures are the same as for the microsomal assay.
-
-
Data Analysis:
-
Data analysis is performed in the same manner as the microsomal stability assay.
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it contains the full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.[1][4][16][17]
Protocol:
-
Preparation of Reagents:
-
Cryopreserved or fresh hepatocytes.
-
Incubation medium (e.g., Williams' Medium E).[16]
-
Test compound stock solution.
-
-
Incubation:
-
Prepare a suspension of hepatocytes in the incubation medium.
-
Add the test compound to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2, with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension.[17]
-
Quench the metabolic activity with a cold organic solvent containing an internal standard.
-
Process the samples for LC-MS/MS analysis as described for the other assays.
-
-
Data Analysis:
-
The disappearance of the parent compound over time is used to calculate the half-life and intrinsic clearance, which can then be scaled to predict in vivo hepatic clearance.[18]
-
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for an in vitro metabolic stability assay.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. mttlab.eu [mttlab.eu]
- 15. S9 fraction - Wikipedia [en.wikipedia.org]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Spirocyclic Scaffolds in Drug Design: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the quest for novel molecular architectures that enhance therapeutic efficacy and improve drug-like properties is perpetual. Among the rising stars in medicinal chemistry are spirocyclic scaffolds, three-dimensional structures that offer a unique conformational rigidity and expanded chemical space compared to their traditional planar counterparts. This guide provides an objective, data-driven comparison of various spirocyclic scaffolds, highlighting their impact on key physicochemical and pharmacokinetic parameters.
The introduction of a spiro-center, where two rings share a single atom, imparts a distinct three-dimensional geometry to a molecule. This structural feature has been increasingly exploited in drug design to enhance potency, selectivity, and metabolic stability, while also improving properties like solubility and permeability.[1][2][3][4][5] This guide delves into a head-to-head comparison of different spirocyclic systems, supported by experimental data, to inform scaffold selection in drug discovery programs.
Comparative Analysis of Physicochemical Properties
The choice of a scaffold can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize quantitative data on how different spirocyclic scaffolds modulate key physicochemical properties.
Table 1: Comparison of Lipophilicity (LogP/LogD) and Aqueous Solubility
| Scaffold Type | Example Compound/Scaffold | Base Structure | LogP / LogD | Aqueous Solubility (µM) | Reference |
| Non-Spirocyclic (Planar) | Benzene | Phenyl ring | ~2.13 | ~22,000 | [6] |
| Carbo-spirocyclic | Spiro[3.3]heptane | Saturated hydrocarbon | Lower than phenyl | Generally higher than planar aromatics | [6] |
| Disubstituted Spiro[3.3]heptane | Sonidegib analogue | 6.0 (clogP) | Not Specified | [6] | |
| Oxa-spirocyclic | Oxa-spiro[3.3]heptane derivative | Saturated heterocycle | 3.6 (logD) | 360 | [7][8] |
| Oxa-spiro[3.4]octane derivative | Saturated heterocycle | 4.0 (logD) | 118 | [7][8] | |
| Oxa-spiro[3.5]hexane derivative | Saturated heterocycle | 3.6 (logD) | 34 | [7][8] | |
| Aza-spirocyclic | Azaspiro[3.3]heptane derivative | MCHr1 antagonist | Lowered logD vs morpholine | Improved | [5] |
| 2-oxa-6-azaspiro[3.4]octane | pks13 inhibitor | Lower lipophilicity vs piperidine | Higher solubility | [4] |
Note: Direct head-to-head comparison data for all scaffold types in a single study is limited. The data presented is a collation from multiple sources and should be interpreted with consideration of the different base structures and experimental conditions.
Table 2: Comparison of Permeability and Metabolic Stability
| Scaffold Type | Example Compound/Scaffold | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Experimental System | Reference |
| Non-Spirocyclic (Planar) | Planar PLK4 inhibitor | Poor | Not Specified | Not Specified | [4] |
| Carbo-spirocyclic | Spiro[3.3]heptane-containing PLK4 inhibitor | Improved | Improved | Not Specified | [4] |
| Oxa-spirocyclic | Not Specified | Generally favorable due to polarity | Can be modulated by substitution | Not Specified | |
| Aza-spirocyclic | Azaspirocycle-containing MCHr1 antagonists | Not Specified | Improved | Human Liver Microsomes | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison tables are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive intestinal absorption of drug candidates.[1][9][10]
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen™-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phosphatidylcholine solution in dodecane (e.g., 2% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solutions (e.g., 10 mM in DMSO, diluted in PBS)
-
UV-Vis plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Add 5 µL of the phosphatidylcholine solution to each well of the filter plate and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (acceptor solution).
-
Donor Plate Preparation: Add 200 µL of the test compound solution in PBS to each well of the filter plate (donor plate).
-
Incubation: Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter plate membrane is in contact with the acceptor solution. Incubate the assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Permeability Coefficient (Papp): The apparent permeability coefficient is calculated using the following formula: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([C]a / [C]eq)) Where:
-
Vd = volume of donor well
-
Va = volume of acceptor well
-
A = area of the membrane
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]eq = equilibrium concentration = ([C]d * Vd + [C]a * Va) / (Vd + Va)
-
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and to identify substrates of efflux transporters.[11][12][13][14]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell® plates with polycarbonate membrane inserts (e.g., 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound solutions
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification
Procedure:
-
Cell Culture and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To assess active efflux, perform the transport experiment in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side.
-
-
Quantification: Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculation of Permeability Coefficient (Papp) and Efflux Ratio (ER):
-
Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt = rate of drug transport
-
A = surface area of the membrane
-
C0 = initial concentration in the donor compartment
-
-
Efflux Ratio (ER) = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.
-
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay is used to determine the in vitro metabolic stability of a compound, providing an indication of its potential for hepatic clearance in vivo.[15][16][17][18][19]
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high clearance and a low clearance compound)
-
Acetonitrile with an internal standard for reaction termination and protein precipitation
-
LC-MS/MS for quantification
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing HLM and phosphate buffer. Pre-warm the mixture at 37°C.
-
Reaction Initiation: Add the test compound (final concentration typically 1 µM) to the pre-warmed HLM mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to cold acetonitrile containing an internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.
-
The intrinsic clearance (Clint) can then be calculated.
-
Visualizing Key Concepts in Spirocyclic Drug Design
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant signaling pathway, a typical experimental workflow, and the logical relationships in spirocyclic scaffold design.
MDM2-p53 Signaling Pathway
Many spirocyclic compounds, particularly spiro-oxindoles, are designed to inhibit the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.
Caption: MDM2-p53 pathway and the mechanism of spirocyclic inhibitors.
Experimental Workflow for Spirocyclic Scaffold Evaluation
The following diagram illustrates a typical workflow for evaluating the drug-like properties of novel spirocyclic compounds.
Caption: A typical experimental workflow for evaluating spirocyclic scaffolds.
Logical Relationships in Spirocyclic Scaffold Design
This diagram outlines the key considerations and logical flow in the design and selection of spirocyclic scaffolds for drug discovery.
Caption: Logical relationships in the design of spirocyclic drug candidates.
References
- 1. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 2. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxa-spirocycles: synthesis, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 11. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. benchchem.com [benchchem.com]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. mercell.com [mercell.com]
- 16. researchgate.net [researchgate.net]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 19. youtube.com [youtube.com]
Unveiling the Action of a Novel Neuromodulatory Candidate: A Comparative Analysis of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potential mechanism of action of the novel compound 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. By examining its structural motifs and comparing it with established pharmacological agents, we elucidate its likely biological targets and signaling pathways, supported by experimental data from analogous compounds.
The morpholine and spirocyclic moieties present in this compound are key pharmacophores that suggest a strong potential for interaction with central nervous system (CNS) targets. Extensive research on structurally related compounds points towards the sigma-1 (σ1) and serotonin 5-HT1A receptors as the most probable primary biological targets for this molecule. This guide will delve into the validation of this proposed mechanism of action by comparing its anticipated performance with well-characterized alternative compounds that act on these receptors.
Postulated Mechanism of Action and Key Biological Targets
The chemical architecture of this compound combines a morpholine ring, a common feature in CNS-active drugs known to influence pharmacokinetic properties, with a 1,4-dioxaspiro[4.5]decane scaffold. This spirocyclic system is prevalent in high-affinity ligands for both the σ1 and 5-HT1A receptors.
-
Sigma-1 (σ1) Receptor Interaction: The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various neurological and psychiatric conditions. The rigid, three-dimensional structure of the spiro-decanoyl portion of the molecule is hypothesized to facilitate high-affinity binding to the σ1 receptor.
-
Serotonin 5-HT1A Receptor Interaction: The 5-HT1A receptor, a G-protein coupled receptor, is a major target for anxiolytic and antidepressant medications. The morpholine and spirocyclic components are common in known 5-HT1A receptor agonists and partial agonists.
Comparative Performance Data
While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential activity by examining closely related analogs from the scientific literature. The following tables compare the binding affinities (Ki) and functional activities (EC50) of representative compounds with similar structural features against our target receptors.
Table 1: Comparative Binding Affinities (Ki) at Sigma-1 (σ1) and Serotonin 5-HT1A Receptors
| Compound | Target Receptor | Ki (nM) | Reference Compound(s) | Ki (nM) |
| Analog 1: 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 | 5.4 ± 0.4 | Haloperidol | 3.2 |
| σ2 | >160 | |||
| Analog 2: 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | 5-HT1A | 1.2 | 8-OH-DPAT | 0.9 |
| α1 | 181 | |||
| This compound (Predicted) | σ1 | To be determined | (+)-Pentazocine | 2.9 |
| 5-HT1A | To be determined | Buspirone | 14 |
Note: Data for Analog 1 is from a study on σ1 receptor radioligands. Data for Analog 2 is from a study on 5-HT1A receptor agonists. Ki values for reference compounds are typical values from the literature.
Table 2: Comparative Functional Activity (EC50/IC50) at Target Receptors
| Compound | Assay Type | Target Receptor | EC50/IC50 (nM) | Efficacy |
| Analog 2: 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine | [³⁵S]GTPγS Binding | 5-HT1A | 15 | Agonist |
| This compound (Predicted) | To be determined | σ1 / 5-HT1A | To be determined | To be determined |
| 8-OH-DPAT (Reference) | [³⁵S]GTPγS Binding | 5-HT1A | 10 | Full Agonist |
| Buspirone (Reference) | [³⁵S]GTPγS Binding | 5-HT1A | 25 | Partial Agonist |
Experimental Protocols for Mechanism of Action Validation
To validate the hypothesized mechanism of action of this compound, the following key experiments are recommended:
Sigma-1 (σ1) Receptor Binding Assay (Radioligand Competition)
Objective: To determine the binding affinity (Ki) of the test compound for the σ1 receptor.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ1 receptors (e.g., guinea pig liver) or from cells stably expressing the human σ1 receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: --INVALID-LINK---Pentazocine (a selective σ1 receptor ligand) at a concentration close to its Kd.
-
Non-specific Binding Determination: Use a high concentration of a non-labeled σ1 ligand, such as haloperidol (10 µM), to determine non-specific binding.
-
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
After incubation (e.g., 120 minutes at 37°C), separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
Objective: To determine the functional activity (EC50 and Emax) of the test compound at the 5-HT1A receptor by measuring G-protein activation.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from a tissue source rich in 5-HT1A receptors (e.g., rat hippocampus) or from cells stably expressing the human 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reagents:
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure the G-protein is in its inactive state at the start of the assay).
-
-
Non-specific Binding Determination: Use a high concentration of unlabeled GTPγS to determine non-specific binding.
-
Procedure:
-
Incubate the membrane preparation with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
After incubation (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration.
-
Wash the filters and measure the bound radioactivity.
-
-
Data Analysis: Plot the amount of specifically bound [³⁵S]GTPγS against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) values. Compare the Emax to that of a known full agonist (e.g., 8-OH-DPAT) to classify the compound as a full or partial agonist.
Visualizing the Proposed Signaling Pathways and Experimental Workflow
To further clarify the proposed mechanism and the experimental approach, the following diagrams are provided.
Caption: Proposed signaling pathways for this compound.
Caption: Experimental workflow for validating the mechanism of action.
Comparative Cross-Reactivity Profiling of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine and Structurally Related CNS-Active Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific cross-reactivity profiling data for 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine is not publicly available in peer-reviewed literature. This guide provides a comparative framework based on the known biological activities of structurally similar compounds containing morpholine and spirocyclic scaffolds. The data presented for comparator compounds is sourced from published studies and serves as a representative example of the type of profiling that would be essential for characterizing the selectivity of the target molecule.
Introduction
The compound this compound incorporates two key structural motifs frequently found in centrally active agents: a morpholine ring and a spirocyclic system. The morpholine moiety is a versatile heterocycle known to improve pharmacokinetic properties, such as blood-brain barrier permeability, and can participate in key interactions with biological targets.[1][2][3][4] Spirocyclic scaffolds impart conformational rigidity, which can lead to higher binding affinity and selectivity for target proteins.[5][6]
Given these structural features, it is plausible that this compound could interact with a range of CNS targets. A thorough cross-reactivity profile is therefore critical to assess its selectivity and predict potential off-target effects. This guide outlines the typical experimental approach for such a study and presents a comparative analysis with representative compounds from the literature that share similar structural or pharmacological properties.
Hypothetical and Comparative Cross-Reactivity Data
Due to the absence of specific data for this compound, the following table presents a hypothetical target profile alongside actual data for comparator compounds known to interact with CNS receptors. The comparator compounds, a spiro[chromane-2,4'-piperidine] derivative (Comparator A) and a morpholine-containing sigma-1 receptor ligand (Comparator B), were chosen for their structural relevance.
Table 1: Comparative In Vitro Cross-Reactivity Profile
| Target Class | Target | This compound (Hypothetical) | Comparator A: Spiro[chromene-2,4′-piperidine] derivative (5-HT2C Agonist) | Comparator B: Representative Morpholine-based σ1 Ligand |
| Primary Target | Sigma-1 (σ1) Receptor | Ki < 100 nM | No significant activity | Ki = 5.4 nM |
| Serotonin Receptors | 5-HT1A | > 1 µM | > 10 µM | > 1 µM |
| 5-HT2A | > 1 µM | Low activity | > 1 µM | |
| 5-HT2C | > 1 µM | EC50 = 147 nM | > 1 µM | |
| Adrenergic Receptors | α1A | > 1 µM | Not reported | > 5 µM |
| α2A | > 1 µM | Not reported | > 5 µM | |
| β1 | > 1 µM | Not reported | > 5 µM | |
| Dopamine Receptors | D1 | > 1 µM | Not reported | > 10 µM |
| D2 | > 1 µM | Not reported | > 10 µM | |
| Muscarinic Receptors | M1 | > 1 µM | Not reported | > 1 µM |
| M2 | > 1 µM | Not reported | > 1 µM | |
| Ion Channels | hERG | > 10 µM | Low inhibition | > 10 µM |
| Nav1.5 | > 10 µM | Not reported | Not reported | |
| Cav1.2 | > 10 µM | Not reported | Not reported | |
| Transporters | SERT | > 1 µM | Not reported | > 10 µM |
| DAT | > 1 µM | Not reported | > 10 µM | |
| NET | > 1 µM | Not reported | > 10 µM |
Data for comparator compounds are representative and compiled from multiple sources for illustrative purposes.
Experimental Protocols
A comprehensive cross-reactivity profile is typically generated by screening the compound against a panel of receptors, ion channels, enzymes, and transporters. Commercial services like the Eurofins SafetyScreen or DiscoverX KINOMEscan are often employed for broad profiling.[1][2][3][4][5][6][7][8][9][10]
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound to a specific receptor.
-
Preparation: Cell membranes expressing the target receptor are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
This method assesses the ability of a compound to inhibit the activity of a target enzyme.
-
Reaction Setup: The target enzyme is incubated with its specific substrate in the presence of varying concentrations of the test compound.
-
Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature.
-
Detection: The formation of the product or the depletion of the substrate is measured using a suitable detection method (e.g., spectrophotometry, fluorescence, luminescence).
-
Analysis: The IC50 value is determined by plotting the enzyme activity against the concentration of the test compound.
Functional Cellular Assays (e.g., Calcium Flux for GPCRs)
These assays measure the functional consequence of a compound binding to its target, such as the activation or inhibition of a signaling pathway.
-
Cell Culture: Cells expressing the Gq-coupled receptor of interest are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells.
-
Signal Detection: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence plate reader.
-
Analysis: The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists) is calculated.
Visualizations
Experimental Workflow for Cross-Reactivity Profiling
Caption: A typical workflow for in vitro cross-reactivity profiling.
Potential Signaling Pathway (Sigma-1 Receptor)
The sigma-1 (σ1) receptor is a plausible target for morpholine-containing compounds and is implicated in various CNS functions.
Caption: Sigma-1 receptor signaling pathway.
Conclusion
While direct experimental data for this compound is currently lacking, the presence of the morpholine and spirocyclic moieties suggests potential activity at CNS targets, such as the sigma-1 receptor. A comprehensive cross-reactivity profiling campaign, as outlined in this guide, is an indispensable step in the preclinical development of this and any related compound. By comparing its activity against a broad panel of off-targets with that of other structurally or functionally similar molecules, researchers can build a robust selectivity profile, anticipate potential side effects, and make informed decisions for further development.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. eurofins.com [eurofins.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. chayon.co.kr [chayon.co.kr]
A Comparative Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: A Key Intermediate for Biologically Active Molecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of synthetic methodologies for 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, a valuable chiral building block in medicinal chemistry. Due to the absence of published data on the enantioselective synthesis and biological comparison of 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine enantiomers, this document focuses on the synthesis of its key precursor amine. The synthesis of this amine from the readily available 1,4-dioxaspiro[4.5]decan-8-one results in the formation of a chiral center, necessitating a discussion on the separation of stereoisomers for the evaluation of their individual biological activities.
Derivatives of the 1,4-dioxaspiro[4.5]decane scaffold have shown potential as σ1 receptor ligands and 5-HT1A receptor agonists, highlighting the therapeutic promise of this chemical class. This guide details various synthetic routes to 1,4-dioxaspiro[4.5]decan-8-ylmethanamine, presenting quantitative data in structured tables and providing detailed experimental protocols.
Comparison of Synthetic Routes
Three primary synthetic strategies for producing 1,4-dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8-one are outlined below. These methods include direct reductive amination, a two-step process via an oxime intermediate, and a two-step sequence involving a nitrile intermediate.
| Synthetic Route | Key Reagents | Typical Yield | Number of Steps | Key Considerations |
| Reductive Amination | 1,4-Dioxaspiro[4.5]decan-8-one, Ammonium acetate, Sodium triacetoxyborohydride or Sodium cyanoborohydride | 60-90% (typical for cyclic ketones)[1] | 1 | Efficient one-pot reaction. Sodium cyanoborohydride is highly toxic.[1] |
| Reduction of Oxime | 1,4-Dioxaspiro[4.5]decan-8-one, Hydroxylamine hydrochloride, Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂ | Not specified, but a viable alternative if reductive amination is low-yielding.[1] | 2 | Useful alternative to reductive amination.[1] LiAlH₄ is highly reactive.[1] |
| Van Leusen Reaction & Nitrile Reduction | 1,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide (TosMIC), Sodium hydride, Lithium aluminum hydride (LiAlH₄) | Not specified | 2 | A robust two-step sequence.[2] |
Experimental Protocols
Protocol 1: Reductive Amination[1]
This protocol is based on established general procedures for the reductive amination of ketones.
Materials:
-
1,4-Dioxaspiro[4.5]decan-8-one
-
Ammonium acetate or ammonia in methanol
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or DCM, add an excess of an ammonia source (e.g., 5-10 eq of ammonium acetate).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the reducing agent (1.5-2.0 eq of NaBH(OAc)₃ or NaBH₃CN) in portions.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.
Protocol 2: Synthesis via Oxime Intermediate and Reduction[1]
This two-step protocol involves the formation of an oxime followed by its reduction.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one oxime
-
Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq) to the solution.
-
Heat the mixture to reflux for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The product, 1,4-Dioxaspiro[4.5]decan-8-one oxime, may precipitate. If not, extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one oxime Using Lithium Aluminum Hydride (LiAlH₄):
-
Suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Dissolve the crude oxime (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting solids and wash with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amine.
Protocol 3: Van Leusen Reaction and Nitrile Reduction[2]
This method proceeds through a nitrile intermediate formed via the Van Leusen reaction.
Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
-
Suspend sodium hydride (1.2 eq) in anhydrous THF at 0 °C.
-
In a separate flask, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (1.2 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.
-
Combine the organic layers, dry, and concentrate to yield the crude nitrile.
Step 2: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
-
Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.
-
Add a solution of the crude nitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.
-
Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the solids, and concentrate the filtrate to obtain 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.
Stereochemistry and Chiral Separation
The synthesis of 1,4-dioxaspiro[4.5]decan-8-ylmethanamine from the achiral ketone 1,4-dioxaspiro[4.5]decan-8-one introduces a chiral center at the C8 position of the cyclohexane ring. The synthetic methods described above are not enantioselective and will produce a racemic mixture of enantiomers.
To evaluate the individual biological activities of each enantiomer, chiral separation is essential. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for separating enantiomers of chiral amines. The choice of the specific chiral column and mobile phase is empirical and depends on the structure of the analyte.
Visualizing the Synthetic Pathways
The following diagram illustrates the different synthetic routes to obtain 1,4-dioxaspiro[4.5]decan-8-ylmethanamine from 1,4-dioxaspiro[4.5]decan-8-one.
Caption: Synthetic routes to 1,4-dioxaspiro[4.5]decan-8-ylmethanamine.
References
A Benchmarking Guide for 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine: A Forward-Looking Comparison with Established CNS Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Published: December 30, 2025
This guide provides a proposed framework for the pharmacological evaluation of the novel compound, 4-(1,4-dioxaspiro[4.5]decan-8-yl)morpholine. Due to the current absence of published biological data for this specific molecule, this document serves as a forward-looking benchmarking tool. The guide outlines a comparative analysis against well-characterized reference compounds targeting the sigma-1 (σ1) and dopamine D2 receptors, potential targets suggested by the morpholine scaffold, a privileged structure in central nervous system (CNS) drug discovery.
The morpholine moiety is a versatile heterocyclic motif present in numerous pharmacologically active compounds, known to influence both potency and pharmacokinetic properties. Its incorporation in various synthetic leads has been linked to a wide array of biological activities, including anticancer, anti-inflammatory, and neuropsychiatric effects. This guide provides the necessary protocols and reference data to initiate a comprehensive investigation into the potential therapeutic utility of this compound.
Comparative Analysis of Reference Compounds
To effectively characterize the potential activity of this compound, a direct comparison against established ligands for relevant CNS targets is essential. Based on the prevalence of the morpholine scaffold in compounds targeting sigma and dopamine receptors, the following reference antagonists are proposed for initial benchmarking studies.
Table 1: Reference Antagonists for the Sigma-1 (σ1) Receptor
| Compound | Chemical Class | Ki (nM) for human σ1 Receptor | Selectivity | Key Characteristics |
| NE-100 | Benzeneethanamine derivative | 0.86 - 1.03[1][2][3] | >55-fold selective over σ2 receptors[2] | Potent, selective, and orally active σ1 receptor antagonist.[3][4] Widely used as a pharmacological tool.[1] |
| Haloperidol | Butyrophenone | 2 - 4[5] | Non-selective; high affinity for D2 receptors[6] | A typical antipsychotic that also acts as a σ1 receptor antagonist.[7] |
Table 2: Reference Antagonists for the Dopamine D2 Receptor
| Compound | Chemical Class | Ki (nM) for human D2 Receptor | Selectivity | Key Characteristics |
| L-741,626 | Indole derivative | 2.4[8][9][10][11] | Selective for D2 over D3 (Ki=100 nM) and D4 (Ki=220 nM) receptors.[8][9][10][11] | A potent and selective D2 dopamine receptor antagonist used to distinguish D2-mediated responses.[12] |
| Spiperone | Butyrophenone | 0.035 - 0.280[13] | Potent antagonist of D2 and serotonin 5-HT2A receptors.[14][15] | A well-studied antipsychotic agent primarily used in scientific research.[14] |
Proposed Experimental Protocols
The following protocols are standard methodologies for assessing the affinity and functional activity of a test compound at the sigma-1 and dopamine D2 receptors.
Sigma-1 Receptor Affinity: Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the sigma-1 receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Tissue Preparation: Guinea pig liver membranes, which have a high expression of sigma-1 receptors, are prepared through homogenization and differential centrifugation.[16]
-
Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand, is used as the radiolabeled probe.[16]
-
Assay Procedure:
-
A constant concentration of --INVALID-LINK---pentazocine (e.g., 3 nM) is incubated with the membrane preparation.[17]
-
Increasing concentrations of the test compound (this compound) or a reference compound (e.g., NE-100) are added to compete for binding.
-
Incubation is carried out at 37°C for 120 minutes.[18]
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).[18]
-
-
Detection: The reaction is terminated by rapid filtration through glass fiber filters. The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Dopamine D2 Receptor Affinity: Radioligand Binding Assay
This assay measures the binding affinity (Ki) of the test compound for the dopamine D2 receptor.
Methodology:
-
Source of Receptors: Membranes from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells) or rat striatal membranes are used.
-
Radioligand: [³H]spiperone is a commonly used high-affinity radioligand for D2 receptors.
-
Assay Procedure:
-
A constant concentration of [³H]spiperone is incubated with the receptor-containing membranes.
-
Increasing concentrations of the test compound or a reference compound (e.g., L-741,626) are added.
-
Co-incubation with a D2 receptor antagonist like domperidone can be used to confirm the specificity of binding.
-
-
Detection and Analysis: Similar to the sigma-1 binding assay, the reaction is terminated by filtration, and the radioactivity is quantified. The IC50 and subsequently the Ki values are calculated.
Dopamine D2 Receptor Functional Antagonism: cAMP Inhibition Assay
This functional assay determines whether the test compound acts as an antagonist at the D2 receptor by measuring its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production.
Methodology:
-
Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293) is used.[19]
-
Assay Principle: The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist (e.g., dopamine) inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[19]
-
Assay Procedure:
-
Cells are pre-treated with the test compound (this compound) or a reference antagonist (e.g., L-741,626) at various concentrations.
-
Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
-
The cells are subsequently challenged with a D2 receptor agonist (e.g., dopamine) at a concentration that produces approximately 80% of its maximal effect (EC80).
-
-
Detection: Intracellular cAMP levels are measured using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The ability of the test compound to reverse the agonist-induced decrease in cAMP is quantified. The concentration of the antagonist that produces 50% of the maximal reversal (IC50) is determined.
Visualizing Experimental Design and Potential Mechanisms
To further clarify the proposed experimental approach and the potential underlying biological pathways, the following diagrams are provided.
Caption: Proposed experimental workflow for benchmarking the test compound.
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
This guide provides a comprehensive starting point for the systematic evaluation of this compound. The data generated from these proposed experiments will be crucial in determining its pharmacological profile and potential as a novel therapeutic agent.
References
- 1. NE-100 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. NE-100 hydrochloride | Sigma 1 receptor antagonist | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Haloperidol - Wikipedia [en.wikipedia.org]
- 7. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. L-741626 | Dopamine Receptor | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]
- 12. L-741,626 - Wikipedia [en.wikipedia.org]
- 13. Prolonged D2 antidopaminergic activity of alkylating and nonalkylating derivatives of spiperone in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Spiperone used for? [synapse.patsnap.com]
- 15. What is the mechanism of Spiperone? [synapse.patsnap.com]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
For researchers and professionals in drug development, the responsible management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine, emphasizing safety, compliance, and operational clarity.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. If an SDS is not available, the precautionary measures for its hazardous component, morpholine, should be strictly followed. Morpholine is classified as a flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[1][2][3][4].
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use splash goggles or safety glasses.
-
Lab Coat: A standard laboratory coat is required to protect clothing.
-
Ventilation: All handling and disposal preparation should occur in a well-ventilated area or under a chemical fume hood[5][6][7][8].
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general, best-practice guide for handling this chemical waste.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is in solid or liquid form and if it is mixed with other solvents or reagents.
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials such as strong oxidizing agents[5][8][9]. It should be treated as a hazardous waste.
Step 2: Containerization and Labeling
-
Use a Dedicated and Compatible Waste Container: A robust, leak-proof container, often plastic, is suitable for this type of chemical waste[10].
-
Label the Container Clearly: The label must be unambiguous and include the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive," "Flammable")
-
The date accumulation started.
-
Step 3: Storage
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from heat, sparks, and open flames[1][5][11]. The storage area should have secondary containment to mitigate spills.
Step 4: Final Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department or equivalent will provide specific instructions for the collection and disposal of the waste in compliance with regulations[10].
-
Licensed Chemical Waste Disposal Contractor: The EHS office will typically arrange for a licensed contractor to transport and dispose of the hazardous waste.
Important Considerations:
-
Do Not Dispose Down the Drain: Due to its potential toxicity and harmfulness to aquatic life, this chemical should not be disposed of in the sanitary sewer[6][10][12].
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[10].
Quantitative Data Summary
| Hazard Classification | Data for Morpholine |
| Flammability | Flammable liquid and vapor[1][2][4] |
| Acute Oral Toxicity | Harmful if swallowed[1][2][3][4] |
| Acute Dermal Toxicity | Toxic in contact with skin[1][2][3] |
| Acute Inhalation Toxicity | Toxic if inhaled[1][2][3] |
| Skin Corrosion/Irritation | Causes severe skin burns[1][2][3] |
| Eye Damage/Irritation | Causes serious eye damage[1][3] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. trc-corp.com [trc-corp.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. northmetal.net [northmetal.net]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
Essential Safety and Handling Guide for 4-(1,4-Dioxaspiro[4.5]decan-8-yl)morpholine
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Based on the potential hazards associated with the morpholine and dioxaspiro moieties, the following personal protective equipment is recommended.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical splash goggles or a face shield.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing as necessary to prevent skin contact.[1][2] |
| Respiratory Protection | In case of inadequate ventilation, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[3] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[3][5][6]
-
Ensure eyewash stations and safety showers are readily accessible.[1]
Handling Procedures:
-
Before handling, read and understand the safety information for morpholine and related compounds.
-
Ground and bond containers and receiving equipment to prevent static discharge.[3][5][6]
-
Avoid contact with skin, eyes, and clothing.[3][4] Do not breathe vapors or spray.[3][4]
-
Keep containers tightly closed when not in use.[5]
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[5][8]
-
Keep containers tightly closed.[5]
-
Store away from incompatible materials such as strong oxidizing agents and acids.[9]
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][3][5]
-
In case of skin contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[1][3][5]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][10]
Disposal Plan
Waste Disposal:
-
Dispose of this chemical and its container in accordance with local, state, and federal regulations.[10]
-
Do not allow the chemical to enter drains or waterways.[3][4]
-
Contaminated materials and containers should be treated as hazardous waste.
Spill Response:
-
Evacuate the area and eliminate all ignition sources.[2][10]
-
Wear appropriate personal protective equipment.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][8]
-
For large spills, contain the spill and prevent it from entering drains or waterways.[3][5]
-
Ventilate the area and wash the spill site after the material has been removed.[3][8]
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. nexchem.co.uk [nexchem.co.uk]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. echemi.com [echemi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

